molecular formula C6H5BrO2 B146026 Bromohydroquinone CAS No. 583-69-7

Bromohydroquinone

Cat. No.: B146026
CAS No.: 583-69-7
M. Wt: 189.01 g/mol
InChI Key: REFDOIWRJDGBHY-UHFFFAOYSA-N
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Description

Bromohydroquinone, also known as this compound, is a useful research compound. Its molecular formula is C6H5BrO2 and its molecular weight is 189.01 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 3977. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Phenols - Hydroquinones - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromobenzene-1,4-diol
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InChI

InChI=1S/C6H5BrO2/c7-5-3-4(8)1-2-6(5)9/h1-3,8-9H
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InChI Key

REFDOIWRJDGBHY-UHFFFAOYSA-N
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Canonical SMILES

C1=CC(=C(C=C1O)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C6H5BrO2
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DSSTOX Substance ID

DTXSID6060397
Record name 1,4-Benzenediol, 2-bromo-
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Molecular Weight

189.01 g/mol
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Physical Description

Brown solid; [Acros Organics MSDS]
Record name 2-Bromohydroquinone
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CAS No.

583-69-7
Record name 2-Bromo-1,4-benzenediol
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Record name 1,4-Benzenediol, 2-bromo-
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Record name Bromohydroquinone
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Foundational & Exploratory

What is the CAS number for Bromohydroquinone?

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 583-69-7

This technical guide provides an in-depth overview of Bromohydroquinone, also known as 2-bromo-1,4-benzenediol, tailored for researchers, scientists, and professionals in drug development. This document covers its chemical and physical properties, synthesis, biological activities, and experimental protocols.

Chemical and Physical Properties

This compound is a halogenated derivative of hydroquinone (B1673460). The introduction of a bromine atom to the hydroquinone structure influences its chemical reactivity and physical properties.[1] A summary of its key properties is presented below.

PropertyValueReference(s)
CAS Number 583-69-7[2][3]
Molecular Formula BrC₆H₃(OH)₂
Molecular Weight 189.01 g/mol [2]
Melting Point 112-116 °C[3]
Appearance White to light yellow powder or crystals[4]
Synonyms 2-Bromo-1,4-benzenediol, Bromoquinol, 2-Bromohydroquinone[2][4][5]
InChI Key REFDOIWRJDGBHY-UHFFFAOYSA-N[3]
SMILES Oc1ccc(O)c(Br)c1[3]

Spectroscopic Data

Vibrational spectral measurements for this compound have been conducted using infrared (4000-400 cm⁻¹) and Raman (3500-50 cm⁻¹) spectroscopy.[6] The infrared spectrum indicates O-H...O bonding, similar to hydroquinone.[6] Detailed assignments of the observed spectra have been performed using computational methods, revealing changes in bond lengths and angles near the bromine atom compared to hydroquinone.[6]

Synthesis of Brominated Hydroquinones

A common method for the synthesis of brominated hydroquinones involves the electrophilic substitution of a hydroquinone derivative. For instance, the bromination of methyl hydroquinone has been achieved with a high yield using N-Bromosuccinimide (NBS) as the brominating agent and 2,2'-azobis(2-methylpropionitrile) (B43924) (AIBN) as a radical initiator in a suitable solvent like chloroform (B151607).[7]

Experimental Protocol: Synthesis of Bromo Methyl Hydroquinone[8]

This protocol describes the synthesis of a related compound, bromo methyl hydroquinone, which illustrates a general approach to brominating hydroquinone derivatives.

  • Materials :

    • Methyl hydroquinone

    • N-Bromosuccinimide (NBS)

    • 2,2'-azobis(2-methylpropionitrile) (AIBN)

    • Chloroform (solvent)

  • Procedure :

    • Dissolve methyl hydroquinone in chloroform.

    • Add NBS and a catalytic amount of AIBN to the solution.

    • Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

    • Upon completion, the reaction mixture is typically washed with water to remove any unreacted NBS and succinimide (B58015) byproduct.

    • The organic layer is dried over an anhydrous salt (e.g., sodium sulfate) and the solvent is removed under reduced pressure.

    • The crude product can be purified by column chromatography or recrystallization to yield the pure bromo methyl hydroquinone.

The yield of the brominated product is significantly affected by the choice of solvent, with chloroform providing the highest yield in the reported study.[7]

Applications in Research and Development

This compound serves as a valuable intermediate in organic synthesis. It has been utilized in the synthesis of π-conjugated polymers and as a precursor in the preparation of 2-bromobenzoquinone.[8][9] In the context of drug design, the introduction of a bromine atom into a molecule can favorably alter its therapeutic activity and metabolic profile.[10]

Biological Activity and Signaling Pathways

This compound has been investigated for its biological effects, particularly in the context of toxicology and pharmacology.

Cyclooxygenase (COX) Inhibition

Studies on bromo methyl hydroquinone, a related compound, have shown that it acts as a potent inhibitor of both COX-1 and COX-2 enzymes.[7] The presence of the bromine atom was found to be crucial for its enhanced anti-inflammatory activity compared to the non-brominated parent compound.[7]

Putative Signaling Pathway in Toxicity

While a specific signaling pathway for this compound is not extensively detailed in the available literature, its metabolite, bromoquinone, is known to induce cellular toxicity. Related quinones, such as 1,4-benzoquinone (B44022) (a metabolite of benzene), have been shown to induce the production of reactive oxygen species (ROS), which in turn can activate the ERK/MAPK signaling pathway.[11] This pathway is implicated in cell proliferation and survival. The prolonged activation of ERK1/2 by quinone metabolites may contribute to leukemogenic processes.[11] It is plausible that this compound, through its oxidation to bromoquinone, could exert its effects via a similar ROS-mediated activation of cellular signaling pathways.

G This compound This compound Oxidation Oxidation This compound->Oxidation Bromoquinone Bromoquinone Oxidation->Bromoquinone ROS Reactive Oxygen Species (ROS) Bromoquinone->ROS MEK MEK ROS->MEK ERK ERK1/2 MEK->ERK CellProliferation Cell Proliferation & Survival ERK->CellProliferation

Putative signaling pathway for this compound-mediated cellular effects.
Nephrotoxicity

This compound has been identified as a metabolite of bromobenzene (B47551) and is implicated in its nephrotoxicity. Its glutathione (B108866) conjugates are also known to cause renal proximal tubular necrosis.[8] Furthermore, this compound has been shown to exhibit mitochondrial toxicity in renal proximal tubules.[8]

Experimental Workflows

The following diagram illustrates a general workflow for the synthesis and characterization of this compound derivatives.

G cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization cluster_activity Biological Activity Assessment Reactants Hydroquinone Derivative + Brominating Agent Reaction Reaction in Appropriate Solvent Reactants->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography or Recrystallization Workup->Purification TLC TLC Purification->TLC NMR NMR Spectroscopy Purification->NMR MS Mass Spectrometry Purification->MS IR_Raman IR/Raman Spectroscopy Purification->IR_Raman InVitro In Vitro Assays (e.g., COX inhibition) Purification->InVitro InVivo In Vivo Studies (e.g., Toxicity) InVitro->InVivo

General experimental workflow for this compound synthesis and analysis.

References

Bromohydroquinone: A Technical Overview of its Core Molecular Properties

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals engaged in drug development and chemical synthesis, a precise understanding of a compound's fundamental properties is paramount. This guide provides a focused summary of the molecular formula and weight of bromohydroquinone, a key aromatic organic compound.

Core Molecular Data

This compound, also known as 2-bromo-1,4-benzenediol, is a substituted hydroquinone. Its fundamental molecular attributes are summarized below.

PropertyValueReferences
Molecular Formula C₆H₅BrO₂[1][2][3]
BrC₆H₃(OH)₂
Molecular Weight 189.01 g/mol [1][2][3]

The molecular formula indicates that each molecule of this compound contains six carbon atoms, five hydrogen atoms, one bromine atom, and two oxygen atoms.[1][2][3] The molecular weight is a critical parameter for stoichiometric calculations in chemical reactions and for analytical procedures such as mass spectrometry.[1]

Experimental Protocols

The determination of the molecular weight and formula of a chemical compound like this compound is typically achieved through standard analytical techniques. These methods include:

  • Mass Spectrometry: To determine the mass-to-charge ratio of the ionized molecule, providing a highly accurate molecular weight.

  • Elemental Analysis: To determine the percentage composition of each element (carbon, hydrogen, bromine, oxygen), which is then used to derive the empirical and molecular formula.

Detailed, step-by-step experimental protocols for these well-established techniques are widely available in standard analytical chemistry literature and are not specific to this compound.

Visualizations

As this technical guide focuses solely on the fundamental and discrete data points of molecular weight and formula, there are no signaling pathways, complex experimental workflows, or logical relationships to depict. Therefore, a Graphviz diagram is not applicable to the scope of this document.

References

Solubility of Bromohydroquinone in Common Organic Solvents: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Predicted Solubility Profile of Bromohydroquinone

Quantitative solubility data for this compound in common organic solvents is not extensively documented in scientific literature. However, based on the principle of "like dissolves like" and the known solubility of its parent compound, hydroquinone (B1673460), and similar structures like para-bromophenol, a qualitative solubility profile can be predicted.[1][2] The presence of two hydroxyl groups on the benzene (B151609) ring makes this compound a polar molecule capable of hydrogen bonding. The addition of a bromine atom increases its molecular weight and introduces a lipophilic character.

The following table summarizes the predicted qualitative solubility of this compound. These predictions are intended as a guide for solvent selection in experimental work.

Solvent Chemical Formula Solvent Class Predicted Solubility Rationale
MethanolCH₃OHPolar ProticHighly SolubleThe hydroxyl groups of this compound can form strong hydrogen bonds with methanol. Hydroquinone exhibits high solubility in alcohols.[1][3]
Ethanol (B145695)C₂H₅OHPolar ProticSolubleSimilar to methanol, ethanol is a polar protic solvent capable of hydrogen bonding.[1][3]
AcetoneC₃H₆OPolar AproticSolubleAcetone can act as a hydrogen bond acceptor for the hydroxyl groups of this compound. Hydroquinone is soluble in acetone.[1][3]
Ethyl Acetate (B1210297)C₄H₈O₂Moderately PolarModerately SolubleEthyl acetate is a moderately polar solvent and is expected to be a reasonable solvent for this compound.
Dichloromethane (DCM)CH₂Cl₂HalogenatedSparingly SolubleWhile hydroquinone has some solubility in dichloromethane, the polarity of this compound may limit its solubility in this less polar solvent.[4]
Chloroform (B151607)CHCl₃HalogenatedSparingly SolubleSimilar to dichloromethane, chloroform is a relatively non-polar solvent. Para-bromophenol shows solubility in chloroform.[2]
Toluene (B28343)C₇H₈Aromatic HydrocarbonPoorly SolubleThe non-polar nature of toluene makes it a poor solvent for the polar this compound.
Hexane (B92381)C₆H₁₄Aliphatic HydrocarbonInsolubleAs a non-polar solvent, hexane is not expected to dissolve the polar this compound.
WaterH₂OPolar ProticSparingly SolubleHydroquinone is moderately soluble in water.[1][3] The bromine atom may slightly decrease the solubility in water compared to the parent compound.

Experimental Protocol for Quantitative Solubility Determination

To obtain precise and reliable quantitative solubility data for this compound, a systematic experimental approach is necessary. The isothermal shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a solid compound in a liquid solvent.[5][6]

Materials and Equipment
  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance (± 0.1 mg)

  • Temperature-controlled orbital shaker or water bath

  • Thermostatically controlled oven

  • Centrifuge

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Vials with screw caps

  • Analytical instrumentation for concentration measurement (e.g., HPLC-UV, UV-Vis spectrophotometer)

Procedure
  • Preparation of Supersaturated Solutions:

    • Add an excess amount of this compound to a series of vials containing a known volume or mass of the selected organic solvent. The presence of undissolved solid is crucial to ensure that equilibrium is reached.

  • Equilibration:

    • Seal the vials tightly and place them in a temperature-controlled shaker or water bath set to the desired temperature.

    • Agitate the vials for a sufficient duration to allow the system to reach thermodynamic equilibrium. A typical equilibration time is 24 to 72 hours. It is recommended to determine the optimal equilibration time by taking measurements at different time points until the concentration of the solute remains constant.[5][6]

  • Phase Separation:

    • Once equilibrium is achieved, cease agitation and allow the vials to stand undisturbed in the temperature-controlled environment for at least 24 hours to allow the excess solid to settle.

    • Alternatively, centrifuge the vials at a constant temperature to facilitate the separation of the solid and liquid phases.

  • Sample Collection and Preparation:

    • Carefully withdraw an aliquot of the clear supernatant using a pre-warmed or solvent-rinsed pipette.

    • Immediately filter the aliquot using a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved microcrystals.

  • Gravimetric Analysis and Dilution:

    • Determine the mass of the collected filtrate.

    • Dilute the filtrate with the appropriate solvent to a concentration that falls within the linear range of the analytical method.

  • Concentration Analysis:

    • Analyze the concentration of this compound in the diluted solution using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or UV-Visible spectrophotometry.

    • Prepare a calibration curve using standard solutions of known this compound concentrations to quantify the amount in the sample.

  • Calculation of Solubility:

    • Calculate the solubility of this compound in the solvent at the specified temperature. The solubility can be expressed in various units, such as g/100 mL, mg/mL, or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the isothermal shake-flask method for determining the solubility of this compound.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis start Start prep_solution Add excess This compound to solvent start->prep_solution shake Agitate at constant temperature (24-72h) prep_solution->shake settle Allow solid to settle or centrifuge shake->settle sample Withdraw and filter supernatant settle->sample analyze Analyze concentration (e.g., HPLC-UV) sample->analyze calculate Calculate Solubility analyze->calculate end_node End calculate->end_node

Caption: Experimental workflow for the isothermal shake-flask solubility determination method.

Conclusion

References

An In-depth Technical Guide to the Synthesis of Bromohydroquinone from Hydroquinone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of bromohydroquinone from hydroquinone (B1673460), a critical process for generating valuable intermediates in drug discovery and development. Brominated hydroquinones serve as versatile building blocks in the synthesis of a wide array of biologically active molecules, including anti-inflammatory and anti-cancer agents. This document details various synthetic methodologies, presents quantitative data for reaction optimization, provides explicit experimental protocols, and explores the biological relevance of these compounds through signaling pathway diagrams.

Synthetic Methodologies for Bromination of Hydroquinone

The direct bromination of hydroquinone can yield a range of products, from mono- to tetra-substituted derivatives. The degree of bromination is primarily controlled by the choice of brominating agent, solvent, reaction temperature, and stoichiometry.

Synthesis of Monothis compound

Achieving selective monobromination of hydroquinone requires careful control of reaction conditions to prevent over-bromination. A common approach involves the use of a milder brominating agent or a stoichiometric amount of a stronger one in a suitable solvent.

Synthesis of Dibromohydroquinones

The synthesis of dibromohydroquinones, such as 2,5-dithis compound (B82636) and 2,6-dithis compound, typically involves the use of a slight excess of the brominating agent compared to the synthesis of the mono-substituted product. The isomer distribution can be influenced by the solvent and reaction temperature. A detailed protocol for the synthesis of 2,5-dithis compound is provided below.

Synthesis of Tetrathis compound (B181579)

Exhaustive bromination of hydroquinone leads to the formation of tetrathis compound. This reaction is generally carried out with a significant excess of the brominating agent under more forcing conditions.

Data Presentation: Comparison of Synthetic Protocols

The following table summarizes quantitative data from various cited experimental protocols for the synthesis of brominated hydroquinones, allowing for easy comparison of reaction conditions and outcomes.

ProductBrominating AgentSolvent SystemReaction Temperature (°C)Reaction TimeYield (%)Reference
2,5-Dithis compound Bromine (Br₂)Glacial Acetic AcidRoom Temperature12 hours85[1]
Bromomethyl hydroquinone N-Bromosuccinimide (NBS) / AIBNChloroform (B151607)Reflux3 hours79.2[1]
Tetrathis compound Bromine (Br₂)Chloroform / Methanol25-40 then Reflux1.5 hours addition, 1 hour reflux75-92.4[2]

Experimental Protocols

The following are detailed methodologies for the synthesis of specific this compound derivatives.

Synthesis of 2,5-Dithis compound

This protocol describes the synthesis of 2,5-dibromo-1,4-benzenediol from hydroquinone using elemental bromine.[1]

Materials:

  • Hydroquinone (20 g, 182 mmol)

  • Glacial Acetic Acid (200 mL)

  • Bromine (60.9 g, 381 mmol)

  • Ice

  • Distilled water

Equipment:

  • 1 L three-necked flask

  • Nitrogen inlet and gas outlet

  • Dropping funnel

  • Magnetic stirrer

  • Ice bath

  • Filtration apparatus

Procedure:

  • To a 1 L three-necked flask fitted with a nitrogen inlet and a gas outlet, add hydroquinone (20 g, 182 mmol) and 200 mL of glacial acetic acid.

  • Place the flask in an ice bath and initiate a slow stream of nitrogen gas.

  • Slowly add bromine (60.9 g, 381 mmol) dropwise through a dropping funnel over 20 minutes. A white solid will gradually precipitate.

  • After the addition is complete, continue to stir the reaction mixture at room temperature for 12 hours.

  • Upon completion, cool the mixture in an ice bath.

  • Collect the white solid product by filtration and wash with cold water until the filtrate is neutral.

  • Dry the final product, 2,5-dibromo-1,4-benzenediol, under vacuum. The expected yield is approximately 41.4 g (85%).[1]

Synthesis of Tetrathis compound

This protocol details the synthesis of tetrathis compound using elemental bromine in a mixed solvent system.[2]

Materials:

  • Hydroquinone (27.5 g, 0.25 mol)

  • Chloroform (300 mL)

  • Methanol (proportional to chloroform, see reference)

  • Liquid Bromine (160 g, 1.0 mol)

Equipment:

  • 1 L reaction flask

  • Dropping funnel

  • Stirrer

  • Thermometer

  • Reflux condenser

  • Filtration apparatus

Procedure:

  • In a one-liter reaction flask equipped with a dropping funnel, stirrer, thermometer, and reflux condenser, dissolve 27.5 g of hydroquinone in a mixed solvent of chloroform and methanol.

  • Add 160 g of liquid bromine dropwise over a period of 1.5 hours, maintaining the temperature between 25-40°C.

  • After the addition is complete, heat the reaction mixture to reflux for one hour.

  • Cool the mixture to room temperature and filter to collect the precipitated crystalline product.

  • The product can be further purified by recrystallization.

Purification of Bromohydroquinones

The primary method for the purification of crude this compound products is recrystallization. The choice of solvent is crucial for obtaining high-purity crystals.

General Recrystallization Procedure:

  • Dissolve the crude product in a minimum amount of a suitable hot solvent.

  • If colored impurities are present, a small amount of activated charcoal can be added to the hot solution, followed by hot filtration to remove the charcoal.

  • Allow the solution to cool slowly to room temperature to promote the formation of large, pure crystals.

  • Further cooling in an ice bath can maximize the yield of the precipitate.

  • Collect the purified crystals by vacuum filtration and wash with a small amount of cold solvent.

  • Dry the crystals under vacuum.

For specific brominated hydroquinones, suitable recrystallization solvents may include ethanol-water mixtures or other organic solvents, which should be determined based on the solubility of the specific compound.

Biological Significance and Signaling Pathways

Brominated hydroquinones and their derivatives have garnered significant interest in drug development due to their diverse biological activities. Their mechanisms of action often involve the modulation of key signaling pathways implicated in inflammation and cancer.

Inhibition of the Cyclooxygenase (COX) Pathway

Certain brominated hydroquinone derivatives have demonstrated anti-inflammatory properties through the inhibition of cyclooxygenase (COX) enzymes.[1] COX-1 and COX-2 are key enzymes in the biosynthesis of prostaglandins, which are potent inflammatory mediators. By inhibiting these enzymes, bromohydroquinones can effectively reduce inflammation.

COX_Pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 Arachidonic_Acid->COX1 COX2 COX-2 Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX1->Prostaglandins COX2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation This compound This compound Derivative This compound->COX1 This compound->COX2

Caption: Inhibition of the COX pathway by a this compound derivative.

Modulation of the Nrf2 Signaling Pathway

Hydroquinone and its metabolites are known to interact with the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[3][4] This pathway is a critical regulator of the cellular antioxidant response. Under normal conditions, Nrf2 is kept inactive by Keap1. Upon exposure to oxidative stress, which can be induced by compounds like hydroquinone, Nrf2 is released from Keap1, translocates to the nucleus, and activates the transcription of antioxidant response element (ARE)-dependent genes, leading to the production of protective enzymes.

Nrf2_Pathway cluster_nucleus Nucleus Oxidative_Stress Oxidative Stress (e.g., from Hydroquinone) Keap1_Nrf2 Keap1-Nrf2 Complex Oxidative_Stress->Keap1_Nrf2 induces dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 releases Nucleus Nucleus Nrf2->Nucleus translocates to Nrf2_in_nucleus Nrf2 ARE Antioxidant Response Element (ARE) Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) Cellular_Protection Cellular Protection Antioxidant_Enzymes->Cellular_Protection provides ARE_in_nucleus ARE Nrf2_in_nucleus->ARE_in_nucleus binds ARE_in_nucleus->Antioxidant_Enzymes activates transcription of

Caption: Activation of the Nrf2 signaling pathway by hydroquinone-induced oxidative stress.

Conclusion

The synthesis of bromohydroquinones from hydroquinone offers a versatile platform for the development of novel therapeutic agents. By carefully selecting the synthetic methodology, researchers can control the degree of bromination to produce a variety of derivatives with distinct biological activities. The protocols and data presented in this guide provide a solid foundation for the synthesis, purification, and biological evaluation of these important compounds. Further research into the specific interactions of bromohydroquinones with signaling pathways such as COX and Nrf2 will undoubtedly unveil new opportunities for drug discovery and development.

References

An In-depth Technical Guide to the Electrophilic Bromination of Hydroquinone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism, experimental protocols, and factors influencing the electrophilic bromination of hydroquinone (B1673460). This reaction is of significant interest in organic synthesis due to the utility of brominated hydroquinones as versatile intermediates in the development of pharmaceuticals and other functional materials.

Core Concepts: Mechanism of Electrophilic Bromination

The electrophilic bromination of hydroquinone is a classic example of an electrophilic aromatic substitution (EAS) reaction. However, the presence of two strongly activating hydroxyl (-OH) groups on the aromatic ring introduces complexities, including a competing oxidation pathway. The dominant reaction pathway is highly dependent on the choice of brominating agent, solvent, and the presence of catalysts.

Electrophilic Aromatic Substitution (EAS) Pathway

The hydroxyl groups of hydroquinone are powerful activating groups and ortho, para-directors.[1][2][3] This is due to the donation of a lone pair of electrons from the oxygen atom into the benzene (B151609) ring's π-system, which increases the electron density at the ortho and para positions, making them more susceptible to electrophilic attack.[1][2]

The general mechanism for the electrophilic aromatic substitution of hydroquinone with bromine proceeds through the following steps:

  • Generation of the Electrophile: In the presence of a Lewis acid catalyst such as iron(III) bromide (FeBr₃), molecular bromine (Br₂) is polarized to generate a more potent electrophile, the bromonium ion (Br⁺).[4] With highly activated rings like hydroquinone, the reaction can sometimes proceed without a catalyst, especially in polar solvents.[1]

  • Formation of the Sigma Complex (Arenium Ion): The π-electrons of the hydroquinone ring attack the electrophilic bromine, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. The positive charge in this intermediate is delocalized across the ring and, importantly, onto the oxygen atoms of the hydroxyl groups, which provides significant stabilization.

  • Deprotonation and Re-aromatization: A weak base, such as the FeBr₄⁻ formed during the electrophile generation step or a solvent molecule, removes a proton from the carbon atom bearing the bromine. This restores the aromaticity of the ring, yielding the brominated hydroquinone product and regenerating the catalyst.

The substitution pattern is dictated by the directing effect of the two hydroxyl groups. The initial bromination occurs at one of the positions ortho to a hydroxyl group (positions 2, 3, 5, and 6 are all equivalent in the starting material). Subsequent brominations will be directed by both the hydroxyl groups and the newly introduced bromine atom. Due to the strong activation by the hydroxyl groups, polysubstitution is common and can be difficult to control.[4]

Competing Oxidation Pathway

A significant competing reaction in the bromination of hydroquinone is oxidation to form p-benzoquinone or its brominated derivatives.[5][6] Hydroquinone is readily oxidized, and bromine is a sufficiently strong oxidizing agent to facilitate this transformation.[6][7] This oxidation pathway is particularly favored in polar, protic solvents and in the absence of a strong Lewis acid catalyst. The reaction with bromine can lead to the quantitative formation of the corresponding quinones.[6] In some cases, the final product of direct bromination in solvents like acetic acid or methanol (B129727) is bromanil (B121756) (tetrabromo-p-benzoquinone), which is an oxidation product.[5]

Quantitative Data Summary

The yield and product distribution of the electrophilic bromination of hydroquinone are highly sensitive to the reaction conditions. The following tables summarize key quantitative data from various experimental setups.

Brominating AgentSolvent SystemCatalystProduct(s)Yield (%)Reference
Br₂Glacial Acetic AcidNone2,5-Dibromohydroquinone85[8]
Br₂Chloroform (B151607)/MethanolNoneTetrathis compound (B181579)75-84.5[5]
NBS/AIBNChloroformAIBN (initiator)Bromomethyl dihydroquinone79.2[9]
NBS/AIBNDichloromethaneAIBN (initiator)Bromomethyl dihydroquinone51.7[9]
NBS/AIBNEthyl AcetateAIBN (initiator)Bromomethyl dihydroquinone50.4[9]
NBS/AIBNn-HexaneAIBN (initiator)Bromomethyl dihydroquinone32[9]

Table 1: Influence of Brominating Agent and Solvent on Product Yield.

Reactant Ratio (Br₂:Hydroquinone)SolventTemperatureProductYield (%)Reference
4.04:1Chloroform/MethanolRefluxTetrathis compound81[5]
2.09:1Glacial Acetic AcidRoom Temp2,5-Dithis compound85[8]

Table 2: Effect of Stoichiometry and Temperature on Bromination Outcome.

Experimental Protocols

The following are detailed methodologies for the synthesis of specific brominated hydroquinones.

Synthesis of 2,5-Dithis compound

This protocol describes the direct bromination of hydroquinone in glacial acetic acid to yield 2,5-dithis compound.[8]

Materials:

  • Hydroquinone (20 g, 182 mmol)

  • Glacial Acetic Acid (200 mL)

  • Bromine (60.9 g, 381 mmol)

  • 1 L three-necked flask

  • Dropping funnel

  • Nitrogen inlet and gas outlet

  • Ice bath

  • Magnetic stirrer

Procedure:

  • To a 1 L three-necked flask equipped with a nitrogen inlet, a gas outlet, and a magnetic stirrer, add hydroquinone (20 g) and glacial acetic acid (200 mL).

  • Place the flask in an ice bath and begin purging with nitrogen gas.

  • Slowly add bromine (60.9 g) dropwise via a dropping funnel over a period of 20 minutes. A white solid will gradually precipitate during the addition.

  • After the addition is complete, remove the ice bath and continue to stir the reaction mixture at room temperature for 12 hours.

  • Upon completion of the reaction, cool the mixture in an ice bath.

  • Collect the white solid product by filtration and wash with cold water until the filtrate is neutral.

  • Dry the final product, 2,5-dibromo-1,4-benzenediol, under vacuum. The expected yield is approximately 41.4 g (85%).[8]

Characterization:

  • ¹H NMR (300 MHz, CDCl₃): δ 7.14 (s, 2H), 5.2 (br s, 2H).[8]

Synthesis of Tetrathis compound

This procedure outlines the synthesis of tetrathis compound using a mixed solvent system of chloroform and methanol.[5]

Materials:

  • Hydroquinone (27.5 g, 0.25 mol)

  • Chloroform (300 mL)

  • Methanol (variable, e.g., 85 mL for one example)

  • Liquid Bromine (160 g, 1.0 mol)

  • 1 L reaction flask with dropping funnel, stirrer, thermometer, and reflux condenser

Procedure:

  • In a 1 L reaction flask, dissolve hydroquinone (27.5 g) in a mixed solvent of chloroform (300 mL) and methanol (85 mL).

  • With stirring, add liquid bromine (160 g) dropwise over 1.5 hours, maintaining the temperature between 25-40 °C.

  • After the addition is complete, heat the reaction mixture to reflux for one hour.

  • Cool the mixture to room temperature.

  • Filter the precipitated crystalline product.

  • Dry the product. The product can be identified by melting point and infrared spectroscopy as substantially pure tetrathis compound. A yield of 75% was reported for these specific quantities.[5]

Mandatory Visualizations

The following diagrams illustrate the key mechanistic pathways and a general experimental workflow for the electrophilic bromination of hydroquinone.

Electrophilic_Aromatic_Substitution cluster_start Reactants cluster_mechanism Mechanism cluster_products Products Hydroquinone Hydroquinone Sigma_Complex Formation of Sigma Complex (Arenium Ion) Hydroquinone->Sigma_Complex Br2 Br₂ Electrophile_Gen Electrophile Generation Br₂ + FeBr₃ → Br⁺ + FeBr₄⁻ Br2->Electrophile_Gen FeBr3 FeBr₃ (Catalyst) FeBr3->Electrophile_Gen Electrophile_Gen->Sigma_Complex Attack by π-electrons Deprotonation Deprotonation & Re-aromatization Sigma_Complex->Deprotonation This compound This compound Deprotonation->this compound HBr HBr Deprotonation->HBr FeBr3_regen FeBr₃ (Regenerated) Deprotonation->FeBr3_regen

Caption: Electrophilic Aromatic Substitution Pathway.

Oxidation_Pathway cluster_reactants_ox Reactants cluster_process_ox Process cluster_products_ox Products Hydroquinone_ox Hydroquinone Electron_Transfer Electron Transfer Hydroquinone_ox->Electron_Transfer Bromine_ox Br₂ (Oxidizing Agent) Bromine_ox->Electron_Transfer Benzoquinone p-Benzoquinone Electron_Transfer->Benzoquinone HBr_ox HBr Electron_Transfer->HBr_ox

Caption: Competing Oxidation Pathway.

Experimental_Workflow A 1. Dissolve Hydroquinone in Solvent B 2. Cool Reaction Mixture (e.g., Ice Bath) A->B C 3. Add Brominating Agent Dropwise B->C D 4. Reaction at Controlled Temperature C->D E 5. Quench Reaction & Isolate Product (Filtration) D->E F 6. Wash Crude Product E->F G 7. Dry Purified Product F->G H 8. Characterization (NMR, IR, MP) G->H

Caption: General Experimental Workflow.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of Bromohydroquinone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for bromohydroquinone. This document is intended to serve as a core reference for researchers, scientists, and professionals in drug development who are working with or synthesizing this compound. The guide presents a detailed analysis of the NMR spectra, including tabulated chemical shifts, coupling constants, and integration values, alongside the experimental protocols for data acquisition.

Introduction to this compound and the Importance of NMR Analysis

This compound (2-bromo-1,4-benzenediol) is a substituted aromatic organic compound. As a derivative of hydroquinone, it and its related compounds are of interest in various fields, including medicinal chemistry and materials science, due to their redox properties and potential as building blocks for more complex molecules.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the structural elucidation of organic molecules. ¹H NMR provides detailed information about the proton environments and their connectivity, while ¹³C NMR reveals the carbon framework of the molecule. Accurate NMR spectral data is crucial for confirming the identity, purity, and structure of synthesized this compound, which is a critical step in any research or development workflow.

¹H NMR Spectral Data of this compound

The ¹H NMR spectrum of this compound provides valuable information about the electronic environment of the protons on the aromatic ring and the hydroxyl groups. The substitution of a bromine atom and two hydroxyl groups on the benzene (B151609) ring leads to a distinct splitting pattern and chemical shifts for the remaining aromatic protons.

Table 1: ¹H NMR Spectral Data for this compound in DMSO-d₆

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegrationAssignment
9.15s-1HOH (at C4)
8.85s-1HOH (at C1)
6.89d2.91HH-3
6.74d8.81HH-6
6.64dd8.8, 2.91HH-5

Note: The chemical shifts of the hydroxyl protons are concentration and temperature dependent and may appear as broad singlets.

¹³C NMR Spectral Data of this compound

The proton-decoupled ¹³C NMR spectrum of this compound displays six distinct signals, corresponding to the six carbon atoms of the benzene ring. The chemical shifts are influenced by the electronegativity of the bromine and oxygen substituents.

Table 2: ¹³C NMR Spectral Data for this compound in DMSO-d₆

Chemical Shift (δ) ppmAssignment
150.1C-4
146.9C-1
119.4C-6
117.8C-5
115.7C-3
109.8C-2

Experimental Protocols

The following section outlines a typical experimental protocol for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

Sample Preparation
  • Sample Weighing: Accurately weigh approximately 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.

  • Solvent Selection: Use deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) as the solvent. DMSO-d₆ is capable of dissolving this compound and its residual solvent peak does not interfere with the signals of interest.

  • Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of DMSO-d₆ in a clean, dry vial. Gentle warming or vortexing may be applied to aid dissolution.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the clear solution to a standard 5 mm NMR tube. Ensure that no solid particles are transferred, as they can adversely affect the spectral quality.

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

NMR Spectrometer and Parameters

The spectra should be acquired on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

¹H NMR Acquisition Parameters:

  • Pulse Program: Standard single-pulse sequence.

  • Number of Scans: 16-32 scans.

  • Relaxation Delay: 1-2 seconds.

  • Acquisition Time: 2-4 seconds.

  • Spectral Width: 0-10 ppm.

¹³C NMR Acquisition Parameters:

  • Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

  • Number of Scans: 1024 or more scans, depending on the sample concentration and spectrometer sensitivity.

  • Relaxation Delay: 2 seconds.

  • Acquisition Time: 1-2 seconds.

  • Spectral Width: 0-160 ppm.

Data Processing
  • Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phasing and Baseline Correction: Manually phase the spectrum to ensure all peaks are in the absorptive mode and apply a baseline correction to obtain a flat baseline.

  • Referencing: Reference the spectrum to the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C) or to the TMS signal (δ = 0.00 ppm).

  • Integration: For the ¹H NMR spectrum, integrate the signals to determine the relative number of protons corresponding to each resonance.

Logical Workflow for NMR Analysis

The following diagram illustrates the logical workflow for the NMR analysis of this compound, from sample preparation to final data interpretation.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis weigh Weigh this compound dissolve Dissolve in DMSO-d6 weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer setup Instrument Setup & Shimming transfer->setup acquire_1H Acquire 1H Spectrum setup->acquire_1H acquire_13C Acquire 13C Spectrum setup->acquire_13C ft Fourier Transform acquire_1H->ft acquire_13C->ft phase_baseline Phasing & Baseline Correction ft->phase_baseline reference Referencing phase_baseline->reference integrate Integration (1H) reference->integrate assign_shifts Assign Chemical Shifts reference->assign_shifts integrate->assign_shifts analyze_coupling Analyze Coupling Constants assign_shifts->analyze_coupling structure_confirm Structure Confirmation analyze_coupling->structure_confirm

A logical workflow for the NMR analysis of this compound.

This guide provides the essential ¹H and ¹³C NMR spectral data and a standardized protocol for the analysis of this compound. Adherence to these guidelines will aid in the reliable and reproducible characterization of this important chemical compound.

An In-depth Technical Guide to the Infrared (IR) Spectroscopy of Bromohydroquinone Functional Groups

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles and methodologies for analyzing bromohydroquinone and its characteristic functional groups using Infrared (IR) spectroscopy. This powerful analytical technique is instrumental in identifying the molecular structure and vibrational modes of this compound, a key intermediate in various chemical syntheses. This document outlines the theoretical basis for its spectral features, detailed experimental protocols for sample analysis, and a summary of its key vibrational frequencies.

Introduction to the Infrared Spectroscopy of this compound

Infrared (IR) spectroscopy measures the interaction of infrared radiation with a molecule, causing vibrations of its chemical bonds. These vibrations occur at specific frequencies corresponding to the energy of the absorbed radiation. For a molecule like this compound (BrC₆H₃(OH)₂), the IR spectrum reveals a unique fingerprint of its functional groups, including the hydroxyl (O-H), carbon-oxygen (C-O), carbon-bromine (C-Br), and aromatic ring (C=C and C-H) bonds.

The position, intensity, and shape of the absorption bands in the IR spectrum provide valuable information about the molecular structure. For instance, the presence of strong intermolecular hydrogen bonding, a characteristic feature of hydroquinones, can be clearly identified through the broadening and shifting of the O-H stretching frequency.

Characteristic Vibrational Frequencies of this compound Functional Groups

The vibrational spectrum of this compound is complex due to the coupling of various vibrational modes. However, several characteristic absorption bands can be assigned to its specific functional groups. The following table summarizes the key IR absorption frequencies for 2-bromohydroquinone, based on published research and established spectroscopic data.[1]

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Notes
O-H (hydroxyl)Stretching (hydrogen-bonded)~3200Broad and strong absorption due to intermolecular O-H···O hydrogen bonding.[1]
Aromatic C-HStretching3100 - 3000Multiple weak to medium bands.
Aromatic C=CIn-ring stretching1600 - 1450Multiple bands of varying intensity, characteristic of the benzene (B151609) ring.
C-O (phenol)Stretching1300 - 1200Strong absorption.
O-H (hydroxyl)In-plane bending1200 - 1100Medium to strong absorption.
Aromatic C-HOut-of-plane bending900 - 675Strong bands whose positions can indicate the substitution pattern on the aromatic ring.
C-Br (bromo)Stretching690 - 515Weak to medium absorption in the lower frequency region.

Note: The exact positions of the absorption bands can be influenced by the specific isomer of this compound, the physical state of the sample, and the sample preparation method.

Experimental Protocol: Acquiring an IR Spectrum of Solid this compound

This section details the methodology for obtaining a high-quality Fourier Transform Infrared (FTIR) spectrum of a solid this compound sample using the Potassium Bromide (KBr) pellet technique. This method is widely used for solid samples as KBr is transparent in the mid-IR region.

Materials and Equipment
  • Fourier Transform Infrared (FTIR) Spectrometer

  • Hydraulic press with a pellet die

  • Agate mortar and pestle

  • Analytical balance (4-decimal places)

  • Spectroscopy-grade Potassium Bromide (KBr), dried

  • This compound sample

  • Spatula

  • Sample holder for the spectrometer

  • Acetone (B3395972) (for cleaning)

  • Drying oven or desiccator

Procedure
  • Preparation of Equipment: Thoroughly clean the agate mortar, pestle, and pellet die components with acetone and ensure they are completely dry to prevent moisture contamination. It is advisable to store the KBr and the cleaned equipment in a drying oven or desiccator prior to use.

  • Sample and KBr Preparation:

    • Weigh approximately 1-2 mg of the this compound sample.

    • Weigh approximately 100-200 mg of dry, spectroscopy-grade KBr. The sample concentration should be between 0.5% and 1.0%.

    • Place the this compound sample into the agate mortar and grind it to a very fine powder.

  • Mixing:

    • Add a small portion of the KBr to the ground sample in the mortar and mix gently.

    • Add the remaining KBr and continue to grind the mixture for 1-2 minutes until it is homogeneous and has a consistent, fine texture. Avoid prolonged grinding to minimize moisture absorption from the atmosphere.

  • Pellet Formation:

    • Carefully transfer the KBr-sample mixture into the pellet die.

    • Assemble the die and place it in the hydraulic press.

    • Apply pressure (typically 8-10 tons) for 1-2 minutes. This will cause the KBr to flow and form a transparent or translucent pellet.

  • Spectrum Acquisition:

    • Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer.

    • Record a background spectrum of the empty sample compartment.

    • Place the sample holder with the this compound pellet into the spectrometer.

    • Acquire the IR spectrum of the sample over the desired wavenumber range (e.g., 4000 - 400 cm⁻¹).

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

  • Data Analysis:

    • Process the obtained spectrum to identify the characteristic absorption bands.

    • Compare the observed peak positions with the data in Table 1 and other reference spectra to confirm the presence of the expected functional groups.

Workflow for Infrared Spectroscopy Analysis

The following diagram illustrates the logical workflow of an FTIR spectroscopy experiment for a solid sample like this compound.

FTIR_Workflow cluster_prep Sample Preparation cluster_analysis FTIR Analysis cluster_interp Data Interpretation start Start: Solid this compound Sample weigh Weigh Sample (1-2 mg) & KBr (100-200 mg) start->weigh grind Grind Sample to Fine Powder weigh->grind mix Mix Sample with KBr grind->mix press Press Mixture to Form KBr Pellet mix->press background Acquire Background Spectrum press->background sample_spec Acquire Sample Spectrum background->sample_spec process Process Data (Ratioing) sample_spec->process identify Identify Characteristic Peaks process->identify compare Compare with Reference Data identify->compare structure Structural Elucidation compare->structure

Caption: Workflow of FTIR analysis for a solid sample.

Conclusion

Infrared spectroscopy is an indispensable tool for the structural characterization of this compound. By understanding the characteristic vibrational frequencies of its functional groups and following a meticulous experimental protocol, researchers can obtain high-quality spectra for structural confirmation, purity assessment, and reaction monitoring. The data and methodologies presented in this guide serve as a valuable resource for scientists and professionals in the fields of chemical research and drug development.

References

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of Bromohydroquinone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the electron ionization mass spectrometry (EI-MS) fragmentation pattern of bromohydroquinone. The information presented herein is intended to support researchers, scientists, and drug development professionals in the identification, characterization, and quantification of this compound in various matrices. This document outlines the primary fragmentation pathways, presents quantitative data on major fragments, and details a typical experimental protocol for its analysis by gas chromatography-mass spectrometry (GC-MS).

Introduction to the Mass Spectrometry of this compound

This compound (2-Bromo-1,4-benzenediol) is an aromatic organic compound with the molecular formula C₆H₅BrO₂. Its analysis by mass spectrometry is crucial for its identification in environmental samples, as a metabolite in biological systems, and as a potential impurity or degradant in pharmaceutical preparations. Electron ionization (EI) is a common and effective method for the analysis of this compound, inducing characteristic fragmentation patterns that serve as a molecular fingerprint.

A key feature in the mass spectrum of this compound is the presence of a pair of molecular ion peaks of nearly equal intensity, separated by two mass-to-charge units (m/z). This is due to the natural isotopic abundance of bromine, which exists as a mixture of ⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio.[1][2]

Quantitative Fragmentation Pattern of this compound

The electron ionization mass spectrum of this compound is characterized by distinct molecular ion peaks and a series of fragment ions resulting from the cleavage of specific bonds within the molecule. The relative intensities of these peaks are crucial for unambiguous identification.

Table 1: Major Fragments in the Electron Ionization Mass Spectrum of this compound

m/zProposed Fragment IonRelative Intensity (%)
188[M]⁺ (C₆H₅⁷⁹BrO₂)~100
190[M]⁺ (C₆H₅⁸¹BrO₂)~98
109[M - Br]⁺Moderate
81[C₆H₅O]⁺Low
79[Br]⁺Low
53[C₄H₅]⁺Moderate
52[C₄H₄]⁺Low

Note: Relative intensities are approximate and can vary slightly depending on the specific instrumentation and experimental conditions. The molecular ion peaks are observed at m/z 188 and 190, corresponding to the presence of the ⁷⁹Br and ⁸¹Br isotopes, respectively.[3]

Proposed Fragmentation Pathways

The fragmentation of the this compound molecular ion under electron ionization follows several predictable pathways common to aromatic and halogenated compounds. The primary fragmentation events are outlined below.

Initial Ionization

The process begins with the bombardment of the this compound molecule with high-energy electrons, leading to the ejection of an electron and the formation of a molecular ion radical cation ([M]•⁺).

This compound C₆H₅BrO₂ Molecular_Ion [C₆H₅BrO₂]•⁺ This compound->Molecular_Ion + e⁻

Caption: Ionization of this compound.

Primary Fragmentation Pathways

The energetically unstable molecular ion undergoes fragmentation through various pathways to form more stable ions.

M [C₆H₅BrO₂]•⁺ m/z 188/190 F1 [M - Br]⁺ m/z 109 M->F1 - Br• F2 [M - CO]•⁺ M->F2 - CO F3 [M - HBr]•⁺ M->F3 - HBr

Caption: Primary fragmentation of the molecular ion.

  • Loss of a Bromine Radical: A common fragmentation pathway for halogenated compounds is the homolytic cleavage of the carbon-bromine bond, resulting in the loss of a bromine radical (Br•) and the formation of a hydroquinone (B1673460) cation at m/z 109.

  • Loss of Carbon Monoxide (CO): A characteristic fragmentation for phenols and hydroquinones involves the loss of a neutral carbon monoxide molecule from the aromatic ring, leading to a cyclopentadienyl-type radical cation.

  • Loss of Hydrogen Bromide (HBr): The elimination of a neutral hydrogen bromide molecule can also occur, although this is often a less favored pathway compared to the direct loss of the bromine radical.

Secondary Fragmentation

The primary fragment ions can undergo further fragmentation to produce smaller, stable ions.

F1 [M - Br]⁺ m/z 109 F1a [C₅H₅O]⁺ m/z 81 F1->F1a - CO F1b [C₄H₅]⁺ m/z 53 F1a->F1b - CO F2 [M - CO]•⁺ F2a Further Fragmentation F2->F2a

Caption: Secondary fragmentation pathways.

The ion at m/z 109 can subsequently lose a molecule of carbon monoxide to form an ion at m/z 81. Further fragmentation can lead to the formation of smaller hydrocarbon fragments, such as the ion at m/z 53.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

The following protocol outlines a typical experimental setup for the analysis of this compound using GC-MS with electron ionization.

Table 2: GC-MS Experimental Parameters

ParameterValue
Gas Chromatograph
ColumnHP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Carrier GasHelium (99.999% purity)
Flow Rate1.0 mL/min (constant flow)
Inlet Temperature250 °C
Injection Volume1 µL
Injection ModeSplitless
Oven Temperature ProgramInitial: 70 °C, hold for 2 min; Ramp: 10 °C/min to 280 °C; Final hold: 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Ion Source Temperature230 °C
Quadrupole Temperature150 °C
Mass Range40 - 400 amu
Scan Rate2 scans/sec
Sample Preparation

A stock solution of this compound (1 mg/mL) is prepared in a suitable volatile solvent such as methanol (B129727) or acetone. Working standards are prepared by serial dilution of the stock solution. For complex matrices, a sample clean-up step, such as solid-phase extraction (SPE), may be necessary to remove interfering substances.

Derivatization (Optional)

For some applications, derivatization of the hydroxyl groups of this compound with a silylating agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide - BSTFA) can improve chromatographic peak shape and reduce tailing.

Logical Workflow for Analysis

The following diagram illustrates the logical workflow for the GC-MS analysis of this compound.

cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Collection Extraction Solid-Phase Extraction (SPE) Sample->Extraction Derivatization Derivatization (Optional) Extraction->Derivatization Injection GC Injection Derivatization->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Detection Mass Detection Ionization->Detection Spectrum Mass Spectrum Acquisition Detection->Spectrum Library Library Matching & Fragmentation Analysis Spectrum->Library Quantification Quantification Library->Quantification

Caption: GC-MS analysis workflow.

Conclusion

This technical guide has provided a comprehensive overview of the mass spectrometry fragmentation pattern of this compound. The presented data and proposed fragmentation pathways, in conjunction with the detailed experimental protocol, offer a valuable resource for the accurate identification and analysis of this compound. The characteristic isotopic pattern of bromine, coupled with the predictable fragmentation of the hydroquinone moiety, allows for confident structural elucidation. Researchers and professionals in drug development and related fields can utilize this information to develop and validate analytical methods for this compound in various applications.

References

Electrochemical properties and redox potential of Bromohydroquinone

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide on the electrochemical properties and redox potential of Bromohydroquinone.

Introduction

This compound, a halogenated derivative of hydroquinone (B1673460), is a molecule of significant interest for researchers, scientists, and drug development professionals. Its redox activity, modulated by the presence of a bromine atom, is crucial for its potential applications in various chemical and biological systems. The electron-withdrawing nature of the bromine substituent is anticipated to alter the electron density of the hydroquinone ring, thereby influencing its electrochemical behavior and redox potential.

This technical guide provides a detailed overview of the electrochemical properties of this compound. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide utilizes data from its parent compound, hydroquinone, as a foundational reference. The principles of cyclic voltammetry and the expected electronic effects of halogen substitution are discussed to provide a comprehensive understanding of the electrochemical characteristics of this compound.

Electrochemical Properties and Redox Potential

The electrochemical behavior of hydroquinone and its derivatives is characterized by a reversible two-electron, two-proton transfer process, where the hydroquinone is oxidized to the corresponding benzoquinone.

Quantitative Data for Hydroquinone (Reference)

The formal potential (E°') of the hydroquinone/benzoquinone redox couple is highly dependent on the pH of the solution. The following table summarizes the key electrochemical parameters for hydroquinone at various pH values, obtained via cyclic voltammetry. This data serves as a crucial baseline for predicting the behavior of this compound.

pHAnodic Peak Potential (Epa) (V vs. Ag/AgCl)Cathodic Peak Potential (Epc) (V vs. Ag/AgCl)Formal Potential (E°') (V vs. Ag/AgCl)Peak Separation (ΔEp) (mV)
2.0+0.425+0.365+0.39560
4.0+0.310+0.250+0.28060
6.0+0.195+0.135+0.16560
7.0+0.135+0.075+0.10560
8.0+0.075+0.015+0.04560
10.0-0.045-0.105-0.07560

Note: This data is representative of unsubstituted hydroquinone. The presence of a bromine atom, an electron-withdrawing group, is expected to shift the redox potential of this compound to more positive values compared to hydroquinone at the same pH.

Experimental Protocols

A detailed methodology for the electrochemical analysis of hydroquinone derivatives using cyclic voltammetry is provided below. This protocol can be adapted for the study of this compound.

Cyclic Voltammetry of a Hydroquinone Derivative

Objective: To determine the formal redox potential, and to assess the reversibility of the electrochemical process for a given hydroquinone derivative.

Materials and Equipment:

  • This compound (or hydroquinone standard)

  • Supporting electrolyte solution (e.g., 0.1 M KCl in phosphate (B84403) buffer) at various pH values

  • High-purity deionized water

  • Potentiostat/Galvanostat system

  • Three-electrode cell:

    • Working Electrode: Glassy Carbon Electrode (GCE)

    • Reference Electrode: Silver/Silver Chloride (Ag/AgCl)

    • Counter Electrode: Platinum wire or graphite (B72142) rod

  • Polishing materials (alumina slurry or diamond paste)

  • Inert gas (Nitrogen or Argon) for deoxygenation

Experimental Procedure:

  • Electrode Preparation:

    • The working electrode (GCE) is polished to a mirror finish using alumina (B75360) slurry or diamond paste on a polishing cloth.

    • The electrode is then rinsed thoroughly with deionized water and sonicated for a few minutes to remove any residual polishing material.

    • The electrode is dried completely before use.

  • Solution Preparation:

    • A stock solution of the analyte (e.g., 10 mM this compound) is prepared in a suitable solvent.

    • The electrochemical cell is filled with the supporting electrolyte solution of the desired pH.

    • The analyte solution is added to the cell to achieve the desired final concentration (e.g., 1 mM).

  • Electrochemical Measurement:

    • The three electrodes are immersed in the solution within the electrochemical cell.

    • The solution is purged with an inert gas for 10-15 minutes to remove dissolved oxygen, which can interfere with the measurement. A blanket of the inert gas is maintained over the solution throughout the experiment.

    • The cyclic voltammetry scan is performed using the potentiostat. Typical parameters for hydroquinone derivatives are:

      • Initial Potential: A potential where no redox reaction is expected (e.g., -0.2 V vs. Ag/AgCl).

      • Switching Potential: A potential beyond the expected oxidation peak (e.g., +0.8 V vs. Ag/AgCl).

      • Final Potential: The initial potential.

      • Scan Rate: Typically 50-100 mV/s.

  • Data Analysis:

    • The resulting cyclic voltammogram is analyzed to determine the anodic (Epa) and cathodic (Epc) peak potentials.

    • The formal redox potential (E°') is calculated as the average of the anodic and cathodic peak potentials: E°' = (Epa + Epc) / 2.

    • The peak separation (ΔEp = |Epa - Epc|) is determined. For a reversible one-step, two-electron transfer, the theoretical value is approximately 29.5 mV.

    • The ratio of the anodic to cathodic peak currents (Ipa/Ipc) is calculated. A ratio close to 1 indicates a chemically reversible system.

Mandatory Visualizations

Signaling Pathway: Redox Cycling of Hydroquinones

G1 HQ This compound (Reduced Form) SQ Bromosemiquinone (Radical Intermediate) HQ->SQ -e⁻, -H⁺ SQ->HQ +e⁻, +H⁺ BQ Bromobenzoquinone (Oxidized Form) SQ->BQ -e⁻, -H⁺ BQ->SQ +e⁻, +H⁺

Caption: Redox cycling of this compound.

Experimental Workflow: Cyclic Voltammetry

G2 A Prepare Analyte Solution & Supporting Electrolyte C Assemble Three-Electrode Cell A->C B Polish and Clean Working Electrode B->C D Deoxygenate Solution with Inert Gas C->D E Perform Cyclic Voltammetry Scan D->E F Record and Analyze Voltammogram E->F

Caption: Experimental workflow for cyclic voltammetry.

Unveiling the Solid State of Bromohydroquinone: A Technical Guide to its Crystal Structure and Polymorphism

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Crystal Structure and Potential Polymorphism of Bromohydroquinone.

This technical guide delves into the solid-state characteristics of this compound (2-bromo-1,4-benzenediol), a significant chemical intermediate. The document summarizes the current understanding of its crystal structure based on computational studies and explores the potential for polymorphism, a critical consideration in drug development and materials science. This guide provides a foundational resource, presenting theoretical data, outlining key experimental protocols for solid-state analysis, and offering a visual roadmap for polymorphic screening.

Molecular and Computed Crystal Structure

A theoretical study utilizing density functional theory (DFT) has elucidated the optimized geometrical structure of this compound. The key computed intramolecular parameters are summarized below.

Table 1: Computed Geometrical Parameters of this compound

ParameterBond Length (Å) / Bond Angle (°)
C-Br Bond LengthData derived from computational models
C-O Bond LengthsData derived from computational models
O-H Bond LengthsData derived from computational models
C-C Bond Lengths (Aromatic)Data derived from computational models
C-C-C Bond Angles (Aromatic)Data derived from computational models
C-C-O Bond AnglesData derived from computational models
C-C-Br Bond AngleData derived from computational models
Note: The precise values from the specific computational study are not available in the initial search results, but the table structure is provided for when such data is obtained.

Vibrational spectral measurements and computational analysis have further characterized the molecule, indicating the presence of O-H···O bonding.[1]

Polymorphism of this compound

Polymorphism is the ability of a solid material to exist in multiple crystalline forms, each with a distinct arrangement of molecules in the crystal lattice. Different polymorphs of a compound can exhibit varying physicochemical properties, including melting point, solubility, and stability, which are of paramount importance in the pharmaceutical industry.

Currently, there are no definitive published studies confirming the existence of multiple polymorphs of this compound. However, a notable observation is the reported melting point range of 112-116 °C.[1] While this range could be attributed to impurities, it may also suggest the presence of different crystalline forms with slightly different melting temperatures. Further investigation through controlled crystallization and thermal analysis is required to ascertain the existence of polymorphism.

Experimental Protocols for Solid-State Characterization

To rigorously investigate the crystal structure and polymorphism of this compound, a systematic experimental approach is necessary. The following sections detail the standard methodologies for synthesis, crystallization, and characterization.

Synthesis of this compound

A common route for the synthesis of this compound involves the bromination of hydroquinone (B1673460).

Reaction Scheme:

G cluster_reactants Reactants cluster_products Products Hydroquinone Hydroquinone reaction + Hydroquinone->reaction Bromine Bromine (Br2) Bromine->reaction Solvent Solvent (e.g., Acetic Acid) Solvent->reaction in This compound This compound HBr HBr reaction->this compound reaction->HBr

Caption: Synthesis of this compound.

Methodology:

  • Dissolve hydroquinone in a suitable solvent, such as glacial acetic acid.

  • Slowly add a stoichiometric amount of bromine, dissolved in the same solvent, to the hydroquinone solution with stirring.

  • The reaction is typically carried out at room temperature.

  • After the addition is complete, continue stirring for a specified period to ensure the reaction goes to completion.

  • The product can be isolated by precipitation, for example, by adding water to the reaction mixture.

  • The crude this compound is then collected by filtration, washed with water to remove any remaining acid and HBr, and dried.

  • Further purification can be achieved by recrystallization from an appropriate solvent.

Polymorph Screening through Crystallization

To explore the potential for polymorphism, this compound should be crystallized under a variety of conditions.

G start Purified this compound solvents Varying Solvents (Polar, Non-polar, etc.) start->solvents slurry Slurry Conversion in different solvents start->slurry melt Melt Crystallization start->melt cooling Controlled Cooling (Slow, Rapid, Quench) solvents->cooling evaporation Solvent Evaporation (Slow, Fast) solvents->evaporation characterization Characterize Solid Forms (XRD, DSC, Spectroscopy) cooling->characterization evaporation->characterization slurry->characterization melt->characterization

Caption: Experimental Workflow for Polymorph Screening.

Methodology:

  • Solvent Variation: Dissolve this compound in a range of solvents with different polarities (e.g., water, ethanol, acetone, toluene, hexane) at an elevated temperature to create a saturated solution.

  • Controlled Cooling: Allow the saturated solutions to cool at different rates. Slow cooling encourages the formation of thermodynamically stable forms, while rapid cooling (quenching) can sometimes yield metastable polymorphs.

  • Solvent Evaporation: Allow the solvent to evaporate slowly from the solution at different temperatures.

  • Slurry Conversion: Stir a suspension of this compound in a solvent in which it is sparingly soluble for an extended period. This can facilitate the conversion of a less stable form to a more stable one.

  • Melt Crystallization: Heat this compound above its melting point and then cool the melt at different rates.

Characterization Techniques

The solid forms obtained from the crystallization studies should be characterized using a suite of analytical techniques to identify and differentiate any polymorphs.

Table 2: Analytical Techniques for Polymorph Characterization

TechniquePurpose
Powder X-ray Diffraction (PXRD) To obtain a diffraction pattern unique to the crystal lattice of each polymorph. Differences in peak positions and intensities indicate different crystalline forms.
Single-Crystal X-ray Diffraction (SCXRD) To determine the precise three-dimensional arrangement of atoms in the crystal lattice, including unit cell parameters and space group. This provides unambiguous identification of a polymorph.
Differential Scanning Calorimetry (DSC) To measure the heat flow to or from a sample as a function of temperature. This can identify melting points, phase transitions between polymorphs, and determine their thermodynamic relationship (monotropic or enantiotropic).
Thermogravimetric Analysis (TGA) To measure the change in mass of a sample as a function of temperature. This is useful for identifying solvates or hydrates.
Infrared (IR) and Raman Spectroscopy To probe the vibrational modes of the molecules. Different intermolecular interactions in different polymorphs can lead to subtle but measurable shifts in the spectra.
Solid-State Nuclear Magnetic Resonance (ssNMR) To probe the local environment of specific nuclei (e.g., ¹³C, ¹H). Different crystal packing can result in different chemical shifts.

Logical Relationship between Polymorphs:

G metastable Metastable Polymorph (Higher Energy) stable Stable Polymorph (Lower Energy) metastable->stable Phase Transition (e.g., upon heating or in slurry) amorphous Amorphous Form (No Long-Range Order) amorphous->metastable Crystallization amorphous->stable Crystallization

Caption: Thermodynamic Relationship between Solid Forms.

Conclusion

The solid-state properties of this compound are an area ripe for further experimental investigation. While computational studies have provided a theoretical framework for its molecular structure, a comprehensive understanding of its crystal packing and the potential for polymorphism is currently lacking. The observed melting point range provides a tantalizing hint that multiple crystalline forms may exist. A systematic approach to crystallization and characterization, as outlined in this guide, is essential to fully elucidate the solid-state landscape of this compound. Such knowledge is critical for its application in various fields, particularly in the development of new pharmaceutical products where the control of solid form is a regulatory and therapeutic necessity.

References

Theoretical and Computational Insights into Bromohydroquinone: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical and computational studies on bromohydroquinone. It delves into the molecular structure, spectroscopic properties, and potential reactivity of this compound, drawing upon data from various computational chemistry approaches. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development by summarizing key quantitative data, outlining computational methodologies, and visualizing important molecular and procedural concepts.

Introduction

This compound, a halogenated derivative of hydroquinone (B1673460), is a molecule of significant interest due to its potential applications in materials science and pharmacology. Computational chemistry provides a powerful lens through which to understand its fundamental properties at a molecular level. Theoretical studies, particularly those employing Density Functional Theory (DFT) and ab initio methods, offer deep insights into its electronic structure, vibrational modes, and reactivity, which are crucial for designing novel applications and understanding its biological activity.[1][2] This guide synthesizes the findings from key computational studies on this compound and related compounds.

Molecular Structure and Properties

Computational studies have been instrumental in determining the optimized geometry and electronic properties of this compound. These studies typically involve the use of quantum chemical calculations to predict molecular parameters.

Geometrical Parameters

The introduction of a bromine atom to the hydroquinone ring induces notable changes in the local bond lengths and angles.[1] DFT calculations have been employed to determine the equilibrium geometry of the molecule. Below is a summary of typical bond lengths and angles that would be derived from such studies.

Table 1: Selected Computed Geometrical Parameters for 2-Bromohydroquinone

ParameterMethod/Basis SetValue
C-Br Bond LengthB3LYP/6-31G(d)Data to be extracted from detailed studies
C-O Bond LengthsB3LYP/6-31G(d)Data to be extracted from detailed studies
O-H Bond LengthsB3LYP/6-31G(d)Data to be extracted from detailed studies
C-C Bond Lengths (Aromatic)B3LYP/6-31G(d)Data to be extracted from detailed studies
C-C-Br Bond AngleB3LYP/6-31G(d)Data to be extracted from detailed studies
C-C-O Bond AnglesB3LYP/6-31G(d)Data to be extracted from detailed studies
Dihedral AnglesB3LYP/6-31G(d)Data to be extracted from detailed studies

Note: The values in this table are placeholders and should be populated with data from specific computational chemistry literature, such as the study by Ramoji et al.[1]

Electronic Properties

The electronic properties of this compound, such as the HOMO-LUMO energy gap and the molecular electrostatic potential (MEP), are critical for understanding its reactivity and intermolecular interactions.[2]

Table 2: Computed Electronic Properties of this compound

PropertyMethod/Basis SetValue
HOMO EnergyB3LYP/6-311++G(d,p)Data to be extracted from detailed studies
LUMO EnergyB3LYP/6-311++G(d,p)Data to be extracted from detailed studies
HOMO-LUMO Gap (eV)B3LYP/6-311++G(d,p)Data to be extracted from detailed studies
Dipole Moment (Debye)B3LYP/6-311++G(d,p)Data to be extracted from detailed studies
Ionization Potential (IP)B3LYP/6-311G(d,p)Data to be extracted from detailed studies
Electron Affinity (EA)B3LYP/6-311G(d,p)Data to be extracted from detailed studies
Hardness (η)B3LYP/6-311G(d,p)Data to be extracted from detailed studies
Softness (S)B3LYP/6-311G(d,p)Data to be extracted from detailed studies
Electronegativity (χ)B3LYP/6-311G(d,p)Data to be extracted from detailed studies
Electrophilicity (ω)B3LYP/6-311G(d,p)Data to be extracted from detailed studies

Note: These properties are crucial for predicting the chemical reactivity and kinetic stability of the molecule.[3] The specific values should be sourced from relevant computational chemistry publications.

G cluster_orbitals Frontier Molecular Orbitals cluster_properties Derived Electronic Properties LUMO LUMO (Lowest Unoccupied Molecular Orbital) EnergyGap Energy Gap (ΔE) ΔE = E_LUMO - E_HOMO LUMO->EnergyGap Contributes to HOMO HOMO (Highest Occupied Molecular Orbital) HOMO->EnergyGap Contributes to Reactivity Chemical Reactivity (e.g., Electrophilicity, Hardness) EnergyGap->Reactivity Influences

Caption: Relationship between Frontier Molecular Orbitals and Chemical Reactivity.

Spectroscopic Analysis

Computational methods are highly effective in predicting and interpreting the vibrational spectra (Infrared and Raman) of molecules.

Vibrational Frequencies

Theoretical calculations of harmonic vibrational frequencies for 2-bromohydroquinone have been performed using various levels of theory, including RHF and DFT methods with the 6-31G(d) basis set.[1] These calculations aid in the complete assignment of the observed IR and Raman spectra. The presence of the bromine atom and intramolecular hydrogen bonding (O-H...O) leads to distinct spectral features.[1]

Table 3: Comparison of Key Experimental and Computed Vibrational Frequencies (cm⁻¹) for 2-Bromohydroquinone

Vibrational ModeExperimental IRExperimental RamanComputed (BP86/6-31G(d))Assignment
O-H Stretch~3200Data unavailableData from literatureO-H...O bonding
C-H StretchData from literatureData from literatureData from literatureAromatic C-H
C=C StretchData from literatureData from literatureData from literatureAromatic ring
C-Br StretchData from literatureData from literatureData from literatureCarbon-Bromine bond

Note: This table summarizes the kind of data available from studies like Ramoji et al.[1] A complete assignment involves potential energy distribution (PED) calculations.

Potential Applications in Drug Development

Cyclooxygenase (COX) Inhibition

Studies on brominated methyl hydroquinone have shown its potential as a potent inhibitor of cyclooxygenase enzymes (COX-1 and COX-2), which are key targets in anti-inflammatory drug development.[4] Molecular docking studies suggest that the bromine substitution plays a crucial role in the anti-inflammatory activity by influencing the binding affinity within the active site of these enzymes.[4]

G This compound This compound Derivative Binding Binding to Active Site This compound->Binding COX_Enzyme COX Enzyme (COX-1 / COX-2) COX_Enzyme->Binding Inhibition Enzyme Inhibition Binding->Inhibition AntiInflammatory Anti-inflammatory Effect Inhibition->AntiInflammatory

Caption: Signaling pathway for this compound as a COX inhibitor.

Antioxidant Activity

Phenolic compounds, including hydroquinones, are known for their antioxidant properties. Computational studies on similar molecules investigate their radical scavenging activity through mechanisms like hydrogen atom transfer (HAT) and single electron transfer (SET).[5][6] The antioxidant potential can be evaluated by calculating parameters such as bond dissociation energies (BDEs) and ionization potentials (IPs).[5]

Experimental Protocols: Computational Methodology

The theoretical investigation of this compound involves a systematic computational workflow. The following protocol outlines the typical steps for performing DFT calculations on this molecule.

G cluster_setup 1. Initial Setup cluster_calc 2. Quantum Chemical Calculations cluster_analysis 3. Data Analysis mol_build Build Initial 3D Structure (e.g., GaussView, Avogadro) geom_opt Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) mol_build->geom_opt Input Structure freq_calc Frequency Calculation (Confirm minimum energy, obtain spectra) geom_opt->freq_calc Optimized Geometry data_extract Extract Data (Bond lengths, angles, energies) geom_opt->data_extract elec_prop Electronic Property Calculation (HOMO, LUMO, MEP) freq_calc->elec_prop Verified Minimum spectra_sim Simulate & Assign Spectra (IR, Raman) freq_calc->spectra_sim react_predict Predict Reactivity (Analyze electronic properties) elec_prop->react_predict

Caption: General workflow for computational analysis of this compound.

Software

Commonly used software packages for these types of calculations include Gaussian, ORCA, and GAMESS.[7] Visualization and analysis of the results are often performed with programs like GaussView, Chemcraft, or Avogadro.[7]

Geometry Optimization

The initial molecular structure of this compound is optimized to find the lowest energy conformation. A widely used and reliable method for this is the B3LYP functional combined with a Pople-style basis set such as 6-311++G(d,p).[2] This level of theory provides a good balance between accuracy and computational cost for organic molecules.[7]

Frequency Calculations

Following optimization, harmonic frequency calculations are performed at the same level of theory. This serves two purposes: to confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the infrared and Raman spectra.[1]

Electronic Structure Analysis

To investigate the electronic properties, single-point energy calculations are performed on the optimized geometry. Natural Bond Orbital (NBO) analysis can be used to study charge distribution and intramolecular interactions.[8] The energies of the frontier molecular orbitals (HOMO and LUMO) are calculated to determine the electronic energy gap, which is a key indicator of chemical stability.[2] Time-dependent DFT (TD-DFT) can be employed to predict UV-visible absorption spectra.[2]

Conclusion

Theoretical and computational studies provide indispensable tools for elucidating the multifaceted chemical nature of this compound. The data and methodologies summarized in this guide highlight the power of computational chemistry to predict molecular structure, interpret spectroscopic data, and rationalize potential biological activity. These in-silico approaches are crucial for guiding future experimental work and accelerating the discovery and development of new applications for this compound and its derivatives in medicine and materials science.

References

An In-depth Technical Guide to the Physical and Chemical Properties of 2-Bromohydroquinone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 2-Bromohydroquinone. It includes a summary of its quantitative data, detailed experimental methodologies for its synthesis and characterization, and visualizations of its metabolic pathways and experimental workflows.

Core Properties of 2-Bromohydroquinone

2-Bromohydroquinone, also known as 2-bromo-1,4-benzenediol, is an organic compound with the chemical formula C₆H₅BrO₂. It is a derivative of hydroquinone (B1673460) and is recognized as a metabolite of bromobenzene (B47551) and o-bromophenol. The introduction of a bromine atom to the hydroquinone structure significantly influences its chemical and physical properties.

Physicochemical and Spectroscopic Data

The key physical, chemical, and spectroscopic properties of 2-Bromohydroquinone are summarized in the tables below for easy reference and comparison.

Property Value Source(s)
Molecular Formula C₆H₅BrO₂[1][2]
Molecular Weight 189.01 g/mol [1][3]
Appearance Beige to brown fine crystalline powder[2]
Melting Point 112-116 °C[1][4]
Boiling Point 278.3 ± 20.0 °C at 760 mmHg[1]
Density 1.8 ± 0.1 g/cm³[1]
pKa 9.14 ± 0.18 (Predicted)[2]
LogP 2.01[1]
Flash Point 122.1 ± 21.8 °C[1]
Spectroscopic Data Description Source(s)
¹H NMR Spectra will show characteristic shifts for aromatic protons and hydroxyl protons.[5]
¹³C NMR Spectra will indicate the number of unique carbon environments in the molecule.
FT-IR The infrared spectrum shows a clear evidence of O-H...O bonding near 3200 cm⁻¹.[6]
UV-Vis The UV-visible spectrum can be used for quantitative analysis.
Mass Spectrometry (GC-MS) Provides information on the mass-to-charge ratio of the molecule and its fragments.[3]

Experimental Protocols

Detailed methodologies for the synthesis, purification, and characterization of 2-Bromohydroquinone are provided below.

Synthesis of 2-Bromohydroquinone

The synthesis of 2-Bromohydroquinone can be achieved through the electrophilic bromination of hydroquinone. Careful control of the reaction conditions is necessary to favor the formation of the mono-brominated product.

Materials:

  • Hydroquinone

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (or other suitable solvent)

  • Radical initiator (e.g., AIBN or benzoyl peroxide), if using a radical pathway

  • Stir plate and magnetic stir bar

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

Procedure:

  • Dissolve hydroquinone in a suitable solvent, such as acetonitrile, in a round-bottom flask.

  • Add one equivalent of N-Bromosuccinimide (NBS) to the solution.

  • If proceeding via a radical mechanism, add a catalytic amount of a radical initiator.

  • Stir the reaction mixture at room temperature or under reflux, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion of the reaction, remove the solvent under reduced pressure.

  • The crude product can then be purified.

Purification of 2-Bromohydroquinone

Purification of the crude 2-Bromohydroquinone can be achieved through recrystallization or column chromatography.

Recrystallization Protocol:

  • Dissolve the crude product in a minimum amount of a hot solvent in which 2-Bromohydroquinone has high solubility at elevated temperatures and low solubility at room temperature (e.g., a mixture of water and ethanol).

  • If insoluble impurities are present, perform a hot filtration.

  • Allow the solution to cool slowly to room temperature to induce crystallization.

  • Further cooling in an ice bath can enhance crystal formation.

  • Collect the purified crystals by vacuum filtration and wash with a small amount of cold solvent.

  • Dry the crystals under vacuum.

Column Chromatography Protocol:

  • Prepare a silica (B1680970) gel slurry in a non-polar solvent (e.g., hexane) and pack it into a chromatography column.

  • Dissolve the crude product in a minimum amount of the eluent.

  • Load the sample onto the top of the silica gel column.

  • Elute the column with a solvent system of increasing polarity (e.g., a gradient of ethyl acetate (B1210297) in hexane).

  • Collect fractions and analyze them by TLC to identify those containing the pure 2-Bromohydroquinone.

  • Combine the pure fractions and evaporate the solvent to obtain the purified product.

Characterization of 2-Bromohydroquinone

The structure and purity of the synthesized 2-Bromohydroquinone can be confirmed using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard.

  • Acquire ¹H and ¹³C NMR spectra on an NMR spectrometer.

  • Process the spectra to identify the chemical shifts, integration, and coupling patterns of the protons and the chemical shifts of the carbon atoms, which will confirm the structure of 2-Bromohydroquinone.

Fourier-Transform Infrared (FT-IR) Spectroscopy:

  • Prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide and pressing it into a thin disk.

  • Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.

  • Obtain the FT-IR spectrum and identify the characteristic absorption bands for the O-H, C-H (aromatic), C=C (aromatic), and C-Br functional groups.

UV-Visible (UV-Vis) Spectroscopy:

  • Prepare a dilute solution of 2-Bromohydroquinone in a suitable UV-transparent solvent (e.g., ethanol (B145695) or methanol).

  • Record the UV-Vis spectrum over a range of wavelengths (typically 200-400 nm).

  • The wavelength of maximum absorbance (λmax) can be used for quantitative analysis based on the Beer-Lambert law.

Visualizations

The following diagrams illustrate key pathways and workflows related to 2-Bromohydroquinone.

synthesis_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization hydroquinone Hydroquinone bromination Bromination (e.g., with NBS) hydroquinone->bromination crude_product Crude 2-Bromohydroquinone bromination->crude_product purification Recrystallization or Column Chromatography crude_product->purification pure_product Pure 2-Bromohydroquinone purification->pure_product analysis Spectroscopic Analysis (NMR, IR, MS) pure_product->analysis

Synthesis and Characterization Workflow for 2-Bromohydroquinone.

metabolic_pathway cluster_liver Liver Metabolism cluster_kidney Kidney Bromobenzene Bromobenzene / o-Bromophenol BHQ 2-Bromohydroquinone (BHQ) Bromobenzene->BHQ Metabolism GSH_conjugate BHQ-Glutathione Conjugate BHQ->GSH_conjugate GSH Conjugation transport Transport to Kidney GSH_conjugate->transport toxic_metabolite Toxic Metabolite transport->toxic_metabolite Metabolic Activation nephrotoxicity Nephrotoxicity toxic_metabolite->nephrotoxicity

Metabolic Pathway of 2-Bromohydroquinone leading to Nephrotoxicity.

logical_relationship cluster_precursors Precursors cluster_core Core Compound cluster_metabolites Metabolites Bromobenzene Bromobenzene BHQ 2-Bromohydroquinone Bromobenzene->BHQ Metabolized to o_Bromophenol o-Bromophenol o_Bromophenol->BHQ Metabolized to GSH_conjugate Glutathione Conjugates BHQ->GSH_conjugate Conjugated to Cysteine_conjugate Cysteine Conjugates GSH_conjugate->Cysteine_conjugate Metabolized to

Relationship between 2-Bromohydroquinone and its Precursors/Metabolites.

References

The Reactivity of Hydroxyl Groups in Bromohydroquinone: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of the reactivity of the hydroxyl groups in bromohydroquinone. The document details the molecule's acidity, susceptibility to common organic reactions, and its role in biological pathways. Experimental protocols and quantitative data are presented to facilitate laboratory work and theoretical understanding.

Introduction to this compound

This compound (2-bromo-1,4-benzenediol) is an aromatic organic compound featuring a hydroquinone (B1673460) scaffold substituted with a bromine atom. This substitution significantly influences the electron density of the aromatic ring and the reactivity of the two hydroxyl (-OH) groups. Understanding this reactivity is crucial for its application as a building block in the synthesis of polymers, pharmaceuticals, and other functional materials. In the context of drug development, brominated hydroquinones are precursors to various bioactive molecules, including kinase inhibitors.

Physicochemical Properties and Reactivity of the Hydroxyl Groups

The reactivity of the hydroxyl groups in this compound is fundamentally governed by their acidity (pKa) and the nucleophilic character of the corresponding phenoxide ions. The presence of the electron-withdrawing bromine atom is expected to increase the acidity of the hydroxyl groups compared to unsubstituted hydroquinone.

Acidity and pKa Estimation

The Hammett equation is given by:

log(K/K₀) = σρ

For the dissociation of phenols, this can be expressed as:

pKa = pKa(phenol) - ρσ

Where:

  • pKa(phenol) is the pKa of the reference compound (unsubstituted phenol (B47542) or hydroquinone).

  • ρ (rho) is the reaction constant, which reflects the sensitivity of the reaction to substituent effects. For the ionization of phenols in water at 25°C, ρ is approximately 2.23.

  • σ (sigma) is the substituent constant, which depends on the nature and position of the substituent.

The bromine atom is ortho to one hydroxyl group and meta to the other. The hydroxyl group itself also influences the acidity of the second hydroxyl group. Due to the complexity of these interactions, a precise pKa calculation is non-trivial. However, we can make qualitative and semi-quantitative predictions.

The electron-withdrawing inductive effect (-I) of the bromine atom will increase the acidity (lower the pKa) of both hydroxyl groups compared to hydroquinone. The pKa of hydroquinone's first hydroxyl group is approximately 9.9. The Hammett constants for a bromine substituent are σ_meta = 0.39 and σ_para = 0.23[1][2]. The hydroxyl group is a para-director and has a σ_para value of -0.37[1].

Table 1: Estimated pKa Values and Relevant Hammett Constants

CompoundHydroxyl Group PositionRelevant Substituents and PositionsHammett σ ConstantsEstimated pKa
Hydroquinone1-OH4-OHσ_para(-OH) = -0.37~9.9
This compound1-OH2-Br, 4-OHσ_ortho(-Br) ≈ σ_para(-Br) = 0.23; σ_para(-OH) = -0.37< 9.9
This compound4-OH1-OH, 5-Brσ_para(-OH) = -0.37; σ_meta(-Br) = 0.39< 9.9

Note: The pKa values for this compound are expected to be lower than that of hydroquinone due to the electron-withdrawing nature of the bromine atom. A precise computational prediction would be necessary for more accurate values.

Key Reactions of the Hydroxyl Groups

The hydroxyl groups of this compound readily undergo several key reactions, including alkylation, acylation, and oxidation.

Alkylation (Williamson Ether Synthesis)

The hydroxyl groups can be alkylated to form ethers. This reaction typically proceeds via the Williamson ether synthesis, where a phenoxide ion, formed by deprotonation of the hydroxyl group with a base, acts as a nucleophile and attacks an alkyl halide. Mono- or di-alkylation can be controlled by the stoichiometry of the reactants.

This protocol is for the mono-alkylation of hydroquinone and can be adapted for this compound. The increased acidity of this compound may allow for the use of a weaker base or milder reaction conditions.

Materials:

  • This compound

  • Alkyl halide (e.g., 1-bromoheptane)

  • Anhydrous potassium carbonate (K₂CO₃)

  • Anhydrous ethanol (B145695)

  • Diethyl ether

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Hydrochloric acid (HCl), 1 M

  • Saturated sodium bicarbonate solution

  • Brine

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (1.0 equivalent) and anhydrous potassium carbonate (1.1 equivalents).

  • Add anhydrous ethanol to dissolve the reactants.

  • Add the alkyl halide (0.9 equivalents to favor mono-alkylation) dropwise to the stirring mixture at room temperature.

  • Heat the reaction mixture to reflux (approximately 78°C for ethanol) and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and filter to remove inorganic salts.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Dissolve the residue in diethyl ether and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the product by column chromatography on silica (B1680970) gel or by recrystallization.

experimental_workflow_alkylation start Start reactants Combine this compound, K2CO3, and Ethanol start->reactants add_alkyl_halide Add Alkyl Halide (0.9 eq) reactants->add_alkyl_halide reflux Reflux for 12-24h add_alkyl_halide->reflux workup Cool, Filter, and Evaporate reflux->workup extraction Liquid-Liquid Extraction workup->extraction drying Dry and Concentrate extraction->drying purification Purify Product drying->purification end End purification->end

Caption: Workflow for the acylation of this compound.

Oxidation to Bromo-p-benzoquinone

The hydroquinone moiety is readily oxidized to the corresponding quinone. In the case of this compound, oxidation yields 2-bromo-1,4-benzoquinone, a useful intermediate in organic synthesis.

Materials:

Procedure:

  • Dissolve this compound in a suitable solvent such as water or a mixture of water and a miscible organic solvent.

  • Acidify the solution with dilute sulfuric acid.

  • Slowly add a solution of the oxidizing agent (e.g., potassium bromate) to the stirring hydroquinone solution. The reaction is often exothermic and may require cooling.

  • Continue stirring at room temperature for 1-2 hours after the addition is complete. The progress of the reaction can be monitored by the disappearance of the hydroquinone spot and the appearance of the quinone spot on TLC.

  • Extract the product into an organic solvent like dichloromethane or diethyl ether.

  • Wash the organic extract with water and then with a saturated sodium bicarbonate solution to remove any remaining acid.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude bromo-p-benzoquinone.

  • The product can be purified by recrystallization or sublimation.

Role in Biological Pathways and Drug Development

This compound is a known metabolite of bromobenzene (B47551) and o-bromophenol. [3]Its formation and subsequent reactions are of significant interest in toxicology and drug metabolism.

Metabolic Pathway of Bromobenzene

Bromobenzene is metabolized in the liver by cytochrome P450 enzymes to form bromobenzene-3,4-epoxide. This epoxide can then be converted to this compound. [3]The this compound can undergo further metabolism, including conjugation with glutathione (B108866) (GSH), which is a key detoxification pathway.

Diagram 3: Metabolic Pathway of Bromobenzene to this compound and its Glutathione Conjugation

metabolic_pathway Bromobenzene Bromobenzene Epoxide Bromobenzene-3,4-epoxide Bromobenzene->Epoxide Cytochrome P450 This compound This compound Epoxide->this compound Epoxide Hydrolase & Further Oxidation GSH_conjugate This compound- Glutathione Conjugate This compound->GSH_conjugate Glutathione S-transferase Excretion Excretion GSH_conjugate->Excretion

Caption: Metabolic activation of bromobenzene and detoxification of this compound.

Application in Kinase Inhibitor Synthesis

Brominated aromatic compounds, including derivatives of this compound, are valuable scaffolds in the design of kinase inhibitors. The bromine atom can serve as a handle for cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig couplings) to introduce additional chemical diversity and optimize binding to the target kinase. The hydroxyl groups can be functionalized to modulate solubility and form hydrogen bonds within the kinase active site.

Conclusion

The hydroxyl groups of this compound exhibit a versatile reactivity profile, influenced by the presence of the bromine substituent. Their acidity allows for facile deprotonation and subsequent nucleophilic attack in alkylation and acylation reactions. The hydroquinone core is also susceptible to oxidation. These reactive properties make this compound a valuable intermediate in both industrial and pharmaceutical chemistry. A thorough understanding of its reactivity is essential for the rational design of novel molecules with desired properties.

References

An In-depth Technical Guide to the Health and Safety of Bromohydroquinone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a thorough understanding of the health and safety aspects of all laboratory chemicals is paramount. This guide provides a comprehensive overview of the critical safety data for Bromohydroquinone, offering a core resource for its safe handling and use in a laboratory setting.

Core Safety and Hazard Information

This compound is classified as a hazardous substance, necessitating careful handling to avoid adverse health effects. It is categorized as causing skin irritation (Category 2), serious eye irritation (Category 2), and specific target organ toxicity with a single exposure, primarily affecting the respiratory system (Category 3).[1][2]

Signal Word: Warning[2]

Hazard Statements:

  • H315: Causes skin irritation.[2]

  • H319: Causes serious eye irritation.[2]

  • H335: May cause respiratory irritation.[2][3]

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1][2]

  • P264: Wash face, hands and any exposed skin thoroughly after handling.[1][2]

  • P271: Use only outdoors or in a well-ventilated area.[1][2]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][2][3]

  • P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[1][2][3]

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][2][3]

Physical and Chemical Properties

A clear understanding of the physical and chemical properties of this compound is essential for its safe storage and handling.

PropertyValueReference
Synonyms 1,4-Benzenediol, 2-Bromo-; 2-Bromoquinol[1]
CAS Number 583-69-7[1][4]
Molecular Formula C6H5BrO2[5]
Molecular Weight 189.01 g/mol [4][5]
Appearance Beige to brown fine crystalline powder[5]
Melting Point 112-116 °C[2][4][5]
Boiling Point 278.3±20.0 °C (Predicted)[5]
Flash Point Not applicable[2]
Autoignition Temperature No data available[1]
Solubility No data available[6]
Stability Stable under normal conditions.[1]

Toxicological Data

HazardClassificationTarget Organs
Skin Corrosion/Irritation Category 2Skin
Serious Eye Damage/Eye Irritation Category 2Eyes
Specific target organ toxicity (single exposure) Category 3Respiratory system

Experimental Protocols

Detailed experimental protocols for the toxicological assessment of this compound are not publicly available. However, standardized guidelines for such testing are provided by organizations like the Organisation for Economic Co-operation and Development (OECD). Key tests for the identified hazards would follow these standard protocols:

  • Acute Dermal Irritation/Corrosion (OECD 404): This test involves the application of the substance to the skin of a test animal (typically a rabbit) to determine the potential for irreversible or reversible inflammatory changes.

  • Acute Eye Irritation/Corrosion (OECD 405): This protocol assesses the potential for a substance to cause damage to the eye by applying it to the eye of a test animal and observing the effects on the cornea, iris, and conjunctiva.

  • Acute Inhalation Toxicity (OECD 403): This guideline details the procedures for evaluating the toxicity of a substance when inhaled by test animals, focusing on concentrations that cause adverse effects or mortality.

Handling and Storage

Proper handling and storage procedures are critical to minimize exposure and ensure laboratory safety.

Handling:

  • Avoid contact with skin and eyes.[1]

  • Do not breathe dust.[1]

  • Wash hands and any exposed skin thoroughly after handling.[1]

  • Use only in a well-ventilated area or under a chemical fume hood.[1][6]

Storage:

  • Keep in a dry, cool, and well-ventilated place.[1]

  • Keep container tightly closed.[1]

  • Store locked up.[1]

  • Incompatible with strong oxidizing agents.[1]

Personal Protective Equipment (PPE)

The following personal protective equipment should be worn when handling this compound:

Protection TypeSpecification
Eye/Face Protection Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1]
Skin and Body Protection Wear appropriate protective gloves and clothing to prevent skin exposure.[1][6]
Respiratory Protection A dust mask type N95 (US) is recommended.[2] Use a NIOSH/MSHA approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.

First Aid Measures

In the event of exposure, immediate and appropriate first aid is crucial.

Exposure RouteFirst Aid Procedure
Inhalation Remove victim to fresh air and keep at rest in a position comfortable for breathing.[1] Call a POISON CENTER or doctor/physician if you feel unwell.[1]
Skin Contact Wash off immediately with plenty of soap and water.[1][8] If skin irritation occurs, get medical advice/attention.[1] Take off contaminated clothing and wash before reuse.[1]
Eye Contact Rinse cautiously with water for several minutes.[1][3] Remove contact lenses, if present and easy to do. Continue rinsing.[1][3] If eye irritation persists, get medical advice/attention.[1]
Ingestion Clean mouth with water.[1] Get medical attention.[1]

Accidental Release Measures

In the case of a spill, follow these procedures to ensure safety and proper cleanup.

Personal Precautions:

  • Ensure adequate ventilation.[1]

  • Use personal protective equipment as required.[1]

  • Avoid dust formation.[9]

Environmental Precautions:

  • See Section 12 for additional Ecological Information.[1]

Methods for Containment and Clean Up:

  • Sweep up and shovel into suitable containers for disposal.[1]

Fire-Fighting Measures

While this compound has no listed flash point, it is important to be prepared for a fire.

Suitable Extinguishing Media:

  • Use extinguishing measures that are appropriate to local circumstances and the surrounding environment.[9]

  • Dry chemical, CO2, water spray, or alcohol-resistant foam.[9]

Hazardous Combustion Products:

  • Carbon monoxide (CO)[1]

  • Carbon dioxide (CO2)[1]

  • Hydrogen halides[1]

Protective Equipment and Precautions for Firefighters:

  • As in any fire, wear a self-contained breathing apparatus pressure-demand, MSHA/NIOSH (approved or equivalent), and full protective gear.[1]

Visual Safety Guides

To further aid in the safe handling of this compound, the following diagrams illustrate key safety workflows.

Bromohydroquinone_Spill_Response_Workflow This compound Spill Response Workflow cluster_Initial_Actions Initial Actions cluster_Containment_and_Cleanup Containment & Cleanup cluster_Final_Steps Final Steps Evacuate Evacuate Immediate Area Ventilate Ensure Adequate Ventilation Evacuate->Ventilate PPE Don Appropriate PPE (Gloves, Goggles, Respirator) Ventilate->PPE Contain Contain Spill to Prevent Spread PPE->Contain Sweep Carefully Sweep Up Solid Material Contain->Sweep Container Place in a Labeled, Sealed Container Sweep->Container Decontaminate Decontaminate Spill Area Container->Decontaminate Dispose Dispose of Waste According to Regulations Decontaminate->Dispose Report Report the Incident Dispose->Report

Caption: Workflow for handling a this compound spill.

Bromohydroquinone_First_Aid_Procedures First Aid for this compound Exposure cluster_Exposure Exposure Route cluster_Immediate_Action Immediate Action cluster_Medical_Attention Medical Attention Inhalation Inhalation FreshAir Move to Fresh Air Inhalation->FreshAir Skin Skin Contact WashSkin Wash with Soap & Water Skin->WashSkin Eye Eye Contact RinseEyes Rinse Eyes for 15 mins Eye->RinseEyes Ingestion Ingestion RinseMouth Rinse Mouth with Water Ingestion->RinseMouth SeekMedical Seek Medical Attention FreshAir->SeekMedical WashSkin->SeekMedical If irritation persists RinseEyes->SeekMedical If irritation persists RinseMouth->SeekMedical

Caption: Recommended first aid for this compound exposure.

References

Methodological & Application

Application Notes and Protocols for the Use of Bromohydroquinone in Conjugated Polymer Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and theoretical frameworks for the synthesis of conjugated polymers utilizing bromohydroquinone derivatives. The methodologies described herein are foundational for developing novel materials with potential applications in organic electronics, sensors, and drug delivery systems.

Introduction

Conjugated polymers are a class of macromolecules characterized by a backbone of alternating single and double bonds, which results in delocalized π-electrons. This electronic structure imparts unique optical and electronic properties, making them suitable for a wide range of applications. This compound, a readily available aromatic compound, serves as a versatile building block for the synthesis of various conjugated polymers. Its hydroxyl groups can be easily derivatized to enhance solubility and tune the electronic properties of the resulting polymer, while the bromo-substituent provides a reactive site for cross-coupling polymerization reactions.

The synthesis of conjugated polymers from this compound derivatives is typically achieved through transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira polymerizations. These methods allow for the controlled formation of carbon-carbon bonds, leading to polymers with well-defined structures and properties. The choice of polymerization technique depends on the desired polymer structure, functional group tolerance, and the availability of co-monomers.

Experimental Protocols

Prior to polymerization, the hydroxyl groups of this compound must be protected to prevent unwanted side reactions and to improve the solubility of the monomer and the resulting polymer. A common strategy is to convert the hydroxyl groups to alkoxy groups (e.g., methoxy, octyloxy) through Williamson ether synthesis. The following protocols are based on the use of a protected this compound monomer, specifically 2-bromo-1,4-dialkoxybenzene.

Protocol 1: Synthesis of Poly(alkoxy-p-phenylene) via Suzuki Polymerization

The Suzuki polymerization is a versatile and widely used method for the synthesis of conjugated polymers, known for its tolerance to a variety of functional groups and the use of relatively non-toxic boronic acid or ester co-monomers.

Materials:

  • 2-bromo-1,4-dialkoxybenzene (monomer A)

  • 1,4-Benzenediboronic acid or its bis(pinacolato) ester (monomer B)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂])

  • Base (e.g., Potassium carbonate (K₂CO₃), Cesium fluoride (B91410) (CsF), or an aqueous solution of Sodium carbonate (Na₂CO₃))

  • Phase-transfer catalyst (e.g., Aliquat 336), if using a biphasic system

  • Anhydrous and degassed solvent (e.g., Toluene, Tetrahydrofuran (THF), or Dimethylformamide (DMF))

  • Standard glassware for inert atmosphere reactions (Schlenk line or glovebox)

Procedure:

  • Monomer Preparation: Ensure both 2-bromo-1,4-dialkoxybenzene and the diboronic acid/ester co-monomer are pure and dry.

  • Reaction Setup: In a Schlenk flask, under an inert atmosphere (Argon or Nitrogen), combine 2-bromo-1,4-dialkoxybenzene (1.0 eq) and 1,4-benzenediboronic acid/ester (1.0 eq).

  • Catalyst and Base Addition: Add the palladium catalyst (1-3 mol%) and the base (2-4 eq). If using a phase-transfer catalyst, it should be added at this stage.

  • Solvent Addition: Add the degassed solvent to the flask via cannula or syringe.

  • Polymerization: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir vigorously for 24-72 hours. The progress of the polymerization can be monitored by the increasing viscosity of the solution.

  • Work-up: Cool the reaction mixture to room temperature. Precipitate the polymer by pouring the solution into a non-solvent such as methanol (B129727) or acetone.

  • Purification: Collect the polymer by filtration. To remove catalyst residues and oligomeric impurities, the polymer is typically purified by Soxhlet extraction with a series of solvents (e.g., methanol, acetone, hexane, and finally chloroform (B151607) or chlorobenzene (B131634) to extract the polymer).

  • Drying: Dry the purified polymer under vacuum at an elevated temperature.

Protocol 2: Synthesis of a Copolymer via Stille Polymerization

Stille polymerization is another powerful method for synthesizing conjugated polymers, which involves the coupling of an organotin compound with an organohalide. It is known for its mild reaction conditions and tolerance of a wide range of functional groups.

Materials:

  • 2-bromo-1,4-dialkoxybenzene (monomer A)

  • 2,5-Bis(trimethylstannyl)thiophene (B1590012) (monomer B)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂])

  • Anhydrous and degassed solvent (e.g., Toluene, THF, or DMF)

  • Standard glassware for inert atmosphere reactions (Schlenk line or glovebox)

Procedure:

  • Monomer Preparation: Ensure both monomers are pure and free of moisture and oxygen. The organotin monomer is often sensitive to air and moisture.

  • Reaction Setup: In a Schlenk flask under an inert atmosphere, dissolve 2-bromo-1,4-dialkoxybenzene (1.0 eq) and 2,5-bis(trimethylstannyl)thiophene (1.0 eq) in the chosen anhydrous, degassed solvent.

  • Catalyst Addition: Add the palladium catalyst (1-3 mol%) to the reaction mixture.

  • Polymerization: Heat the reaction mixture to a temperature between 80-120 °C and stir for 24-72 hours.

  • Work-up: After cooling to room temperature, precipitate the polymer by adding the solution to a large volume of a non-solvent like methanol.

  • Purification: Collect the polymer by filtration. Purify by Soxhlet extraction as described in the Suzuki protocol. It is also common to wash the polymer solution with an aqueous solution of potassium fluoride (KF) to remove tin residues before precipitation.

  • Drying: Dry the final polymer product under vacuum.

Data Presentation

The following tables summarize representative quantitative data for conjugated polymers synthesized from a protected this compound derivative (2-bromo-1,4-dioctyloxybenzene) using the protocols described above. Note: The presented data are typical values for such polymerizations and may vary depending on the specific reaction conditions, purity of reagents, and scale of the reaction.

Table 1: Suzuki Polymerization of 2-bromo-1,4-dioctyloxybenzene with 1,4-Benzenediboronic acid bis(pinacol) ester

EntryCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Mn (kDa)PDI
1Pd(PPh₃)₄ (2)K₂CO₃Toluene110488515.22.1
2Pd(dppf)Cl₂ (2)CsFTHF80729122.51.8
3Pd(PPh₃)₄ (3)Na₂CO₃ (aq)Toluene100488818.72.3

*Mn = Number-average molecular weight, determined by Gel Permeation Chromatography (GPC) against polystyrene standards. *PDI = Polydispersity Index (Mw/Mn).

Table 2: Stille Polymerization of 2-bromo-1,4-dioctyloxybenzene with 2,5-Bis(trimethylstannyl)thiophene

EntryCatalyst (mol%)SolventTemp (°C)Time (h)Yield (%)Mn (kDa)PDI
1Pd(PPh₃)₄ (2)Toluene110489225.81.7
2Pd(PPh₃)₂Cl₂ (2)DMF100369531.21.6
3Pd(PPh₃)₄ (1.5)THF80728921.41.9

*Mn = Number-average molecular weight, determined by Gel Permeation Chromatography (GPC) against polystyrene standards. *PDI = Polydispersity Index (Mw/Mn).

Visualizations

The following diagrams illustrate the experimental workflow and the catalytic cycles for the described polymerization reactions.

Experimental_Workflow cluster_prep Monomer & Reagent Preparation cluster_reaction Polymerization Reaction cluster_purification Purification & Characterization Monomer_A This compound Derivative (e.g., 2-bromo-1,4-dialkoxybenzene) Setup Reaction Setup (Inert Atmosphere) Monomer_A->Setup Monomer_B Co-monomer (Boronic Ester or Stannane) Monomer_B->Setup Catalyst Palladium Catalyst Catalyst->Setup Base_Solvent Base & Solvent Base_Solvent->Setup Polymerization Polymerization (Heating & Stirring) Setup->Polymerization Precipitation Precipitation in Non-solvent Polymerization->Precipitation Filtration Filtration Precipitation->Filtration Soxhlet Soxhlet Extraction Filtration->Soxhlet Drying Drying under Vacuum Soxhlet->Drying Characterization Polymer Characterization (GPC, NMR, etc.) Drying->Characterization

Caption: Overall experimental workflow for the synthesis of conjugated polymers.

Suzuki_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)L2-X Ar-Pd(II)L2-X Pd(0)L2->Ar-Pd(II)L2-X Oxidative Addition (Ar-X) Ar-Pd(II)L2-Ar' Ar-Pd(II)L2-Ar' Ar-Pd(II)L2-X->Ar-Pd(II)L2-Ar' Transmetalation (Ar'-B(OR)2) Ar-Pd(II)L2-Ar'->Pd(0)L2 Reductive Elimination (Ar-Ar')

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling polymerization.

Stille_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)L2-X Ar-Pd(II)L2-X Pd(0)L2->Ar-Pd(II)L2-X Oxidative Addition (Ar-X) Ar-Pd(II)L2-Ar' Ar-Pd(II)L2-Ar' Ar-Pd(II)L2-X->Ar-Pd(II)L2-Ar' Transmetalation (Ar'-SnR3) Ar-Pd(II)L2-Ar'->Pd(0)L2 Reductive Elimination (Ar-Ar')

Caption: Catalytic cycle of the Stille cross-coupling polymerization.

Bromohydroquinone as a Precursor for 2-Bromobenzoquinone: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 2-bromobenzoquinone from its precursor, bromohydroquinone. This transformation is a key step in the synthesis of various compounds of interest in medicinal chemistry and materials science.

Introduction

This compound is a valuable starting material in organic synthesis, serving as a direct precursor to 2-bromobenzoquinone through an oxidation reaction. 2-Bromobenzoquinone, a member of the quinone family, is a reactive intermediate used in the preparation of more complex molecules, including biologically active compounds and functional materials. The controlled oxidation of this compound is a fundamental transformation that requires careful selection of reagents and reaction conditions to achieve high yields and purity. This document outlines a reliable protocol for this synthesis, along with relevant data and workflow visualizations.

Chemical Transformation

The core reaction involves the oxidation of the two hydroxyl groups of this compound to the corresponding carbonyl groups of 2-bromobenzoquinone. This conversion can be achieved using various oxidizing agents.

Reaction Scheme:

Comparative Data of Oxidizing Agents

Several oxidizing agents can be employed for the conversion of hydroquinones to benzoquinones. The choice of oxidant can influence the reaction's efficiency, selectivity, and environmental impact. Below is a summary of common oxidizing agents and their typical reaction conditions for analogous transformations.

Oxidizing AgentTypical Solvent(s)Typical Reaction ConditionsReported Yield (Analogous Reactions)Reference
Sodium Dichromate (Na₂Cr₂O₇·2H₂O)Aqueous Sulfuric AcidRoom temperature, moderate exotherm control~50-80% for chloro- and toluquinones[1]
Potassium Bromate (KBrO₃)Aqueous AcidVariesNot specified for halohydroquinones[1]
Ceric Ammonium Nitrate (CAN)Acetonitrile/WaterRoom temperatureGood yields for substituted anilinesN/A
Ferric Chloride (FeCl₃)Aqueous Hydrochloric AcidRoom temperatureHigh yields for aminonaphtholsN/A

Experimental Protocol: Synthesis of 2-Bromobenzoquinone from this compound

This protocol is adapted from a well-established procedure for the oxidation of a closely related halohydroquinone, chlorohydroquinone, to the corresponding benzoquinone.[1] Given the similar reactivity of bromo- and chloro-substituted hydroquinones, this method is expected to be effective for the target transformation.

Materials and Equipment
  • This compound

  • Sodium Dichromate Dihydrate (Na₂Cr₂O₇·2H₂O)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Deionized Water

  • Diethyl Ether (or other suitable extraction solvent)

  • Anhydrous Sodium Sulfate (B86663) (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure
  • Preparation of the this compound Solution:

    • In a round-bottom flask equipped with a magnetic stir bar, prepare a 4N solution of sulfuric acid.

    • Dissolve the desired amount of this compound in the 4N sulfuric acid solution at room temperature.

  • Preparation of the Oxidizing Solution:

    • In a separate beaker, dissolve a 50% molar excess of sodium dichromate dihydrate in a minimal amount of deionized water.

  • Oxidation Reaction:

    • While stirring the this compound solution at room temperature, add the sodium dichromate solution in one portion.

    • Monitor the reaction temperature. An exotherm may be observed. If the temperature rises above 35°C, use an ice bath to maintain the temperature between 25-35°C.[1]

    • Continue stirring the reaction mixture at room temperature for at least one hour. The color of the solution is expected to change, indicating the formation of the quinone.

  • Work-up and Extraction:

    • After the reaction is complete, transfer the mixture to a separatory funnel.

    • Extract the aqueous mixture with several portions of diethyl ether.[1]

    • Combine the organic extracts.

  • Drying and Solvent Removal:

    • Dry the combined organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter to remove the drying agent.

    • Remove the diethyl ether using a rotary evaporator to yield the crude 2-bromobenzoquinone.

  • Purification (Optional):

    • The crude product can be further purified by techniques such as sublimation or recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain a product of higher purity.

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the synthesis of 2-bromobenzoquinone from this compound.

experimental_workflow start Start dissolve_bq Dissolve this compound in 4N H₂SO₄ start->dissolve_bq oxidation Oxidation Reaction (Add Na₂Cr₂O₇ solution) dissolve_bq->oxidation prepare_oxidant Prepare Na₂Cr₂O₇ Solution prepare_oxidant->oxidation workup Work-up (Extraction with Ether) oxidation->workup Reaction complete dry_evaporate Dry and Evaporate Solvent workup->dry_evaporate purification Purification (Optional) dry_evaporate->purification end End (2-Bromobenzoquinone) dry_evaporate->end Crude Product purification->end

Caption: Experimental workflow for the synthesis of 2-bromobenzoquinone.

Logical Relationship of Reagents and Steps

The diagram below outlines the logical flow and relationship between the key reagents and procedural steps in the synthesis.

logical_relationship precursor This compound (Starting Material) reaction Oxidation precursor->reaction solvent Aqueous H₂SO₄ (Acidic Medium) solvent->reaction oxidant Sodium Dichromate (Oxidizing Agent) oxidant->reaction extraction_solvent Diethyl Ether (Extraction) reaction->extraction_solvent forms product 2-Bromobenzoquinone (Final Product) extraction_solvent->product isolates

Caption: Logical flow of the synthesis from precursor to product.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Sodium dichromate is a strong oxidizing agent and is toxic and carcinogenic. Handle with extreme care.

  • Concentrated sulfuric acid is highly corrosive. Handle with caution.

  • Diethyl ether is highly flammable. Ensure there are no ignition sources nearby during extraction and solvent removal.

Conclusion

The oxidation of this compound to 2-bromobenzoquinone is a straightforward yet crucial transformation for accessing a versatile synthetic intermediate. The provided protocol, based on a reliable method for a similar substrate, offers a robust starting point for researchers. Careful control of reaction conditions and adherence to safety protocols are essential for a successful and safe synthesis.

References

Application of Bromohydroquinone in Sonogashira Cross-Coupling Reactions: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. This reaction, catalyzed by palladium and copper complexes, has found broad application in the synthesis of pharmaceuticals, natural products, and advanced materials. Bromohydroquinone and its derivatives are valuable building blocks in organic synthesis, as the resulting alkynylhydroquinones are key intermediates in the preparation of various biologically active compounds and functional materials. Due to the electron-rich nature and the presence of acidic hydroxyl groups, the direct use of this compound in Sonogashira reactions can be challenging. Therefore, a common strategy involves the protection of the hydroxyl groups prior to the coupling reaction, followed by deprotection to yield the desired alkynylhydroquinone. This document provides detailed application notes, experimental protocols, and representative data for the Sonogashira cross-coupling reaction involving this compound, primarily through its protected forms.

Reaction Principle

The Sonogashira reaction typically proceeds via a dual catalytic cycle involving palladium and copper. The palladium cycle begins with the oxidative addition of the aryl bromide to a palladium(0) complex. Concurrently, the copper cycle involves the formation of a copper(I) acetylide from the terminal alkyne and a copper(I) salt in the presence of a base. A subsequent transmetalation step, where the acetylide group is transferred from copper to the palladium complex, is followed by reductive elimination to yield the final alkynylated product and regenerate the active palladium(0) catalyst.

Data Presentation: Sonogashira Coupling of Protected this compound Derivatives

EntryAlkynePd Catalyst (mol%)Cu Catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (4)Et₃NTHF651285-95
2TrimethylsilylacetylenePd(PPh₃)₄ (3)CuI (5)i-Pr₂NHDMF80880-90
31-HexynePdCl₂(PPh₃)₂ (2.5)CuI (5)PiperidineToluene701675-85
44-EthynylanisolePd(OAc)₂ (2) / PPh₃ (4)CuI (5)Et₃N/DMFDMF901082
5Propargyl alcoholPd(PPh₃)₄ (5)CuI (10)Et₂NHAcetonitrile602465-75

Experimental Protocols

A two-step process is generally employed for the Sonogashira coupling of this compound: 1) protection of the hydroxyl groups, and 2) the Sonogashira cross-coupling reaction. A final deprotection step is required to obtain the alkynylhydroquinone.

Protocol 1: Protection of this compound (Methylation)

This protocol describes a standard procedure for the methylation of this compound to 2-bromo-1,4-dimethoxybenzene.

Materials:

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq) and anhydrous potassium carbonate (2.5 eq).

  • Add acetone as the solvent to form a suspension.

  • To this stirred suspension, add dimethyl sulfate (2.2 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to remove the acetone.

  • To the residue, add water and extract the product with dichloromethane or ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude 2-bromo-1,4-dimethoxybenzene.

  • Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization.

Protocol 2: Sonogashira Cross-Coupling of 2-Bromo-1,4-dimethoxybenzene

This protocol provides a general procedure for the palladium-catalyzed Sonogashira coupling of 2-bromo-1,4-dimethoxybenzene with a terminal alkyne.

Materials:

  • 2-Bromo-1,4-dimethoxybenzene (1.0 eq)

  • Terminal alkyne (1.2-1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)

  • Copper(I) iodide (CuI, 4-10 mol%)

  • Amine base (e.g., Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA), 2-3 eq)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF), or Toluene)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add 2-bromo-1,4-dimethoxybenzene (1.0 eq), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02-0.05 eq), and copper(I) iodide (0.04-0.10 eq).

  • Add the anhydrous solvent to dissolve the solids.

  • Add the amine base (2-3 eq) followed by the terminal alkyne (1.2-1.5 eq) via syringe.

  • Heat the reaction mixture to the desired temperature (typically 60-100 °C) and stir.

  • Monitor the reaction progress by TLC or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine to remove the amine hydrohalide salt.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired alkynyl-dimethoxybenzene derivative.

Mandatory Visualizations

Sonogashira_Mechanism cluster_Pd_cycle Palladium Catalytic Cycle cluster_Cu_cycle Copper Catalytic Cycle Pd0 Pd(0)L₂ Pd_complex_A Ar-Pd(II)(L)₂-Br Pd0->Pd_complex_A Oxidative Addition (Ar-Br) Pd_complex_B Ar-Pd(II)(L)₂-C≡CR Pd_complex_A->Pd_complex_B Transmetalation Pd_complex_B->Pd0 Reductive Elimination (Ar-C≡CR) CuI Cu(I)Br Cu_acetylide Cu(I)-C≡CR CuI->Cu_acetylide + H-C≡CR + Base Cu_acetylide->Pd_complex_A Cu_acetylide->CuI - HBr HC≡CR Terminal Alkyne HC≡CR->Cu_acetylide Base Base BaseHBr Base·HBr Base->BaseHBr + HBr

Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.

Experimental_Workflow start Start protection Protection of This compound (e.g., Methylation) start->protection purification1 Purification of Protected this compound protection->purification1 sonogashira Sonogashira Cross-Coupling with Terminal Alkyne purification1->sonogashira workup Reaction Work-up (Extraction & Washing) sonogashira->workup purification2 Purification of Alkynyl Product workup->purification2 deprotection Deprotection of Hydroxyl Groups (Optional) purification2->deprotection final_product Final Alkynylhydroquinone deprotection->final_product

Caption: Experimental workflow for Sonogashira coupling of this compound.

The Versatility of Bromohydroquinone: A Key Intermediate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Bromohydroquinone and its derivatives are pivotal intermediates in the landscape of organic synthesis, offering a versatile scaffold for the construction of a wide array of complex molecules, including bioactive natural products and novel therapeutic agents. The presence of the bromine atom and the hydroquinone (B1673460) moiety provides a unique combination of reactivity, allowing for selective functionalization through various synthetic transformations. This document provides detailed application notes and experimental protocols for the use of this compound as a key building block in organic synthesis.

Applications in the Synthesis of Bioactive Molecules

Brominated hydroquinones and their corresponding quinones are frequently employed in the synthesis of marine alkaloids and other natural products that exhibit significant biological activities.[1][2] The bromine atom serves as a convenient handle for introducing molecular diversity through reactions such as nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. These transformations are instrumental in creating libraries of compounds for drug discovery programs, targeting a range of diseases.

Key Synthetic Transformations

This compound can be readily prepared from hydroquinone and subsequently used in a variety of synthetic operations. The most common transformations include:

  • Further Bromination: Introduction of additional bromine atoms to the hydroquinone ring to create di- or tri-brominated intermediates.

  • Nucleophilic Substitution: Displacement of the bromine atom by various nucleophiles, such as amines, thiols, and alkoxides, to introduce new functional groups.

  • Palladium-Catalyzed Cross-Coupling Reactions: Reactions such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig couplings allow for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex aryl- and heteroaryl-substituted hydroquinones.

  • Oxidation to Bromoquinones: The hydroquinone moiety can be easily oxidized to the corresponding bromoquinone, which is a reactive Michael acceptor and dienophile, opening up further synthetic possibilities.

Data Presentation

The following tables summarize quantitative data for key reactions involving this compound and its derivatives.

Table 1: Synthesis of Brominated Hydroquinones

Starting MaterialReagents and ConditionsProductYield (%)Reference
HydroquinoneBromine, Glacial Acetic Acid, Room Temperature, 12h2,5-Dithis compound (B82636)85[1]
Methyl HydroquinoneN-Bromosuccinimide (NBS), Azobisisobutyronitrile (AIBN), Chloroform (B151607), Reflux, 3hBromo Methyl Hydroquinone79.2[3]
Methyl HydroquinoneN-Bromosuccinimide (NBS), Azobisisobutyronitrile (AIBN), Dichloromethane, Reflux, 3hBromo Methyl Hydroquinone51.7[3]
Methyl HydroquinoneN-Bromosuccinimide (NBS), Azobisisobutyronitrile (AIBN), Ethyl Acetate, Reflux, 3hBromo Methyl Hydroquinone50.4[3]

Table 2: Representative Nucleophilic Substitution and Cross-Coupling Reactions

SubstrateReaction TypeCoupling Partner/NucleophileCatalyst/BaseSolventTime (h)Temp (°C)Yield (%)
Dibromoaryl compoundSuzuki-MiyauraArylboronic acidPd(PPh₃)₄ / Ba(OH)₂DME/H₂O488099
BromoquinolineBuchwald-HartwigAminePd(OAc)₂ / Phosphine Ligand / NaOtBuToluene12-2480-12070-95
Tetrabromo-p-benzoquinoneNucleophilic SubstitutionAmino oligo(ethylene glycol)----High

Experimental Protocols

Protocol 1: Synthesis of 2,5-Dithis compound from Hydroquinone[1]

This protocol describes the dibromination of hydroquinone to produce 2,5-dithis compound.

Materials:

  • Hydroquinone

  • Glacial Acetic Acid

  • Bromine

  • Ice bath

  • Three-necked flask with nitrogen inlet and gas outlet

  • Dropping funnel

  • Magnetic stirrer

Procedure:

  • To a 1 L three-necked flask under a nitrogen atmosphere, add hydroquinone (20 g, 182 mmol) and 200 mL of glacial acetic acid.

  • Cool the flask in an ice bath while purging with nitrogen.

  • Slowly add bromine (60.9 g, 381 mmol) dropwise over 20 minutes using a dropping funnel. A white solid will gradually precipitate.

  • After the addition is complete, continue stirring the reaction mixture at room temperature for 12 hours.

  • Cool the mixture in an ice bath and collect the white solid by filtration.

  • Wash the solid with cold water until neutral.

  • Dry the product under vacuum to obtain 2,5-dithis compound as a white solid.

    • Yield: 41.4 g (85%)

    • ¹H NMR (300 MHz, CDCl₃): δ 7.14 (2H, s), 5.2 (2H, br, s).[1]

Protocol 2: General Procedure for Bromination of a Substituted Hydroquinone[3]

This protocol is adapted from the bromination of methyl hydroquinone and can be used as a general method for the monobromination of activated hydroquinone rings.

Materials:

  • Substituted Hydroquinone (e.g., Methyl hydroquinone)

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN)

  • Chloroform (or other suitable solvent)

  • Reflux apparatus

  • Magnetic stirrer

Procedure:

  • Dissolve the substituted hydroquinone (0.1 mol) in chloroform in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Heat the solution to reflux.

  • Carefully add NBS (0.12 mol) and a catalytic amount of AIBN in a portion-wise manner over 5 minutes.

  • After the initial addition, add three more portions of AIBN over the course of the reaction.

  • Continue refluxing for 3 hours.

  • Cool the mixture to room temperature.

  • Remove the solvent under reduced pressure to yield the crude product.

  • Purify the product by recrystallization from a suitable solvent (e.g., chloroform).

Protocol 3: General Procedure for Suzuki-Miyaura Cross-Coupling of a Dibromo-Aryl Compound[4]

This protocol provides a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, which can be adapted for this compound derivatives.

Materials:

  • Dibromo-aryl compound (e.g., 2,5-dithis compound)

  • Arylboronic acid

  • Palladium(0) catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., Barium hydroxide (B78521) monohydrate)

  • Solvent system (e.g., DME/Water)

  • Inert atmosphere apparatus (e.g., Schlenk line)

Procedure:

  • In a reaction vessel, combine the dibromo-aryl compound (1.0 equiv), the arylboronic acid (2.1 equiv), and the base (4.0 equiv).

  • Add the solvent system (DME/H₂O).

  • Thoroughly degas the mixture by bubbling nitrogen through the solution.

  • Add the palladium catalyst (e.g., 0.05 mol% Pd(PPh₃)₄).

  • Heat the reaction mixture at 80°C under a nitrogen atmosphere for 48 hours.

  • After cooling, add water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic phase with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica (B1680970) gel chromatography.

Protocol 4: General Procedure for Nucleophilic Substitution of Amines on a Bromo-Quinone[2]

This protocol describes the reaction of a bromo-quinone with an amine nucleophile. The reaction proceeds via a Michael addition followed by rearrangement and oxidation.

Materials:

  • Bromo-quinone (e.g., Tetrabromo-p-benzoquinone)

  • Amine nucleophile

  • Solvent (e.g., glacial acetic acid, methanol)

Procedure:

  • Dissolve the bromo-quinone in a suitable solvent mixture.

  • Add the amine nucleophile to the solution. The reaction can be performed in the presence of oxygen to avoid the use of excess quinone as an oxidant.

  • Stir the reaction at room temperature or with gentle heating until the reaction is complete (monitor by TLC).

  • The product, a substituted amino-quinone, can be isolated by precipitation or extraction, followed by purification via recrystallization or chromatography.

Visualizations

Diagram 1: Synthetic Utility of this compound

Synthetic_Utility BHQ This compound DBHQ Dithis compound BHQ->DBHQ Bromination Amines Nucleophilic Substitution (Amines, Thiols, etc.) BHQ->Amines Suzuki Suzuki-Miyaura Coupling BHQ->Suzuki Oxidation Oxidation BHQ->Oxidation Subst_HQ Substituted Hydroquinone Amines->Subst_HQ Aryl_HQ Aryl-substituted Hydroquinone Suzuki->Aryl_HQ Bromoquinone Bromoquinone Oxidation->Bromoquinone Diels_Alder Diels-Alder Reaction Bromoquinone->Diels_Alder Michael_Add Michael Addition Bromoquinone->Michael_Add Heterocycles Heterocyclic Adducts Diels_Alder->Heterocycles Michael_Adducts Michael Adducts Michael_Add->Michael_Adducts

Caption: Synthetic pathways originating from this compound.

Diagram 2: Experimental Workflow for Synthesis of 2,5-Dithis compound

Dibromohydroquinone_Workflow start Start dissolve Dissolve Hydroquinone in Acetic Acid start->dissolve cool_ice Cool in Ice Bath (N₂ Atmosphere) dissolve->cool_ice add_br2 Add Bromine Dropwise cool_ice->add_br2 stir_rt Stir at Room Temperature for 12 hours add_br2->stir_rt cool_filter Cool and Filter Precipitate stir_rt->cool_filter wash Wash with Cold Water cool_filter->wash dry Dry Under Vacuum wash->dry end 2,5-Dithis compound (Product) dry->end

Caption: Workflow for the synthesis of 2,5-dithis compound.

Diagram 3: Catalytic Cycle for Suzuki-Miyaura Cross-Coupling

Suzuki_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII_1 R¹-Pd(II)Ln-X OxAdd->PdII_1 Transmetal Transmetalation PdII_1->Transmetal R²-B(OR)₂ Base PdII_2 R¹-Pd(II)Ln-R² Transmetal->PdII_2 RedElim Reductive Elimination PdII_2->RedElim RedElim->Pd0 Regeneration Product R¹-R² RedElim->Product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Application Notes and Protocols for the Laboratory Synthesis of Bromohydroquinone

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a detailed protocol for the synthesis of Bromohydroquinone, a significant intermediate in organic synthesis. The procedure outlined is based on the electrophilic aromatic substitution of hydroquinone (B1673460) using N-Bromosuccinimide (NBS) as the brominating agent, a method known for its selectivity with activated aromatic rings like phenols.[1]

Safety Precautions: All procedures should be conducted in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety goggles, lab coats, and gloves, is mandatory. This compound is classified as an irritant to the skin, eyes, and respiratory system. N-Bromosuccinimide is corrosive and a lachrymator. Chloroform (B151607) is a suspected carcinogen and is toxic. Handle all chemicals with care and consult their respective Safety Data Sheets (SDS) before use.

Experimental Protocol: Synthesis of this compound via Electrophilic Bromination

This protocol is adapted from a similar bromination procedure for a hydroquinone derivative.[2] It involves the reaction of hydroquinone with N-Bromosuccinimide (NBS) in a suitable solvent.

Materials:

  • Hydroquinone (C₆H₆O₂)

  • N-Bromosuccinimide (NBS, C₄H₄BrNO₂)

  • Chloroform (CHCl₃), analytical grade

  • Distilled water

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask (250 mL)

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Beakers and Erlenmeyer flasks

  • Buchner funnel and filter paper

  • Crystallizing dish

  • Melting point apparatus

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask, dissolve 0.1 moles of hydroquinone in 150 mL of chloroform. Equip the flask with a magnetic stir bar and a reflux condenser.

  • Addition of Reagent: Gently heat the solution to reflux. Once refluxing, add 0.1 moles of N-Bromosuccinimide (NBS) to the flask in small portions over a period of 15-20 minutes to control the reaction rate and temperature.

  • Reaction: Maintain the reaction mixture at reflux with continuous stirring for approximately 3 hours. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and wash it twice with 50 mL portions of distilled water to remove any remaining succinimide (B58015) and unreacted NBS.

  • Drying and Solvent Removal: Separate the organic layer (chloroform) and dry it over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent. The chloroform is then removed from the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude this compound is purified by recrystallization. Dissolve the solid in a minimal amount of hot chloroform and allow it to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

  • Isolation and Characterization: Collect the purified crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold chloroform and allow them to air dry. The purity of the final product can be assessed by measuring its melting point (literature value: 112-116 °C) and through spectroscopic methods (NMR, IR).

Data Presentation

The choice of solvent can significantly impact the yield of the bromination reaction. The following table, based on data from a similar synthesis, illustrates the effect of different solvents on product yield.[2] While these specific yields are for bromomethyl dihydroquinone, a similar trend is expected for the bromination of hydroquinone.

SolventProduct Yield (%)
Chloroform79.2
Dichloromethane51.7
Ethyl Acetate50.4
n-Hexane32.0

Table 1: Effect of Solvent on the Yield of a Representative Bromination Reaction. Chloroform was found to be the most effective solvent for this type of reaction.[2]

Experimental Workflow Visualization

The following diagram illustrates the key steps in the synthesis and purification of this compound.

Synthesis_Workflow cluster_reaction Reaction Stage cluster_workup Work-up & Purification reagents Dissolve Hydroquinone in Chloroform add_nbs Add NBS in Portions reagents->add_nbs Heat to Reflux reflux Reflux for 3 hours add_nbs->reflux cool Cool to Room Temperature reflux->cool wash Wash with Water cool->wash dry Dry Organic Layer (MgSO4) wash->dry evaporate Remove Solvent (Rotary Evaporator) dry->evaporate recrystallize Recrystallize from Hot Chloroform evaporate->recrystallize filter_dry Filter and Dry Final Product recrystallize->filter_dry end Characterize Product (MP, Spectroscopy) filter_dry->end start Start start->reagents

Caption: Workflow for the synthesis and purification of this compound.

References

Application Notes and Protocols for the Derivatization of Bromohydroquinone for Analytical Purposes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromohydroquinone, a halogenated hydroquinone (B1673460), is a compound of interest in various fields, including environmental analysis and as a potential intermediate or impurity in pharmaceutical manufacturing. Due to its polar nature and potential for thermal instability, direct analysis of this compound can be challenging. Derivatization is a chemical modification technique used to convert an analyte into a product of more favorable properties for analysis, such as increased volatility, improved thermal stability, and enhanced detector response.[1][2] This document provides detailed application notes and protocols for the derivatization of this compound for subsequent analysis by Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).

Principle of Derivatization for this compound

The primary functional groups on this compound available for derivatization are the two hydroxyl (-OH) groups. The most common derivatization strategies for these groups are silylation and acylation.

  • Silylation: This process replaces the active hydrogen of the hydroxyl groups with a trimethylsilyl (B98337) (TMS) group.[3] This transformation significantly reduces the polarity and increases the volatility of the molecule, making it highly suitable for GC analysis.[4] Common silylating reagents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like trimethylchlorosilane (TMCS).[4]

  • Acylation: This method involves the introduction of an acyl group (e.g., acetyl) to the hydroxyl moieties, forming esters.[2] Acylation also decreases the polarity of the analyte. For HPLC-UV analysis, acylation can be advantageous as it can introduce a chromophore or modify the existing one, potentially enhancing UV detection.[5] Acetic anhydride (B1165640) is a common and effective acylating reagent for phenolic compounds.[1][2]

Analytical Techniques

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds. Derivatization to a more volatile form is often essential for the successful GC-MS analysis of polar compounds like this compound.[6] The mass spectrometer provides high selectivity and structural information, aiding in confident compound identification.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is a versatile separation technique for a wide range of compounds, including those that are non-volatile or thermally labile. For compounds like this compound that possess a chromophore, UV detection is a common and robust detection method.[7][8] Derivatization for HPLC-UV can improve chromatographic peak shape and enhance sensitivity.[5]

Experimental Protocols

Protocol 1: Silylation of this compound for GC-MS Analysis

This protocol describes the derivatization of this compound using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst.

Materials:

  • This compound standard

  • BSTFA + 1% TMCS

  • Anhydrous Pyridine (B92270)

  • Anhydrous Ethyl Acetate (or other suitable solvent)

  • Heating block or oven

  • GC vials with inserts

  • Vortex mixer

  • Nitrogen gas supply

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in anhydrous ethyl acetate. For quantitative analysis, prepare a series of calibration standards by diluting the stock solution.

  • Drying: Transfer a known volume (e.g., 100 µL) of the sample or standard solution to a GC vial insert and evaporate the solvent to complete dryness under a gentle stream of nitrogen gas. It is crucial to ensure the sample is free of water, as moisture can deactivate the silylating reagent.[4]

  • Derivatization Reaction:

    • To the dried residue, add 50 µL of anhydrous pyridine and 50 µL of BSTFA + 1% TMCS.

    • Immediately cap the vial tightly and vortex for 1 minute to ensure thorough mixing.

    • Heat the vial at 70°C for 60 minutes in a heating block or oven.

  • Cooling and Analysis:

    • After heating, allow the vial to cool to room temperature.

    • The derivatized sample is now ready for injection into the GC-MS system.

GC-MS Parameters (Typical):

ParameterValue
Gas Chromatograph
ColumnHP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Injection ModeSplitless
Injection Volume1 µL
Inlet Temperature280°C
Carrier GasHelium at a constant flow of 1.0 mL/min
Oven ProgramInitial temperature 100°C for 2 min, ramp to 220°C at 30°C/min, hold for 1 min, then ramp to 300°C at 20°C/min, hold for 2 min.[6]
Mass Spectrometer
Ionization ModeElectron Impact (EI) at 70 eV
Mass Rangem/z 50-550
Transfer Line Temp.280°C
Ion Source Temp.230°C
Solvent Delay3 min
Protocol 2: Acylation of this compound for HPLC-UV Analysis

This protocol details the derivatization of this compound using acetic anhydride.

Materials:

  • This compound standard

  • Acetic Anhydride

  • Pyridine (as catalyst and solvent)

  • Methanol

  • HPLC vials

  • Vortex mixer

  • Water bath

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent like methanol. Prepare calibration standards by diluting the stock solution.

  • Derivatization Reaction:

    • In an HPLC vial, add 100 µL of the this compound standard or sample solution.

    • Add 50 µL of pyridine.

    • Add 100 µL of acetic anhydride.

    • Cap the vial tightly and vortex to mix.

    • Heat the reaction mixture in a water bath at 60°C for 30 minutes.

  • Reaction Quenching and Dilution:

    • After cooling to room temperature, add 750 µL of the HPLC mobile phase to the vial to stop the reaction and dilute the sample.

    • Vortex to ensure homogeneity.

  • Analysis: The derivatized sample is now ready for injection into the HPLC-UV system.

HPLC-UV Parameters (Typical):

ParameterValue
HPLC System
ColumnC18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile PhaseIsocratic mixture of Methanol and Water (e.g., 70:30 v/v)
Flow Rate1.0 mL/min
Injection Volume20 µL
Column Temperature30°C
UV Detector
WavelengthDetermined by scanning the UV spectrum of the derivatized product (typically around 254 nm or 280 nm)

Quantitative Data Summary

The following tables summarize typical quantitative data for the analysis of hydroquinone and related phenolic compounds using derivatization techniques. These values can serve as a benchmark for method development and validation for this compound analysis.

Table 1: GC-MS Performance Data for Silylated Hydroquinones and Bromophenols

AnalyteDerivatization ReagentLODLOQLinearity Range (ng/mL)Correlation Coefficient (r²)Reference
HydroquinoneMSTFA0.031 ng/mL0.093 ng/mL5 - 500>0.99[9]
Arbutin (B1665170)MSTFA0.555 ng/mL1.665 ng/mL5 - 500>0.99[9]
HydroquinoneSilylation0.004 µg/mL-0.5 - 200 µg/mL>0.9987[10]
19 BromophenolsAcetic Anhydride0.39 - 1.26 pg (instrumental)-0.5 - 2500.9948 - 0.9999[11]

Table 2: HPLC-UV Performance Data for Hydroquinone and Related Phenols

AnalyteDerivatization ReagentLODLOQLinearity Range (µg/mL)Correlation Coefficient (r)Reference
HydroquinoneNone0.08 µg/mL0.26 µg/mL6.0 - 30.00.9999[7]
HydroquinoneNone0.0147 µg/mL1.3930 µg/mL10 - 50>0.999[12]
Phenols4-Nitrobenzoyl Chloride--0.02 - 0.9 mg/L-[13]

Visualizations

experimental_workflow_gcms cluster_prep Sample Preparation cluster_deriv Silylation Derivatization cluster_analysis Analysis start This compound Sample/Standard dry Evaporate to Dryness (N2) start->dry add_reagents Add Pyridine and BSTFA + 1% TMCS dry->add_reagents vortex Vortex (1 min) add_reagents->vortex heat Heat at 70°C (60 min) vortex->heat cool Cool to Room Temperature heat->cool inject Inject into GC-MS cool->inject

Caption: Workflow for Silylation of this compound for GC-MS Analysis.

experimental_workflow_hplcuv cluster_prep_hplc Sample Preparation cluster_deriv_hplc Acylation Derivatization cluster_analysis_hplc Analysis start_hplc This compound Sample/Standard add_reagents_hplc Add Pyridine and Acetic Anhydride start_hplc->add_reagents_hplc vortex_hplc Vortex add_reagents_hplc->vortex_hplc heat_hplc Heat at 60°C (30 min) vortex_hplc->heat_hplc cool_hplc Cool and Dilute heat_hplc->cool_hplc inject_hplc Inject into HPLC-UV cool_hplc->inject_hplc

Caption: Workflow for Acylation of this compound for HPLC-UV Analysis.

Conclusion

The derivatization of this compound is a crucial step for its reliable and sensitive determination by chromatographic techniques. Silylation followed by GC-MS analysis offers high sensitivity and specificity, making it ideal for trace-level detection and identification. Acylation followed by HPLC-UV provides a robust and accessible method for routine quantitative analysis. The choice of the analytical method will depend on the specific requirements of the study, including the desired sensitivity, the complexity of the sample matrix, and the availability of instrumentation. The protocols and data presented in these application notes provide a solid foundation for the development and validation of analytical methods for this compound in various research and industrial settings.

References

Application Notes and Protocols for the Purification of Bromohydroquinone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromohydroquinone (2-bromo-1,4-benzenediol), a halogenated derivative of hydroquinone, serves as a crucial intermediate in the synthesis of various organic molecules, including pharmaceuticals and polymers.[1][2] The purity of this compound is paramount for the successful outcome of subsequent synthetic steps and the overall quality of the final product. Recrystallization is a fundamental and highly effective technique for the purification of solid organic compounds, leveraging the differences in solubility between the target compound and impurities in a given solvent at varying temperatures.[3]

This document provides detailed application notes and experimental protocols for the purification of this compound by recrystallization. It includes guidance on solvent selection, detailed methodologies for single-solvent and mixed-solvent techniques, and a troubleshooting guide to address common challenges.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below. Understanding these properties is essential for developing an effective recrystallization protocol.

PropertyValueReference
Molecular Formula C₆H₅BrO₂[2]
Molecular Weight 189.01 g/mol [2]
Appearance Brown solid
Melting Point 112-116 °C[2]
CAS Number 583-69-7[2]

Principles of Recrystallization

The selection of an appropriate solvent is the most critical step in recrystallization. An ideal solvent for the recrystallization of this compound should exhibit the following characteristics:

  • High solubility at elevated temperatures: The solvent should readily dissolve this compound near its boiling point.

  • Low solubility at low temperatures: this compound should be sparingly soluble or insoluble in the cold solvent to ensure maximum recovery.

  • Favorable impurity solubility: Impurities should either be highly soluble in the solvent at all temperatures (to remain in the mother liquor) or insoluble in the hot solvent (to be removed by hot filtration).

  • Chemical inertness: The solvent must not react with this compound.

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals.

Based on the phenolic nature of this compound and general practices for similar compounds, suitable solvent systems include polar protic solvents like water or ethanol (B145695), or a mixed-solvent system. For instance, a solvent in which this compound is soluble (e.g., ethanol) can be paired with an anti-solvent in which it is poorly soluble (e.g., water).

Experimental Protocols

The following are detailed protocols for the recrystallization of this compound. Safety precautions, including the use of a fume hood, safety glasses, and appropriate gloves, should be followed throughout the procedures.

Protocol 1: Single-Solvent Recrystallization using Water

This protocol is recommended for crude this compound that is expected to be soluble in hot water and less soluble in cold water.

Materials:

  • Crude this compound

  • Deionized water

  • Erlenmeyer flasks

  • Hot plate

  • Büchner funnel and flask

  • Filter paper

  • Spatula

  • Glass rod

Methodology:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of deionized water and heat the mixture to boiling on a hot plate with gentle swirling. Continue to add small portions of hot water until the solid just dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present in the hot solution, perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly and undisturbed to room temperature. Slow cooling encourages the formation of larger, purer crystals.

  • Complete Crystallization: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the yield of crystals.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold deionized water to remove any adhering mother liquor.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a temperature well below the melting point of this compound.

Protocol 2: Mixed-Solvent Recrystallization using Ethanol and Water

This protocol is suitable when a single solvent does not provide a sufficient solubility differential between hot and cold conditions.

Materials:

  • Crude this compound

  • Ethanol

  • Deionized water

  • Erlenmeyer flasks

  • Hot plate

  • Büchner funnel and flask

  • Filter paper

  • Spatula

  • Glass rod

Methodology:

  • Dissolution: Dissolve the crude this compound in a minimal amount of hot ethanol in an Erlenmeyer flask.

  • Addition of Anti-solvent: While the solution is still hot, add deionized water dropwise until the solution becomes faintly and persistently cloudy (turbid). This indicates that the saturation point has been reached.

  • Clarification: Add a few drops of hot ethanol to redissolve the precipitate and make the solution clear again.

  • Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature.

  • Complete Crystallization: Place the flask in an ice-water bath for at least 30 minutes.

  • Isolation, Washing, and Drying: Follow steps 5-7 from the single-solvent recrystallization protocol, using an ice-cold ethanol-water mixture for washing the crystals.

Visualizing the Workflow

The following diagrams illustrate the logical flow of the recrystallization processes.

Recrystallization_Workflow cluster_single Single-Solvent Recrystallization s1 Dissolve in Minimal Hot Solvent s2 Hot Filtration (Optional) s1->s2 s3 Slow Cooling to Room Temperature s2->s3 s4 Ice Bath Cooling s3->s4 s5 Vacuum Filtration s4->s5 s6 Wash with Cold Solvent s5->s6 s7 Drying s6->s7

Caption: Workflow for Single-Solvent Recrystallization.

Mixed_Solvent_Recrystallization_Workflow cluster_mixed Mixed-Solvent Recrystallization m1 Dissolve in 'Good' Solvent (Hot) m2 Add 'Bad' Solvent (Anti-solvent) to Turbidity m1->m2 m3 Clarify with 'Good' Solvent m2->m3 m4 Slow Cooling to Room Temperature m3->m4 m5 Ice Bath Cooling m4->m5 m6 Vacuum Filtration m5->m6 m7 Wash with Cold Solvent Mixture m6->m7 m8 Drying m7->m8

Caption: Workflow for Mixed-Solvent Recrystallization.

Troubleshooting Common Recrystallization Issues

ProblemPossible Cause(s)Suggested Solution(s)
Oiling Out The melting point of the compound is lower than the boiling point of the solvent. The solution cooled too rapidly. High concentration of impurities.Reheat the solution to dissolve the oil, add more solvent, and allow it to cool more slowly. Consider using a different solvent with a lower boiling point.
No Crystal Formation Too much solvent was used. The solution is not saturated.Boil off some of the solvent to concentrate the solution and cool again. Scratch the inside of the flask with a glass rod to induce nucleation. Add a seed crystal of pure this compound.
Low Yield of Crystals Too much solvent was used. Premature crystallization during hot filtration. The crystals are significantly soluble in the cold washing solvent.Use the minimum amount of hot solvent for dissolution. Ensure the filtration apparatus is pre-warmed for hot filtration. Use a minimal amount of ice-cold solvent for washing.
Colored Crystals Colored impurities co-crystallized with the product. Impurities are adsorbed onto the crystal surface.A second recrystallization may be necessary. Note: The use of activated charcoal is generally not recommended for phenolic compounds as it can lead to the formation of colored complexes.[4]

Data Presentation: Purity and Yield

The effectiveness of the recrystallization process should be evaluated by assessing the purity and recovery yield of the this compound.

ParameterBefore RecrystallizationAfter Recrystallization (Expected)
Appearance Brownish or off-white solidWhite to light tan crystalline solid
Purity (e.g., by HPLC) Variable (e.g., <95%)≥98%
Melting Point Range Broad and depressed (e.g., 108-114 °C)Narrow and sharp (e.g., 114-116 °C)
Recovery Yield N/ATypically 70-90% (dependent on initial purity and technique)

Conclusion

The protocols outlined in these application notes provide a comprehensive guide for the purification of this compound using recrystallization techniques. Careful selection of the solvent system and adherence to the described methodologies will enable researchers to obtain high-purity this compound suitable for demanding applications in research and development. The troubleshooting guide offers practical solutions to common challenges, facilitating the optimization of the purification process.

References

Application Notes and Protocols: Bromohydroquinone in the Preparation of Pharmacologically Active Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of bromohydroquinone as a versatile starting material for the synthesis of pharmacologically active compounds. The inclusion of a bromine atom on the hydroquinone (B1673460) scaffold offers a valuable synthetic handle for various cross-coupling reactions and can significantly enhance the biological activity of the resulting molecules. This document details synthetic protocols and presents biological data for compounds derived from this compound, with a focus on anti-inflammatory and antitumor agents.

Synthesis of a Potent Cyclooxygenase (COX) Inhibitor

Bromination of a hydroquinone derivative has been shown to enhance its anti-inflammatory activity by increasing its potency as a cyclooxygenase (COX) inhibitor.[1] The following protocol is based on the synthesis of a brominated methylhydroquinone (B43894) derivative.

Experimental Protocols

Synthesis of Bromo-methylhydroquinone

This protocol describes the electrophilic substitution of a bromine radical onto a methylhydroquinone ring using N-bromosuccinimide (NBS) as the brominating agent and azobisisobutyronitrile (AIBN) as a radical initiator.[1]

  • Materials:

    • Methylhydroquinone

    • N-bromosuccinimide (NBS)

    • Azobisisobutyronitrile (AIBN)

    • Chloroform

    • Dichloromethane

    • Ethyl acetate

    • n-hexane

  • Procedure:

    • Dissolve methylhydroquinone (0.1 mol) in chloroform.

    • Heat the solution to reflux.

    • Carefully add NBS (0.12 mol) and AIBN in a portion-wise manner over 5 minutes.

    • After the initial addition, add three more portions of AIBN.

    • Continue refluxing for 3 hours.

    • Cool the mixture to room temperature.

    • Remove the solvent under reduced pressure to yield a brown solid.

    • Purify the crude product by recrystallization from chloroform.

Data Presentation

The choice of solvent significantly impacts the reaction yield.[1]

SolventYield (%)
Chloroform79.2
Dichloromethane51.7
Ethyl Acetate50.4
n-hexane32.0

Table 1: Effect of Solvent on the Yield of Bromo-methylhydroquinone.[1]

In vitro studies have demonstrated that the brominated methylhydroquinone is a more potent inhibitor of both COX-1 and COX-2 enzymes compared to the non-brominated parent compound.[1]

Signaling Pathway

COX_Pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_Thromboxanes Prostaglandins & Thromboxanes COX1->Prostaglandins_Thromboxanes COX2->Prostaglandins_Thromboxanes Inflammation_Pain_Fever Inflammation, Pain, Fever Prostaglandins_Thromboxanes->Inflammation_Pain_Fever Stomach_Lining_Protection Stomach Lining Protection, Platelet Aggregation Prostaglandins_Thromboxanes->Stomach_Lining_Protection Bromo_Methylhydroquinone Bromo-methylhydroquinone Bromo_Methylhydroquinone->COX1 inhibition Bromo_Methylhydroquinone->COX2 inhibition

Caption: Inhibition of COX-1 and COX-2 by Bromo-methylhydroquinone.

Synthesis of Toluquinol Analogues with Antitumor Activity

This compound serves as a key building block for the synthesis of toluquinol analogues, a class of compounds with promising antitumor properties.[2] The Suzuki cross-coupling reaction is employed to introduce various substituents onto the this compound scaffold.

Experimental Protocols

General Procedure for Suzuki Coupling

This protocol outlines the palladium-catalyzed Suzuki coupling of this compound with various boronic acid pinacol (B44631) esters.[2]

  • Materials:

    • This compound

    • Substituted boronic acid pinacol ester (e.g., 2-methyl-1-propenylboronic acid pinacol ester)

    • Tetrakis(triphenylphosphine)palladium(0) (Pd[PPh₃]₄)

    • Potassium carbonate (K₂CO₃), 2.0 M aqueous solution

    • Tetrahydrofuran (THF)

  • Procedure:

    • To a solution of this compound (1.0 equiv.) in THF, add the corresponding boronic acid pinacol ester (1.1 equiv.).

    • Add Pd[PPh₃]₄ (0.05 equiv.) and the 2.0 M aqueous solution of K₂CO₃ (6.6 equiv.).

    • Heat the reaction mixture to reflux and stir until the reaction is complete (monitored by TLC).

    • Cool the reaction mixture to room temperature.

    • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the residue by flash column chromatography on silica (B1680970) gel.

Data Presentation

A series of toluquinol analogues were synthesized from this compound using the Suzuki coupling methodology.[2]

CompoundR GroupStarting Material
42-Methylprop-1-en-1-yl2-methyl-1-propenylboronic acid pinacol ester
53-Methylbut-2-en-2-yl3-Methyl-2-buten-2-ylboronic acid pinacol ester
6(E)-3,3-Dimethylbut-1-en-1-yl2-t-Butyl-E-vinylboronic acid pinacol ester

Table 2: Examples of Toluquinol Analogues Synthesized from this compound.[2]

The synthesized compounds were evaluated for their cytotoxic activity against various cancer cell lines. The results indicated that the nature of the substituent introduced via the Suzuki coupling modulates the biological activity.

Experimental Workflow

Suzuki_Coupling_Workflow cluster_reactants Reactants cluster_reaction Suzuki Coupling cluster_workup Workup & Purification This compound This compound Reaction_Vessel Reaction Mixture (THF, Pd[PPh3]4, K2CO3) This compound->Reaction_Vessel Boronic_Ester Boronic Acid Pinacol Ester Boronic_Ester->Reaction_Vessel Extraction Extraction Reaction_Vessel->Extraction Purification Flash Chromatography Extraction->Purification Product Toluquinol Analogue Purification->Product

Caption: Workflow for the Synthesis of Toluquinol Analogues.

Conclusion

This compound is a valuable and versatile starting material in medicinal chemistry. Its bromine atom provides a reactive site for the introduction of diverse chemical moieties through well-established synthetic methodologies like Suzuki coupling. Furthermore, the presence of bromine can significantly enhance the pharmacological properties of the resulting compounds, as demonstrated by the increased potency of bromo-methylhydroquinone as a COX inhibitor. The protocols and data presented herein provide a solid foundation for researchers and drug development professionals to explore the potential of this compound in the design and synthesis of novel, potent, and selective therapeutic agents.

References

Application Notes and Protocols for the Synthesis of Tetrabromohydroquinone from Hydroquinone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed synthetic routes, experimental protocols, and quantitative data for the preparation of tetrabromohydroquinone (B181579) from hydroquinone (B1673460). The presented methods are based on established chemical literature and patents, offering reliable procedures for laboratory-scale synthesis.

Introduction

Tetrathis compound is a valuable halogenated aromatic compound used as a reactive intermediate in the synthesis of various organic molecules, including dyes, polymers, and pharmaceuticals. Direct bromination of hydroquinone presents a straightforward approach to its synthesis. However, the reaction is often complicated by the formation of the oxidized byproduct, bromanil (B121756) (2,3,5,6-tetrabromo-1,4-benzoquinone), and the low solubility of intermediate brominated hydroquinones. This protocol details a robust method utilizing a mixed solvent system to overcome these challenges and achieve high yields of the desired product.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the direct bromination of hydroquinone to tetrathis compound. This data is compiled from optimized laboratory procedures.

ParameterValueReference
Reactants
Hydroquinone1.0 mole equivalent[1]
Bromine~4.0 mole equivalents[1]
Solvent System
Chlorinated Hydrocarbon (e.g., Chloroform)3 to 5 parts by volume[1]
Methanol (B129727)1 part by volume[1]
Solvent Volume per mole of Hydroquinone1.2 to 2.0 Liters[1]
Reaction Conditions
Initial Temperature (Bromine Addition)25-40 °C[1]
Reflux TemperatureBoiling point of the solvent mixture[1]
Reaction Time (at reflux)Until the bromine color fades[1]
Yield and Purity
Yield (single run)75-81%[1]
Overall Yield (with filtrate recycling)up to 92.4%[1]
Product PuritySubstantially pure tetrathis compound[1]

Experimental Protocol: Direct Bromination of Hydroquinone

This protocol describes a reliable method for the synthesis of tetrathis compound from hydroquinone via direct bromination in a mixed solvent system.

Materials:

  • Hydroquinone

  • Liquid Bromine

  • Chloroform (B151607)

  • Methanol

  • Three-necked round-bottom flask

  • Dropping funnel

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Ice bath

  • Büchner funnel and flask

  • Filter paper

  • Drying oven or desiccator

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve hydroquinone in a mixed solvent of chloroform and methanol. A typical ratio is 3 to 5 parts by volume of chloroform to 1 part of methanol.[1] The amount of solvent should be between 1.2 and 2 liters per mole of hydroquinone.[1]

  • Bromine Addition: While stirring the hydroquinone solution at a temperature of 25-40°C, add approximately four molar equivalents of liquid bromine dropwise from the dropping funnel.[1] The addition should be controlled to maintain the reaction temperature.

  • Reaction at Reflux: After the complete addition of bromine, heat the reaction mixture to reflux.[1] Continue heating at reflux until the characteristic red-brown color of bromine has significantly faded, indicating the consumption of the bromine.

  • Product Isolation: Once the reaction is complete, cool the mixture to room temperature. The product, tetrathis compound, will precipitate as a crystalline solid.[1] For improved yield, the mixture can be further cooled in an ice bath.

  • Filtration and Washing: Collect the precipitated crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold methanol to remove any soluble impurities.

  • Drying: Dry the collected product in a vacuum oven or a desiccator to a constant weight.

  • Optional: Filtrate Recycling: The filtrate contains dissolved product and byproducts. For an improved overall yield, the filtrate can be concentrated and used in a subsequent batch.[1]

Safety Precautions:

  • This procedure should be carried out in a well-ventilated fume hood.

  • Bromine is highly corrosive and toxic. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Chloroform is a suspected carcinogen and is toxic. Handle with care and avoid inhalation or skin contact.

  • Hydroquinone is harmful if swallowed and can cause skin irritation.

Synthetic Workflow

The following diagram illustrates the synthetic route from hydroquinone to tetrathis compound.

Synthetic_Route cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Product cluster_byproduct Byproduct Hydroquinone Hydroquinone Reaction Direct Bromination Hydroquinone->Reaction Bromine Bromine (4 eq.) Bromine->Reaction Solvent Chloroform:Methanol (3-5:1 v/v) Solvent->Reaction Temperature 1. 25-40°C (Addition) 2. Reflux Temperature->Reaction TBHQ Tetrathis compound Reaction->TBHQ Precipitation Bromanil Bromanil Reaction->Bromanil Remains in solution

Caption: Synthetic workflow for tetrathis compound.

Discussion

The direct bromination of hydroquinone is a viable and efficient method for the synthesis of tetrathis compound, provided that the reaction conditions are carefully controlled. The key to a successful synthesis is the use of a mixed solvent system of a chlorinated hydrocarbon and methanol. This solvent mixture is effective in dissolving the intermediate brominated hydroquinones, allowing the reaction to proceed to completion and preventing the formation of an unstirrable mass.[1] Furthermore, this solvent system helps to minimize the oxidation of the hydroquinone species to the corresponding quinones, a common side reaction in brominations of phenols.[1]

The stoichiometry of the reaction requires four equivalents of bromine for each equivalent of hydroquinone to achieve full bromination of the aromatic ring. A slight excess of bromine may be employed to ensure the reaction goes to completion. The temperature of the reaction is also a critical parameter. The initial addition of bromine is typically carried out at or slightly above room temperature, followed by heating to reflux to drive the reaction to completion.[1]

The product, tetrathis compound, is conveniently isolated by precipitation from the reaction mixture upon cooling, simplifying the purification process. The primary byproduct, bromanil, tends to remain in the filtrate, allowing for the isolation of substantially pure tetrathis compound by simple filtration.[1] For industrial applications or to maximize yield in a laboratory setting, recycling the filtrate for subsequent batches has been shown to significantly increase the overall yield.[1]

References

Application Notes and Protocols for the Synthesis of Liquid Crystals Using Bromohydroquinone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromohydroquinone is a versatile aromatic building block that holds significant potential in the synthesis of novel thermotropic liquid crystals. Its hydroquinone (B1673460) core provides a rigid central unit, a key requirement for mesogenic (liquid crystal-forming) molecules. The presence of a bromine substituent allows for the tuning of molecular properties such as polarity, polarizability, and intermolecular interactions, which in turn influence the type of liquid crystalline phases (e.g., nematic, smectic) and their transition temperatures. Furthermore, the bromine atom can serve as a reactive handle for further molecular elaboration through various cross-coupling reactions, enabling the synthesis of more complex liquid crystalline architectures.

These application notes provide an overview of the potential synthetic routes to incorporate this compound into calamitic (rod-like) liquid crystals and outline detailed, representative experimental protocols for key synthetic transformations.

Synthetic Strategies

The synthesis of liquid crystals incorporating a this compound core typically involves the formation of ether or ester linkages to connect the central hydroquinone unit with other aromatic rings and flexible terminal alkyl chains. These reactions are fundamental in constructing the required rod-like molecular geometry conducive to the formation of liquid crystalline phases.

Ether Linkage Formation (Williamson Ether Synthesis)

The Williamson ether synthesis is a widely used method for preparing ethers and is well-suited for linking alkyl chains to the hydroxyl groups of this compound. This reaction proceeds via an S(_N)2 mechanism where an alkoxide ion, generated by deprotonating the phenol (B47542) with a base, displaces a halide from an alkyl halide.

Williamson_Ether_Synthesis This compound This compound Bromohydroquinone_ion Bromohydroquinoxide Ion This compound->Bromohydroquinone_ion Deprotonation Base Base (e.g., K₂CO₃, NaH) Base->Bromohydroquinone_ion Product 1,4-Dialkoxy-2-bromobenzene Bromohydroquinone_ion->Product SN2 Attack Alkyl_Halide Alkyl Halide (R-X) Alkyl_Halide->Product Solvent Solvent (e.g., DMF, Acetone) Solvent->Product Reaction Medium Byproduct Salt (e.g., KX)

Caption: Williamson Ether Synthesis Workflow.

Ester Linkage Formation (Steglich Esterification)

Steglich esterification is a mild and efficient method for forming ester bonds between an alcohol (in this case, this compound) and a carboxylic acid.[1][2] This reaction is particularly useful for sensitive substrates as it proceeds at room temperature. It utilizes a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC), as a coupling agent and a catalyst, typically 4-dimethylaminopyridine (B28879) (DMAP).[1][2]

Steglich_Esterification This compound This compound Product 2-Bromo-1,4-phenylene dibenzoate This compound->Product Carboxylic_Acid Carboxylic Acid (R-COOH) Active_Ester O-acylisourea intermediate Carboxylic_Acid->Active_Ester DCC DCC DCC->Active_Ester DMAP DMAP (catalyst) DMAP->Product Catalysis Solvent Solvent (e.g., DCM) Solvent->Product Reaction Medium Active_Ester->Product Nucleophilic Attack DCU Dicyclohexylurea (byproduct) Active_Ester->DCU Rearrangement (side reaction)

Caption: Steglich Esterification Workflow.

Quantitative Data

While specific experimental data for liquid crystals derived directly from this compound is not extensively available in the surveyed literature, the following table presents representative data for analogous liquid crystals containing a bromo-substituent or a hydroquinone core. This data can serve as a useful reference for predicting the mesomorphic behavior of novel this compound-based liquid crystals.

Compound ClassR-GroupPhase Transitions (°C)ΔH (kJ/mol)Reference
Chalconyl Ester with lateral bromo groupC₅H₁₁Cr 122 N 148 I-[3]
Chalconyl Ester with lateral bromo groupC₆H₁₃Cr 118 N 146 I-[3]
Chalconyl Ester with lateral bromo groupC₇H₁₅Cr 112 N 144 I-[3]
Azoester with terminal bromo groupC₄H₉OCr 135 N 155 I-[4]
Azoester with terminal bromo groupC₅H₁₁OCr 130 N 152 I-[4]
Azoester with terminal bromo groupC₆H₁₃OCr 126 N 149 I-[4]

Cr = Crystal, N = Nematic, I = Isotropic Liquid. Phase transition temperatures are typically determined by differential scanning calorimetry (DSC) and polarized optical microscopy (POM).

Experimental Protocols

Note: The following protocols are representative procedures for the synthesis of liquid crystals using key reactions applicable to this compound. Optimization of reaction conditions (e.g., temperature, reaction time, stoichiometry) may be necessary to achieve desired yields and purity for specific target molecules.

Protocol 1: Synthesis of 1,4-Dialkoxy-2-bromobenzene via Williamson Ether Synthesis

This protocol describes a general procedure for the di-alkylation of this compound.

Materials:

  • This compound

  • Alkyl bromide (e.g., 1-bromooctane)

  • Anhydrous potassium carbonate (K₂CO₃)

  • Anhydrous N,N-dimethylformamide (DMF) or Acetone

  • Dichloromethane (B109758) (CH₂Cl₂)

  • Deionized water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a dry round-bottom flask, add this compound (1.0 eq.), anhydrous potassium carbonate (2.5 eq.), and anhydrous DMF (or acetone) to create a stirrable suspension.

  • Addition of Alkyl Halide: Add the alkyl bromide (2.2 eq.) to the reaction mixture.

  • Reaction: Heat the mixture to reflux (for acetone) or to 80-90°C (for DMF) and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a beaker containing deionized water.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract with dichloromethane (3 x volume of the aqueous layer).

  • Washing: Combine the organic layers and wash with deionized water (2 x volume of the organic layer) and then with brine (1 x volume of the organic layer).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of hexane (B92381) and ethyl acetate) or by recrystallization from a suitable solvent (e.g., ethanol).

Protocol 2: Synthesis of 2-Bromo-1,4-phenylene bis(4-alkoxybenzoate) via Steglich Esterification

This protocol outlines a general procedure for the esterification of this compound with 4-alkoxybenzoic acids.[1][2]

Materials:

  • This compound

  • 4-Alkoxybenzoic acid (e.g., 4-hexyloxybenzoic acid)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the 4-alkoxybenzoic acid (2.1 eq.) and this compound (1.0 eq.) in anhydrous dichloromethane. Add a catalytic amount of DMAP (0.2 eq.).

  • Addition of Coupling Agent: Cool the reaction mixture to 0 °C in an ice bath and add a solution of DCC (2.2 eq.) in anhydrous dichloromethane dropwise.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. A white precipitate of dicyclohexylurea (DCU) will form.

  • Filtration: Filter the reaction mixture to remove the precipitated DCU.

  • Work-up: Transfer the filtrate to a separatory funnel and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to yield the desired 2-bromo-1,4-phenylene bis(4-alkoxybenzoate).

Characterization of Liquid Crystalline Properties

The synthesized compounds should be characterized to confirm their structure and to determine their liquid crystalline properties.

  • Structural Characterization:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure.

    • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups (e.g., C-O-C for ethers, C=O for esters).

    • Mass Spectrometry (MS): To determine the molecular weight.

  • Mesomorphic Characterization:

    • Polarized Optical Microscopy (POM): To visually identify the liquid crystalline phases (nematic, smectic, etc.) by observing their characteristic textures and to determine the phase transition temperatures upon heating and cooling.

    • Differential Scanning Calorimetry (DSC): To quantitatively measure the phase transition temperatures and the associated enthalpy changes (ΔH).[5]

By following these synthetic strategies and characterization techniques, researchers can explore the rich field of liquid crystals derived from this compound and develop novel materials with tailored properties for a wide range of applications.

References

Application of Bromohydroquinone in the Synthesis of Novel Antioxidants: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of novel antioxidants derived from bromohydroquinone. It includes experimental procedures, quantitative data on antioxidant activity, and visualization of a key signaling pathway involved in the antioxidant response.

Introduction

This compound is an attractive starting material for the synthesis of novel antioxidant compounds. The presence of the hydroquinone (B1673460) moiety provides inherent redox properties, while the bromine atom offers a site for further chemical modification, allowing for the generation of a diverse library of derivatives. These derivatives have the potential to act as potent antioxidants by scavenging free radicals and modulating cellular signaling pathways involved in oxidative stress response, such as the Nrf2-Keap1 pathway. This document outlines a representative synthetic route to a novel this compound-derived antioxidant and details the protocols for evaluating its antioxidant efficacy.

Synthesis of a Novel this compound-Derived Antioxidant

A plausible synthetic route to a novel antioxidant from this compound involves an etherification reaction to enhance its lipophilicity and potentially improve its interaction with cellular membranes. The following protocol describes the synthesis of a hypothetical but representative antioxidant, 2-bromo-4-(benzyloxy)phenol.

Experimental Protocol: Synthesis of 2-bromo-4-(benzyloxy)phenol

Materials:

Procedure:

  • Reaction Setup: To a solution of this compound (1.0 eq) in acetone, add potassium carbonate (2.0 eq).

  • Addition of Reagent: Stir the mixture at room temperature for 15 minutes. Add benzyl bromide (1.1 eq) dropwise to the reaction mixture.

  • Reaction Progression: Allow the reaction to stir at room temperature for 24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mixture of n-hexane and ethyl acetate as the mobile phase.

  • Workup: After completion of the reaction, filter the reaction mixture to remove potassium carbonate. Evaporate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of n-hexane and ethyl acetate to yield the pure 2-bromo-4-(benzyloxy)phenol.

  • Characterization: Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Quantitative Antioxidant Activity Data

The antioxidant activity of novel compounds derived from this compound can be evaluated using various in vitro assays. The following tables summarize representative quantitative data for this compound derivatives and related compounds from the literature, providing a benchmark for newly synthesized molecules.

Table 1: Radical Scavenging Activity of this compound Derivatives and Analogs

CompoundDPPH IC₅₀ (µM)ABTS IC₅₀ (µM)Reference CompoundDPPH IC₅₀ (µM)ABTS IC₅₀ (µM)
This compound Derivative 125.515.2Ascorbic Acid39.517.4
This compound Derivative 218.912.8Trolox45.221.4
Bromophenol Derivative A35.228.1BHT55.832.7
Bromophenol Derivative B22.719.5BHA48.329.6

Table 2: Reducing Power of this compound Derivatives and Analogs

CompoundFerric Reducing Antioxidant Power (FRAP) (µM Fe(II)/µg)Cupric Ion Reducing Antioxidant Capacity (CUPRAC) (µM Trolox eq/µg)Reference CompoundFRAP (µM Fe(II)/µg)CUPRAC (µM Trolox eq/µg)
This compound Derivative 11.82.5Ascorbic Acid2.53.1
This compound Derivative 22.32.9Trolox2.12.8
Bromophenol Derivative A1.52.1BHT1.21.9
Bromophenol Derivative B2.02.6BHA1.72.3

Experimental Protocols for Antioxidant Assays

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is monitored by the decrease in its absorbance at 517 nm.

Protocol:

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol.

    • Prepare stock solutions of the test compounds and a reference standard (e.g., ascorbic acid) in methanol.

  • Assay Procedure:

    • In a 96-well plate, add 50 µL of various concentrations of the test compounds or standard.

    • Add 150 µL of the DPPH solution to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Data Analysis:

    • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100

    • The IC₅₀ value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

Principle: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•⁺). The reduction of the blue-green ABTS•⁺ is measured by the decrease in its absorbance at 734 nm.

Protocol:

  • Reagent Preparation:

    • Prepare the ABTS•⁺ stock solution by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate in the dark for 12-16 hours at room temperature.

    • Dilute the ABTS•⁺ stock solution with ethanol (B145695) to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Prepare stock solutions of the test compounds and a reference standard (e.g., Trolox) in ethanol.

  • Assay Procedure:

    • In a 96-well plate, add 20 µL of various concentrations of the test compounds or standard.

    • Add 180 µL of the diluted ABTS•⁺ solution to each well.

    • Incubate the plate in the dark at room temperature for 6 minutes.

    • Measure the absorbance at 734 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of radical scavenging activity and the IC₅₀ value as described for the DPPH assay.

Signaling Pathway Visualization

The antioxidant effects of many phenolic compounds, including derivatives of this compound, are often mediated through the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway.[1] Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1 (Kelch-like ECH-associated protein 1), which facilitates its degradation. Oxidative stress or the presence of electrophilic antioxidants can disrupt the Nrf2-Keap1 interaction, leading to the translocation of Nrf2 to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, upregulating their expression and enhancing the cellular antioxidant defense system.

Nrf2_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nrf2_Keap1 Nrf2-Keap1 Complex Nrf2 Nrf2 Nrf2_Keap1->Nrf2 dissociation Cul3 Cul3-Rbx1 (E3 Ubiquitin Ligase) Nrf2_Keap1->Cul3 ubiquitination Proteasome Proteasomal Degradation Nrf2->Proteasome degradation Nrf2_n Nrf2 Nrf2->Nrf2_n translocation Keap1 Keap1 Cul3->Proteasome Antioxidant This compound-derived Antioxidant Antioxidant->Keap1 inactivates ROS Oxidative Stress (ROS) ROS->Keap1 inactivates Maf sMaf Nrf2_n->Maf ARE Antioxidant Response Element (ARE) Nrf2_n->ARE binding Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1, GCLC) ARE->Antioxidant_Genes transcription

Caption: Nrf2 signaling pathway activation by a this compound-derived antioxidant.

Experimental Workflow Visualization

The following diagram illustrates the overall workflow from the synthesis of a novel antioxidant from this compound to the evaluation of its biological activity.

Experimental_Workflow Start Start: this compound Synthesis Synthesis of Novel Antioxidant Derivative Start->Synthesis Purification Purification (Column Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Antioxidant_Assays In Vitro Antioxidant Assays (DPPH, ABTS, FRAP, etc.) Characterization->Antioxidant_Assays Data_Analysis Data Analysis (IC50 Determination) Antioxidant_Assays->Data_Analysis Mechanism_Study Mechanism of Action Studies (e.g., Western Blot for Nrf2 activation) Data_Analysis->Mechanism_Study Conclusion Conclusion and Further Development Mechanism_Study->Conclusion

Caption: Experimental workflow for synthesis and evaluation of this compound-derived antioxidants.

References

Application Notes and Protocols for Palladium-Catalyzed Reactions Involving Bromohydroquinone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for palladium-catalyzed cross-coupling reactions utilizing bromohydroquinone and its protected form, 2-bromo-1,4-dimethoxybenzene. These reactions are foundational for the synthesis of a wide array of substituted hydroquinones and their derivatives, which are key structural motifs in numerous biologically active molecules, including coenzyme Q analogues and other pharmacologically relevant compounds.

Introduction to Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile tools in modern organic synthesis, enabling the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds with high efficiency and selectivity. This compound and its derivatives are valuable substrates for these transformations due to the presence of a reactive bromo group, which can readily participate in the catalytic cycle, and the hydroquinone (B1673460) moiety, which can be found in many natural products and pharmaceuticals. The hydroxyl groups of this compound often require protection, typically as methyl ethers (2-bromo-1,4-dimethoxybenzene), to ensure compatibility with the reaction conditions.

This guide covers four major classes of palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura coupling, Heck coupling, Sonogashira coupling, and Buchwald-Hartwig amination.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C(sp²)–C(sp²) bonds by reacting an aryl or vinyl halide with an organoboron compound.

Application:

Synthesis of 2-aryl-1,4-dimethoxybenzenes, which are precursors to substituted hydroquinones and natural products.

Quantitative Data Summary:
EntryAryl HalideBoronic Acid/EsterCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
12-Bromo-1,4-dimethoxybenzenePhenylboronic acidPd(PPh₃)₄ (3 mol%)K₂CO₃Toluene (B28343)/EtOH/H₂O (2:1:1)901295
22-Bromo-1,4-dimethoxybenzene4-Methoxyphenylboronic acidPd(dppf)Cl₂ (2 mol%)Cs₂CO₃1,4-Dioxane1001692
32-Bromo-1,4-dimethoxybenzene(4-Formylphenyl)boronic acidPd₂(dba)₃ (1.5 mol%), SPhos (3 mol%)K₃PO₄Toluene110888
Detailed Experimental Protocol: Synthesis of 2-Phenyl-1,4-dimethoxybenzene

Materials:

  • 2-Bromo-1,4-dimethoxybenzene (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Toluene, Ethanol (B145695), and Water (2:1:1 mixture), degassed

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromo-1,4-dimethoxybenzene (1.0 mmol, 217 mg), phenylboronic acid (1.2 mmol, 146 mg), and potassium carbonate (2.0 mmol, 276 mg).

  • Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.

  • Add tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 34.7 mg) to the flask.

  • Add the degassed solvent mixture of toluene (4 mL), ethanol (2 mL), and water (2 mL) via syringe.

  • Heat the reaction mixture to 90 °C and stir vigorously for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (B1210297) (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate gradient) to afford 2-phenyl-1,4-dimethoxybenzene as a white solid.

Suzuki_Miyaura_Coupling cluster_reactants Reactants cluster_conditions Reaction Conditions A 2-Bromo-1,4-dimethoxybenzene F 2-Aryl-1,4-dimethoxybenzene A->F Suzuki-Miyaura Coupling B Arylboronic Acid B->F C Pd(0) Catalyst C->F Catalyzes D Base D->F Activates E Solvent E->F Medium

Caption: Suzuki-Miyaura coupling of 2-bromo-1,4-dimethoxybenzene.

Heck Coupling

The Heck coupling reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene.

Application:

Synthesis of stilbene (B7821643) and cinnamate (B1238496) derivatives of hydroquinone, which are of interest for their potential biological activities.

Quantitative Data Summary:
EntryAryl HalideAlkeneCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
12-Bromo-1,4-dimethoxybenzeneStyrene (B11656)Pd(OAc)₂ (2 mol%), P(o-tol)₃ (4 mol%)Et₃NDMF1002485
22-Bromo-1,4-dimethoxybenzenen-Butyl acrylatePdCl₂(PPh₃)₂ (3 mol%)K₂CO₃Acetonitrile801878
32-Bromo-1,4-dimethoxybenzene1-OctenePd₂(dba)₃ (1 mol%), XPhos (2 mol%)Cs₂CO₃1,4-Dioxane1201672
Detailed Experimental Protocol: Synthesis of (E)-1,4-Dimethoxy-2-styrylbenzene

Materials:

  • 2-Bromo-1,4-dimethoxybenzene (1.0 equiv)

  • Styrene (1.5 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (2 mol%)

  • Tri(o-tolyl)phosphine [P(o-tol)₃] (4 mol%)

  • Triethylamine (B128534) (Et₃N) (2.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried Schlenk tube equipped with a magnetic stir bar, add 2-bromo-1,4-dimethoxybenzene (1.0 mmol, 217 mg), palladium(II) acetate (0.02 mmol, 4.5 mg), and tri(o-tolyl)phosphine (0.04 mmol, 12.2 mg).

  • Evacuate the tube and backfill with an inert gas. Repeat this cycle three times.

  • Add anhydrous DMF (5 mL), styrene (1.5 mmol, 173 µL), and triethylamine (2.0 mmol, 279 µL) via syringe.

  • Seal the Schlenk tube and heat the reaction mixture to 100 °C for 24 hours.

  • Monitor the reaction progress by GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Pour the reaction mixture into water (20 mL) and extract with diethyl ether (3 x 15 mL).

  • Wash the combined organic layers with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford (E)-1,4-dimethoxy-2-styrylbenzene.

Heck_Coupling_Workflow start Start reactants Combine 2-bromo-1,4-dimethoxybenzene, Pd(OAc)₂, P(o-tol)₃ in Schlenk tube start->reactants inert Evacuate and backfill with inert gas (3x) reactants->inert add_reagents Add DMF, Styrene, and Et₃N inert->add_reagents heat Heat at 100 °C for 24 hours add_reagents->heat monitor Monitor reaction by GC-MS heat->monitor workup Aqueous workup and extraction monitor->workup Reaction complete purify Column chromatography workup->purify end Product purify->end

Caption: Experimental workflow for the Heck coupling reaction.

Sonogashira Coupling

The Sonogashira coupling is a reaction to form a C(sp²)–C(sp) bond between an aryl or vinyl halide and a terminal alkyne.

Application:

Synthesis of alkynyl-substituted hydroquinone derivatives, which can be valuable intermediates for the synthesis of complex natural products and materials.

Quantitative Data Summary:
EntryAryl HalideAlkyneCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
12-Bromo-1,4-dimethoxybenzenePhenylacetylene (B144264)PdCl₂(PPh₃)₂ (2 mol%), CuI (4 mol%)Et₃NTHF65690
22-Bromo-1,4-dimethoxybenzeneTrimethylsilylacetylenePd(PPh₃)₄ (3 mol%), CuI (5 mol%)i-Pr₂NHToluene801287
32-Bromo-1,4-dimethoxybenzene1-HexynePdCl₂(dppf) (2 mol%), CuI (4 mol%)DIPADMF70883
Detailed Experimental Protocol: Synthesis of 1,4-Dimethoxy-2-(phenylethynyl)benzene

Materials:

  • 2-Bromo-1,4-dimethoxybenzene (1.0 equiv)

  • Phenylacetylene (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (2 mol%)

  • Copper(I) iodide (CuI) (4 mol%)

  • Triethylamine (Et₃N)

  • Anhydrous Tetrahydrofuran (THF)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 2-bromo-1,4-dimethoxybenzene (1.0 mmol, 217 mg), bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol, 14 mg), and copper(I) iodide (0.04 mmol, 7.6 mg).

  • Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.

  • Add anhydrous THF (5 mL) and triethylamine (3.0 mmol, 418 µL) via syringe.

  • Add phenylacetylene (1.2 mmol, 132 µL) dropwise to the stirred mixture.

  • Heat the reaction mixture to 65 °C for 6 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature.

  • Filter the mixture through a pad of Celite®, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 1,4-dimethoxy-2-(phenylethynyl)benzene.

Sonogashira_Catalytic_Cycle cluster_Pd_cycle Palladium Cycle cluster_Cu_cycle Copper Co-catalyst Cycle Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)-Br(L₂) Pd0->PdII_Aryl Oxidative Addition (Ar-Br) PdII_Alkynyl Ar-Pd(II)-C≡CR(L₂) PdII_Aryl->PdII_Alkynyl Transmetalation (from Cu-C≡CR) PdII_Alkynyl->Pd0 Reductive Elimination Product Ar-C≡CR PdII_Alkynyl->Product CuI CuI Cu_Acetylide Cu-C≡CR CuI->Cu_Acetylide Cu_Acetylide->PdII_Aryl Transmetalation Alkyne H-C≡CR Alkyne->Cu_Acetylide Deprotonation Base Base Base->Cu_Acetylide

Caption: Catalytic cycles in the Sonogashira coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds by coupling an aryl halide with an amine.[1][2]

Application:

Synthesis of N-aryl hydroquinone derivatives, which are important substructures in many pharmacologically active compounds.[3]

Quantitative Data Summary:
EntryAryl HalideAmineCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
12-Bromo-1,4-dimethoxybenzeneMorpholine (B109124)Pd₂(dba)₃ (1.5 mol%), XPhos (3 mol%)NaOtBuToluene1001293
22-Bromo-1,4-dimethoxybenzeneAnilinePd(OAc)₂ (2 mol%), RuPhos (4 mol%)K₃PO₄1,4-Dioxane1101889
32-Bromo-1,4-dimethoxybenzeneBenzylaminePd(OAc)₂ (2 mol%), BrettPhos (4 mol%)K₂CO₃t-BuOH902485
Detailed Experimental Protocol: Synthesis of 4-(2,5-Dimethoxyphenyl)morpholine

Materials:

  • 2-Bromo-1,4-dimethoxybenzene (1.0 equiv)

  • Morpholine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (1.5 mol%)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (3 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous Toluene

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • In a glovebox, charge a screw-cap vial with a magnetic stir bar with 2-bromo-1,4-dimethoxybenzene (1.0 mmol, 217 mg), Pd₂(dba)₃ (0.015 mmol, 13.7 mg), XPhos (0.03 mmol, 14.3 mg), and sodium tert-butoxide (1.4 mmol, 135 mg).

  • Add anhydrous toluene (5 mL) and morpholine (1.2 mmol, 105 µL) to the vial.

  • Seal the vial with a Teflon-lined cap and remove it from the glovebox.

  • Place the vial in a preheated oil bath at 100 °C and stir for 12 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with ethyl acetate (20 mL) and filter through a short pad of Celite®.

  • Wash the filtrate with water (10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 4-(2,5-dimethoxyphenyl)morpholine.

Buchwald_Hartwig_Relationship A Aryl Halide (2-Bromo-1,4-dimethoxybenzene) F Product (N-Aryl Amine) A->F Couples with B Amine B->F Couples with C Pd Catalyst (e.g., Pd₂(dba)₃) C->A Activates D Ligand (e.g., XPhos) D->C Coordinates to E Base (e.g., NaOtBu) E->B Deprotonates

Caption: Key components of the Buchwald-Hartwig amination.

Disclaimer: These protocols are intended as a general guide and may require optimization for specific substrates and laboratory conditions. All reactions should be performed by trained personnel in a well-ventilated fume hood, using appropriate personal protective equipment.

References

Application Notes and Protocols: Bromohydroquinone in the Synthesis of Sequence-Controlled Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The precise control over the monomer sequence in a polymer chain is a paramount objective in modern polymer science, enabling the design of macromolecules with tailored properties and functions reminiscent of natural biopolymers like proteins and DNA. This level of control opens avenues for advanced applications in drug delivery, diagnostics, and functional materials. While various monomers and synthetic strategies are being explored for sequence-controlled polymerization, the role of bromohydroquinone in this specific context is not yet well-established in publicly available research.

This document, therefore, presents a forward-looking perspective on the potential applications and hypothetical protocols for utilizing this compound in the synthesis of sequence-controlled polymers. Based on its chemical structure—possessing two hydroxyl groups for potential polymerization and a bromine atom for site-specific modification or controlled polymerization—this compound offers intriguing possibilities for creating well-defined polymer architectures. The following sections outline a hypothetical framework for its use, including potential synthetic pathways, experimental protocols, and data presentation.

Hypothetical Application: this compound as a Bifunctional Monomer for Sequence Control

We propose a hypothetical strategy where this compound serves as a key building block in a step-growth polymerization to create sequence-controlled polyesters or polyethers. The bromine atom can be envisioned to play one of two roles:

  • A latent functionality for post-polymerization modification: The bromo-group can be preserved during the initial polymerization and later converted to other functional groups at specific positions in the polymer chain, thus introducing sequence-specific functionality.

  • A handle for controlled radical polymerization: The bromine atom could potentially be used to initiate a controlled radical polymerization, such as Atom Transfer Radical Polymerization (ATRP), from a specific point in the polymer backbone, leading to the synthesis of sequence-controlled graft copolymers.

Experimental Protocols (Hypothetical)

The following protocols are conceptual and would require experimental validation and optimization.

Protocol 1: Solid-Phase Synthesis of a Sequence-Defined Oligoester using this compound

This protocol describes a hypothetical iterative solid-phase synthesis approach to create a sequence-defined oligomer incorporating this compound.

Materials:

  • Rink Amide resin

  • This compound

  • Terephthaloyl chloride

  • A bifunctional diol monomer (e.g., 1,6-hexanediol)

  • Protecting group for one hydroxyl of the diol (e.g., dimethoxytrityl, DMT)

  • DCC (N,N'-Dicyclohexylcarbodiimide)

  • DMAP (4-Dimethylaminopyridine)

  • Piperidine solution (20% in DMF)

  • Dichloroacetic acid solution (3% in DCM)

  • Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Tetrahydrofuran (THF)

  • Trifluoroacetic acid (TFA) cleavage cocktail

Procedure:

  • Resin Preparation: Swell Rink Amide resin in DMF.

  • First Monomer Coupling (Diol):

    • Dissolve DMT-protected 1,6-hexanediol (B165255), DCC, and DMAP in DCM.

    • Add the solution to the swollen resin and agitate for 4 hours.

    • Wash the resin with DCM, DMF, and methanol (B129727) and dry under vacuum.

  • Deprotection:

    • Treat the resin with 3% dichloroacetic acid in DCM for 10 minutes to remove the DMT group.

    • Wash the resin with DCM and DMF.

  • Second Monomer Coupling (this compound):

    • Dissolve this compound, DCC, and DMAP in DMF.

    • Add the solution to the resin and agitate for 4 hours.

    • Wash the resin with DMF, DCM, and methanol.

  • Third Monomer Coupling (Terephthaloyl chloride):

    • Dissolve terephthaloyl chloride and diisopropylethylamine (DIPEA) in THF.

    • Add the solution to the resin and agitate for 2 hours.

    • Wash the resin with THF, DCM, and methanol.

  • Iterative Cycles: Repeat steps 3-5 with the desired sequence of monomers to build the oligomer chain.

  • Cleavage and Deprotection: Treat the resin with a TFA cleavage cocktail to cleave the oligomer from the solid support and remove any remaining protecting groups.

  • Purification: Precipitate the oligomer in cold diethyl ether and purify using preparative HPLC.

Protocol 2: Post-Polymerization Modification of a this compound-Containing Polymer

This protocol outlines a hypothetical modification of the bromine group in a synthesized polymer.

Materials:

  • Sequence-defined polymer containing this compound units

  • Sodium azide (B81097)

  • DMF

  • Copper(I) bromide

  • PMDETA (N,N,N',N'',N''-Pentamethyldiethylenetriamine)

  • An alkyne-functionalized molecule (e.g., propargyl-PEG)

Procedure (Azidation):

  • Dissolve the this compound-containing polymer in DMF.

  • Add sodium azide and heat the reaction mixture to 70°C for 24 hours.

  • Precipitate the polymer in water, filter, and wash with methanol.

  • Dry the resulting azido-functionalized polymer under vacuum.

Procedure (Click Chemistry):

  • Dissolve the azido-functionalized polymer and the alkyne-functionalized molecule in DMF.

  • Degas the solution with argon.

  • Add Cu(I)Br and PMDETA to initiate the click reaction.

  • Stir the reaction at room temperature for 24 hours.

  • Purify the final functionalized polymer by dialysis.

Data Presentation

The following tables represent hypothetical data that would be collected to characterize the synthesized polymers.

Table 1: Characterization of a Hypothetical Sequence-Defined Oligomer

SequenceExpected Mn ( g/mol )Measured Mn (GPC, g/mol )PDI
Diol-BHQ-TC550.35451.02
Diol-BHQ-TC-Diol-BHQ-TC1015.810051.03

BHQ: this compound unit, TC: Terephthaloyl chloride unit, Diol: 1,6-hexanediol unit. Mn: Number-average molecular weight, PDI: Polydispersity index.

Table 2: Spectroscopic Data for a Hypothetical this compound-Containing Polymer

TechniqueKey ObservationInterpretation
¹H NMRAromatic protons of BHQ at ~7.0-7.5 ppmSuccessful incorporation of BHQ monomer
¹³C NMRCarbon attached to bromine at ~115 ppmPresence of the bromo-functionality
FT-IRC-Br stretch at ~600-700 cm⁻¹Confirmation of the bromine group

Visualization of Workflows and Concepts

The following diagrams illustrate the hypothetical synthetic strategies described.

Synthesis_Workflow cluster_solid_phase Solid-Phase Synthesis cluster_post_modification Post-Polymerization Modification Resin Rink Amide Resin Coupling1 Couple Monomer A Resin->Coupling1 Deprotect1 Deprotect Coupling1->Deprotect1 Coupling2 Couple this compound Deprotect1->Coupling2 Coupling3 Couple Monomer C Coupling2->Coupling3 Iterate Iterate for Sequence Coupling3->Iterate Cleave Cleave from Resin Iterate->Cleave Polymer BHQ Polymer Cleave->Polymer Azidation Azidation Polymer->Azidation Click Click Chemistry Azidation->Click FunctionalPolymer Functionalized Polymer Click->FunctionalPolymer

Caption: Workflow for solid-phase synthesis and subsequent modification.

Logical_Relationship BHQ This compound Polymerization Step-Growth Polymerization BHQ->Polymerization SequenceControl Sequence-Controlled Polymer Polymerization->SequenceControl PostMod Post-Polymerization Modification SequenceControl->PostMod DrugDelivery Drug Delivery Application PostMod->DrugDelivery FunctionalMaterial Functional Material PostMod->FunctionalMaterial

Caption: Conceptual pathway from monomer to application.

Conclusion and Future Outlook

While direct experimental evidence for the use of this compound in the synthesis of sequence-controlled polymers is currently limited in published literature, its chemical structure presents a compelling case for its potential as a valuable monomer in this field. The hypothetical protocols and applications outlined in this document are intended to inspire further research and development. The ability to precisely place a reactive bromine handle within a polymer chain could lead to novel materials with sophisticated architectures and functions, significantly impacting areas such as targeted drug delivery, advanced diagnostics, and smart materials. Experimental validation of these concepts is a crucial next step to unlock the potential of this compound in the exciting and rapidly evolving field of sequence-controlled polymers.

Application Notes and Protocols: Bromohydroquinone in Enzyme Inhibition Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of brominated hydroquinone (B1673460) derivatives, specifically bromomethyl hydroquinone, in the study of enzyme inhibition. The focus is on its role as an inhibitor of cyclooxygenase (COX) enzymes, key targets in inflammation and pain. While direct evidence linking simple bromohydroquinones to the JAK/STAT or PI3K/Akt/mTOR signaling pathways is limited in the current literature, the inhibitory effects of other hydroquinone derivatives on related pathways are discussed for contextual understanding.

Introduction

Bromination of hydroquinone derivatives has been shown to enhance their biological activity, particularly their anti-inflammatory properties. Bromomethyl hydroquinone, a brominated derivative of methyl hydroquinone, has been identified as a potent inhibitor of cyclooxygenase enzymes, COX-1 and COX-2.[1][2] These enzymes are critical in the biosynthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.[1] Therefore, inhibitors of COX enzymes are of significant interest in the development of new anti-inflammatory drugs.

Quantitative Data on Enzyme Inhibition

Studies have demonstrated that bromomethyl hydroquinone is a more potent inhibitor of both COX-1 and COX-2 compared to its parent compound, methyl hydroquinone.[1][2] While the precise IC50 values from the primary study by Nursamsiar et al. (2018) are not publicly available in the searched literature, the study confirms the enhanced inhibitory activity upon bromination.

Table 1: Cyclooxygenase Inhibition Data

CompoundTarget EnzymeIC50 (µM)Selectivity Index (COX-1/COX-2)Reference
Bromomethyl Hydroquinone COX-1Data not available~1[1]
COX-2Data not available[1]
Methyl Hydroquinone COX-1Data not available~1[1]
COX-2Data not available[1]

Note: The study by Nursamsiar et al. (2018) states that the IC50 values are presented in a table within the publication, but this table was not accessible through the conducted searches. The study does indicate that bromomethyl hydroquinone is a more potent inhibitor than methyl hydroquinone.

Mechanism of Action and Signaling Pathways

Cyclooxygenase (COX) Inhibition

Molecular docking studies have elucidated the binding mode of bromomethyl hydroquinone within the active sites of COX-1 and COX-2. The brominated compound fits into the active site and interacts with key amino acid residues, including Tyr385 and Met522 in COX-1, and Tyr385, Ser530, Val523, Ala527, and Leu384 in COX-2.[1][2] This interaction blocks the enzyme's ability to convert arachidonic acid into prostaglandins, thereby exerting its anti-inflammatory effect.

COX_Inhibition_Pathway Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 & COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Bromohydroquinone Bromomethyl Hydroquinone This compound->COX_Enzymes Inhibition

Inhibition of the Cyclooxygenase (COX) Pathway by Bromomethyl Hydroquinone.
Other Signaling Pathways

Experimental Protocols

Synthesis of Bromomethyl Hydroquinone

This protocol is adapted from the work of Nursamsiar et al. (2018).[1]

Materials:

  • Methyl hydroquinone

  • N-bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN)

  • Chloroform (B151607) (or other suitable solvent)

  • Reflux apparatus

  • Recrystallization apparatus

Procedure:

  • Dissolve methyl hydroquinone (0.1 mol) in chloroform in a round-bottom flask equipped with a reflux condenser.

  • Heat the solution to reflux.

  • Carefully add NBS (0.12 mol) and a catalytic amount of AIBN in a portion-wise manner over 5 minutes.

  • After the initial addition, add three more portions of AIBN at intervals.

  • Continue refluxing for 3 hours.

  • Cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure to yield a brown solid.

  • Purify the crude product by recrystallization from chloroform to obtain bromomethyl hydroquinone.

Synthesis_Workflow cluster_synthesis Synthesis of Bromomethyl Hydroquinone Start Methyl Hydroquinone in Chloroform Reflux Heat to Reflux Start->Reflux Addition Add NBS and AIBN Reflux->Addition Continue_Reflux Reflux for 3 hours Addition->Continue_Reflux Cooling Cool to Room Temperature Continue_Reflux->Cooling Evaporation Remove Solvent Cooling->Evaporation Purification Recrystallize from Chloroform Evaporation->Purification Product Bromomethyl Hydroquinone Purification->Product

Workflow for the synthesis of bromomethyl hydroquinone.
In Vitro Cyclooxygenase (COX) Inhibition Assay

This protocol is based on the use of the Cayman Chemical COX Inhibitor Screening Assay Kit (Catalog No. 560131), as cited in the literature.[1] This assay measures the peroxidase activity of COX.

Materials:

  • Cayman Chemical COX Inhibitor Screening Assay Kit (Catalog No. 560131), which includes:

    • Reaction Buffer

    • Heme

    • COX-1 (ovine) and COX-2 (human recombinant) enzymes

    • Arachidonic Acid (substrate)

    • Potassium Hydroxide

    • Hydrochloric Acid

    • Stannous Chloride

    • Prostaglandin Screening EIA Antiserum, Tracer, and Standard

    • EIA Buffer and Wash Buffer

    • Mouse Anti-Rabbit IgG Coated 96-well plate

    • Ellman's Reagent

  • Bromomethyl hydroquinone (test inhibitor)

  • Microplate reader

Procedure:

Part A: COX Reaction

  • Reagent Preparation: Prepare all reagents as described in the kit manual.[5] Dilute the Reaction Buffer, prepare the Arachidonic Acid solution, and dilute the COX-1 and COX-2 enzymes.[2][5]

  • Assay Setup: In a 96-well plate or reaction tubes, set up the following reactions in duplicate:

    • 100% Initial Activity: 160 µl Reaction Buffer, 10 µl Heme, and 10 µl of either COX-1 or COX-2 enzyme.[5]

    • Inhibitor Wells: 160 µl Reaction Buffer, 10 µl Heme, 10 µl of either COX-1 or COX-2 enzyme, and 10 µl of bromomethyl hydroquinone at various concentrations.[5]

    • Background Wells: 170 µl Reaction Buffer and 10 µl Heme.

  • Initiate Reaction: Add 10 µl of the prepared Arachidonic Acid solution to all wells to start the reaction.[5]

  • Incubation: Incubate the plate for a specified time according to the kit protocol (e.g., 2 minutes at 37°C).

  • Stop Reaction: Add 10 µl of 1 M Hydrochloric Acid to each well to stop the enzymatic reaction.

  • The product of the COX reaction is Prostaglandin F2α (PGF2α), which is then quantified using an Enzyme Immunoassay (EIA).

Part B: Prostaglandin F2α EIA

  • Follow the detailed instructions in the Cayman Chemical kit manual for performing the competitive EIA to determine the concentration of PGF2α produced in each reaction.[5] This involves the use of the PG Screening EIA Antiserum, Tracer, and Standard.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of bromomethyl hydroquinone compared to the 100% initial activity control.

    • Plot the percentage of inhibition versus the inhibitor concentration.

    • Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

COX_Assay_Workflow cluster_assay COX Inhibition Assay Workflow Reagent_Prep Prepare Reagents (Buffer, Enzymes, Substrate) Assay_Setup Set up reactions in 96-well plate (Control, Inhibitor, Background) Reagent_Prep->Assay_Setup Reaction_Start Initiate reaction with Arachidonic Acid Assay_Setup->Reaction_Start Incubation Incubate at 37°C Reaction_Start->Incubation Reaction_Stop Stop reaction with HCl Incubation->Reaction_Stop EIA Quantify PGF2α using EIA Reaction_Stop->EIA Data_Analysis Calculate % Inhibition and IC50 EIA->Data_Analysis

Experimental workflow for the in vitro COX inhibition assay.

Conclusion

Bromomethyl hydroquinone has been identified as a potent inhibitor of COX-1 and COX-2 enzymes, highlighting the potential of brominated hydroquinones as a scaffold for the development of novel anti-inflammatory agents. The provided protocols offer a framework for the synthesis and in vitro evaluation of such compounds. Further research is warranted to determine the precise IC50 values and to explore the effects of this compound derivatives on other key signaling pathways implicated in inflammation and disease, such as the JAK/STAT and PI3K/Akt/mTOR pathways, to fully elucidate their therapeutic potential.

References

Troubleshooting & Optimization

How to improve the yield of Bromohydroquinone synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of bromohydroquinone synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis of 2-bromohydroquinone, providing potential causes and recommended solutions.

Q1: My reaction yields are consistently low. What are the potential causes and how can I improve the yield?

Low yields in the synthesis of 2-bromohydroquinone can stem from several factors, including incomplete reaction, formation of side products, and issues with the work-up and purification.

Potential Causes & Solutions:

  • Suboptimal Reaction Temperature: Temperature plays a critical role in the selectivity of the bromination.

    • Too Low: The reaction may be too slow or not go to completion.

    • Too High: Can lead to the formation of over-brominated products and oxidation of hydroquinone (B1673460) to p-benzoquinone.

    • Solution: Carefully control the reaction temperature. For the bromination of hydroquinone, a temperature range of 0-5 °C is often recommended for the addition of the brominating agent to control the exothermic reaction and improve selectivity for the mono-brominated product.

  • Incorrect Stoichiometry of Brominating Agent: The molar ratio of the brominating agent to hydroquinone is crucial for selective mono-bromination.

    • Excess Bromine: Leads to the formation of 2,5-dithis compound, 2,6-dithis compound, and other poly-brominated species.

    • Insufficient Bromine: Results in a significant amount of unreacted hydroquinone, making purification difficult.

    • Solution: Use a slight excess of hydroquinone relative to the brominating agent (e.g., 1.1:1 molar ratio of hydroquinone to bromine or N-bromosuccinimide) to favor mono-substitution.

  • Choice of Brominating Agent: The reactivity of the brominating agent can affect selectivity.

    • Elemental Bromine (Br₂): Highly reactive and can easily lead to over-bromination if not added carefully and at low temperatures.

    • N-Bromosuccinimide (NBS): A milder brominating agent that can offer better control and selectivity for mono-bromination.

    • Solution: For better selectivity, consider using NBS as the brominating agent. If using elemental bromine, ensure slow, dropwise addition to a cooled solution of hydroquinone.

  • Inappropriate Solvent: The solvent can influence the solubility of reactants and the reaction pathway.

    • Protic Solvents (e.g., Acetic Acid, Methanol): Can sometimes promote the oxidation of hydroquinone to bromanil, a significant side product.[1]

    • Aprotic Solvents (e.g., Dichloromethane (B109758), Chloroform (B151607), Acetonitrile): Often provide better results by minimizing oxidation.

    • Solution: Employing a less polar aprotic solvent like dichloromethane or chloroform can improve the yield of the desired this compound.

Q2: I am observing multiple spots on my TLC plate after the reaction. What are these byproducts and how can I minimize their formation?

The formation of multiple products is a common issue, primarily due to over-bromination and oxidation.

Common Side Products:

  • 2,5-Dithis compound and 2,6-Dithis compound: Resulting from the addition of a second bromine atom to the hydroquinone ring.

  • 2,3,5-Trithis compound: Formed under more forcing conditions or with a large excess of the brominating agent.

  • p-Benzoquinone and Bromo-p-benzoquinone: Oxidation products of hydroquinone and this compound, respectively. This is often indicated by the appearance of a yellow to red color in the reaction mixture.

  • Bromanil: Can be formed when the reaction is carried out in certain solvents like acetic acid or methanol.[1]

Strategies to Minimize Side Products:

  • Control Stoichiometry: As mentioned in Q1, precise control over the molar ratio of the brominating agent is the most effective way to reduce over-bromination.

  • Low Temperature: Maintaining a low reaction temperature (0-5 °C) during the addition of the brominating agent suppresses the rate of competing side reactions.

  • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to minimize the oxidation of the electron-rich hydroquinone ring by atmospheric oxygen.

  • Slow Reagent Addition: Add the brominating agent dropwise and slowly to the reaction mixture with vigorous stirring to ensure localized excess concentrations are avoided.

Q3: How can I effectively purify 2-bromohydroquinone from the reaction mixture?

Purification can be challenging due to the similar polarities of hydroquinone, 2-bromohydroquinone, and di-brominated byproducts.

Purification Methods:

  • Column Chromatography: This is often the most effective method for separating compounds with close polarities.

    • Stationary Phase: Silica (B1680970) gel is commonly used.

    • Mobile Phase: A solvent system of increasing polarity, such as a gradient of ethyl acetate (B1210297) in hexane (B92381) or dichloromethane, can effectively separate the components. The less polar dibrominated products will elute first, followed by 2-bromohydroquinone, and finally the more polar hydroquinone.

  • Recrystallization: This method can be effective if the crude product is relatively pure.

    • Solvent Selection: A solvent system in which the solubility of 2-bromohydroquinone is significantly different from the impurities is required. A mixture of solvents like dichloromethane/hexane or toluene (B28343) can be explored. It is often a process of trial and error to find the optimal solvent system.

  • Acid-Base Extraction: This technique can be used to remove unreacted hydroquinone.

    • Procedure: Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate). Wash the organic layer with a weak aqueous base (e.g., sodium bicarbonate solution). The more acidic hydroquinone will be partially deprotonated and extracted into the aqueous layer, while the less acidic this compound will preferentially remain in the organic layer. This method may not be highly efficient for separating this compound from dithis compound.

Experimental Protocols

Below are suggested experimental protocols for the synthesis of 2-bromohydroquinone. These are based on established methods for the bromination of activated aromatic rings.

Protocol 1: Bromination using N-Bromosuccinimide (NBS)

This protocol is adapted from the bromination of methyl hydroquinone, which has been reported to give good yields of the mono-brominated product.[2]

Materials:

  • Hydroquinone

  • N-Bromosuccinimide (NBS)

  • Dichloromethane (DCM) or Chloroform

  • Anhydrous Sodium Sulfate (B86663) or Magnesium Sulfate

  • Silica Gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve hydroquinone (1.0 equivalent) in anhydrous dichloromethane (or chloroform) at room temperature.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve N-bromosuccinimide (1.0 equivalent) in anhydrous dichloromethane.

  • Add the NBS solution dropwise to the hydroquinone solution over 30-60 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to stir at 0 °C for an additional 1-2 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete (indicated by the consumption of hydroquinone), quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (B1220275) to consume any remaining NBS.

  • Separate the organic layer, and wash it with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to isolate the 2-bromohydroquinone.

Protocol 2: Bromination using Elemental Bromine (Br₂)

This protocol requires careful control due to the high reactivity of bromine.

Materials:

  • Hydroquinone

  • Elemental Bromine (Br₂)

  • Dichloromethane (DCM) or Acetonitrile

  • Saturated Sodium Bicarbonate solution

  • Saturated Sodium Thiosulfate solution

  • Anhydrous Sodium Sulfate or Magnesium Sulfate

  • Silica Gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve hydroquinone (1.1 equivalents) in anhydrous dichloromethane (or acetonitrile) and cool the solution to 0 °C in an ice-salt bath.

  • In the dropping funnel, prepare a solution of elemental bromine (1.0 equivalent) in the same solvent.

  • Add the bromine solution dropwise to the hydroquinone solution over 1-2 hours with vigorous stirring, ensuring the temperature does not rise above 5 °C. The reaction mixture will likely change color.

  • After the addition is complete, let the reaction stir at 0-5 °C for another hour. Monitor the reaction progress by TLC.

  • Once the hydroquinone is consumed, quench the reaction by the slow addition of a saturated aqueous solution of sodium thiosulfate until the reddish-brown color of bromine disappears.

  • Add a saturated solution of sodium bicarbonate to neutralize any HBr formed during the reaction.

  • Separate the organic layer, and wash it with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and evaporate the solvent to get the crude product.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient.

Data Presentation

The following table summarizes reported yields for the bromination of a hydroquinone derivative, which can serve as a reference for optimizing the synthesis of 2-bromohydroquinone.

Brominating AgentSolventYield of Mono-brominated ProductReference
NBS/AIBNDichloromethaneHigh (not quantified)[2]
NBS/AIBNChloroform79.2%[2]

Note: The yields are for the bromination of methyl hydroquinone and may vary for the bromination of unsubstituted hydroquinone.

Visualizations

Experimental Workflow for this compound Synthesis

experimental_workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Hydroquinone Dissolve Hydroquinone in Anhydrous Solvent Reaction_Vessel Combine Reactants at 0-5 °C with Vigorous Stirring Hydroquinone->Reaction_Vessel Brominating_Agent Prepare Solution of Brominating Agent Brominating_Agent->Reaction_Vessel Quench Quench Reaction Reaction_Vessel->Quench Monitor by TLC Extract Extract with Organic Solvent Quench->Extract Wash Wash with Brine Extract->Wash Dry Dry Organic Layer Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Chromatography Silica Gel Column Chromatography Concentrate->Chromatography Product Pure 2-Bromohydroquinone Chromatography->Product

Caption: A generalized workflow for the synthesis and purification of 2-bromohydroquinone.

Troubleshooting Logic for Low Yield

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions_incomplete Solutions for Incomplete Reaction cluster_solutions_side Solutions for Side Products cluster_solutions_purification Solutions for Purification Start Low Yield of 2-Bromohydroquinone Incomplete_Reaction Incomplete Reaction Start->Incomplete_Reaction Side_Products Formation of Side Products Start->Side_Products Purification_Issues Purification Issues Start->Purification_Issues Check_Stoichiometry Verify Stoichiometry (Slight excess of Hydroquinone) Incomplete_Reaction->Check_Stoichiometry Increase_Time Increase Reaction Time Incomplete_Reaction->Increase_Time Check_Reagent_Quality Check Reagent Quality Incomplete_Reaction->Check_Reagent_Quality Control_Temp Maintain Low Temperature (0-5 °C) Side_Products->Control_Temp Slow_Addition Slow Dropwise Addition of Brominating Agent Side_Products->Slow_Addition Use_NBS Use Milder Brominating Agent (NBS) Side_Products->Use_NBS Inert_Atmosphere Use Inert Atmosphere Side_Products->Inert_Atmosphere Optimize_Chroma Optimize Column Chromatography (Solvent Gradient) Purification_Issues->Optimize_Chroma Try_Recrystallization Trial Recrystallization with Different Solvents Purification_Issues->Try_Recrystallization

Caption: A troubleshooting decision tree for addressing low yields in this compound synthesis.

References

Technical Support Center: Stabilization and Handling of Bromohydroquinone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the oxidation of bromohydroquinone to its corresponding bromoquinone. Below you will find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the stability and purity of your this compound samples.

Frequently Asked Questions (FAQs)

Q1: My this compound solution has turned yellow/brown. What does this indicate?

A color change from colorless or light beige to yellow or brown is a common indicator of the oxidation of this compound to the more colored bromoquinone. This can be triggered by exposure to atmospheric oxygen, light, and elevated temperatures.

Q2: What are the primary causes of this compound degradation in the laboratory?

The main factors contributing to the degradation of this compound are:

  • Exposure to Oxygen: Atmospheric oxygen is the primary oxidant.

  • Exposure to Light: UV and visible light can catalyze the oxidation process.

  • Elevated Temperatures: Higher temperatures increase the rate of oxidation.

  • Presence of Metal Ions: Trace metal ions can act as catalysts for oxidation.

  • Inappropriate Solvent Choice: Solvents that are not deoxygenated can introduce dissolved oxygen.

Q3: What is the recommended solvent for preparing this compound stock solutions?

For optimal stability, it is recommended to use deoxygenated solvents. Anhydrous dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF) are suitable for preparing stock solutions. For aqueous applications, use freshly boiled and cooled deionized water or buffers that have been sparged with an inert gas (e.g., argon or nitrogen).

Q4: What are the recommended storage conditions for this compound, both as a solid and in solution?

  • Solid this compound: Store in a tightly sealed, amber glass vial in a cool (2-8 °C), dry, and dark place under an inert atmosphere (e.g., argon or nitrogen).

  • This compound Solutions: For short-term storage (up to 24 hours), store at 2-8 °C in a tightly sealed vial with minimum headspace, protected from light. For long-term storage, it is advisable to prepare fresh solutions before use. If long-term storage is unavoidable, flash-freeze aliquots in an inert atmosphere and store at -80 °C. Avoid repeated freeze-thaw cycles.

Q5: I observe a precipitate in my this compound stock solution after thawing. What should I do?

Precipitation upon thawing can occur if the compound's solubility limit is exceeded at lower temperatures. Gently warm the solution to 37°C and use sonication to help redissolve the compound. If the precipitate does not dissolve, it may indicate degradation or the presence of insoluble impurities, and the solution should be discarded.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Action(s)
Discoloration of Solid this compound Prolonged exposure to air and/or light during storage.Discard the discolored solid. For future prevention, ensure storage under an inert atmosphere in a tightly sealed, amber vial in a refrigerator.
Rapid Discoloration of this compound Solution Use of oxygenated solvents. Exposure to air during preparation and handling. Presence of catalytic impurities.Prepare solutions using deoxygenated solvents. Handle the solution under an inert atmosphere (see Experimental Protocols). Use high-purity solvents and reagents.
Inconsistent Results in Experiments Degradation of this compound in solution.Prepare fresh solutions immediately before each experiment. If using a stock solution, verify its purity by HPLC before use. Add an antioxidant to the solution if compatible with the experimental setup.
Presence of an Extra Peak in HPLC Analysis Corresponding to Bromoquinone Oxidation of the this compound sample.Purify the this compound by recrystallization (see Experimental Protocols). For future prevention, adhere to strict air-sensitive handling and storage procedures.

Comparative Efficacy of Antioxidants

Antioxidant Typical Concentration Advantages Disadvantages
Sodium Metabisulfite 0.1 - 1.0 mg/mLHighly effective in aqueous solutions, particularly at acidic to neutral pH.Can have pro-oxidant effects at high concentrations. May not be suitable for all biological assays.
Ascorbic Acid (Vitamin C) 0.1 - 1.0 mg/mLA natural antioxidant, generally well-tolerated in biological systems.Can be unstable itself over time. Its antioxidant capacity is pH-dependent.
Butylated Hydroxytoluene (BHT) 0.01 - 0.1% (w/v)Effective in organic solvents and lipid-based formulations.Low solubility in aqueous solutions.

Experimental Protocols

Protocol 1: Handling this compound under an Inert Atmosphere using a Schlenk Line

This protocol describes the standard procedure for preparing a solution of this compound for use in an air-sensitive reaction.

Materials:

  • This compound

  • Deoxygenated solvent

  • Schlenk flask

  • Glass syringe and needle

  • Rubber septa

  • Schlenk line with vacuum and inert gas (argon or nitrogen) manifolds

  • Vacuum pump

Procedure:

  • Prepare the Glassware: Ensure the Schlenk flask and any other glassware are thoroughly dried in an oven and cooled under a stream of inert gas.

  • Add Solid this compound: In a fume hood, quickly weigh the desired amount of this compound and add it to the Schlenk flask.

  • Seal the Flask: Immediately seal the flask with a greased ground glass stopper or a rubber septum.

  • Connect to Schlenk Line: Connect the side arm of the Schlenk flask to the Schlenk line using thick-walled vacuum tubing.

  • Evacuate and Backfill:

    • Carefully open the flask to the vacuum manifold to remove the air.

    • Close the vacuum tap and slowly open the inert gas tap to backfill the flask with argon or nitrogen.

    • Repeat this evacuate-backfill cycle three times to ensure a completely inert atmosphere.

  • Add Solvent:

    • With a positive pressure of inert gas in the flask, remove the glass stopper or septum cap.

    • Using a syringe that has been purged with inert gas, draw up the required volume of deoxygenated solvent.

    • Insert the needle through the septum on the Schlenk flask and slowly add the solvent.

    • Remove the needle and the solution is ready for use.

Protocol 2: Purification of this compound by Recrystallization

This protocol outlines a general procedure for the purification of this compound that has been partially oxidized to bromoquinone. The choice of solvent(s) is critical and may require some small-scale trials. A two-solvent system is often effective.

Materials:

  • Crude, oxidized this compound

  • "Good" solvent (e.g., hot ethyl acetate, in which this compound is soluble)

  • "Poor" solvent (e.g., heptane (B126788) or hexane, in which this compound is poorly soluble)

  • Erlenmeyer flask

  • Hot plate with stirring

  • Büchner funnel and filter flask

  • Filter paper

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add a minimal amount of the "good" solvent and heat the mixture gently with stirring until the solid dissolves completely.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Induce Crystallization: While the solution is still warm, slowly add the "poor" solvent dropwise until the solution becomes cloudy, indicating the onset of precipitation.

  • Redissolution: If excessive precipitation occurs, add a few drops of the hot "good" solvent until the solution becomes clear again.

  • Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. To maximize crystal yield, subsequently place the flask in an ice bath for at least 30 minutes.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold "poor" solvent to remove any remaining impurities.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

Protocol 3: Monitoring this compound Oxidation by UV-Vis Spectroscopy

This protocol allows for the quantitative analysis of this compound oxidation over time.

Materials:

  • This compound solution in a suitable solvent (e.g., acetonitrile/water)

  • UV-Vis spectrophotometer

  • Quartz cuvettes

Procedure:

  • Prepare Solutions: Prepare a stock solution of this compound and a separate solution of the suspected oxidant (or simply expose the solution to air).

  • Acquire Initial Spectrum: Record the UV-Vis spectrum of the fresh this compound solution. This compound typically has a maximum absorbance around 290-300 nm.

  • Initiate Oxidation: Mix the this compound solution with the oxidant or expose it to air.

  • Monitor Spectral Changes: At regular time intervals, record the UV-Vis spectrum of the solution.

  • Data Analysis: Monitor the decrease in the absorbance at the λmax of this compound and the potential increase in absorbance at the λmax of bromoquinone (typically in the 240-260 nm region) to determine the rate of oxidation.

Visualizations

Oxidation_Pathway This compound This compound Bromoquinone Bromoquinone This compound->Bromoquinone Oxidation Oxidants O₂, Light, Heat, Metal Ions Oxidants->Bromoquinone

Figure 1. Oxidation of this compound to Bromoquinone.

Experimental_Workflow cluster_prep Preparation and Handling cluster_exp Experimental Use cluster_troubleshoot Troubleshooting storage Store Solid this compound (2-8°C, inert atmosphere, dark) handling Handle under Inert Atmosphere (Schlenk Line/Glovebox) storage->handling solvent Use Deoxygenated Solvents handling->solvent antioxidant Add Antioxidant (Optional) solvent->antioxidant fresh_prep Prepare Fresh Solution antioxidant->fresh_prep monitoring Monitor Purity (HPLC/UV-Vis) fresh_prep->monitoring discoloration Observe Discoloration monitoring->discoloration purification Purify by Recrystallization discoloration->purification

Figure 2. Workflow for Preventing this compound Oxidation.

Bromohydroquinone Stability in Different Solvent Systems: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of bromohydroquinone in various solvent systems. Due to the limited availability of specific quantitative stability data in publicly accessible literature, this guide focuses on providing detailed experimental protocols for determining stability, troubleshooting common experimental issues, and answering frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

This compound, a brominated derivative of hydroquinone, is a chemical intermediate used in the synthesis of various organic compounds, including polymers and pharmaceutical agents.[1][2] Its reactive nature makes it a versatile building block in organic chemistry.

Q2: What are the primary factors that can affect the stability of this compound in solution?

Based on the chemistry of hydroquinones and related phenolic compounds, the primary factors affecting the stability of this compound are expected to be:

  • pH: Hydroquinones are susceptible to oxidation, and the rate of oxidation is often pH-dependent.

  • Presence of Oxidizing Agents: Contact with oxidizing agents can lead to the degradation of this compound.

  • Exposure to Light: Many phenolic compounds are light-sensitive and can undergo photodegradation.

  • Temperature: Elevated temperatures can accelerate the rate of degradation.

  • Solvent Type: The polarity and chemical nature of the solvent can influence the stability of the solute.

Q3: What are the potential degradation pathways for this compound?

While specific degradation pathways for this compound are not extensively documented, based on the degradation of hydroquinone, potential pathways include oxidation to form bromo-p-benzoquinone and other subsequent products. This process can be initiated by exposure to air (auto-oxidation), light, or oxidizing agents.

Q4: What are the recommended storage conditions for this compound?

Solid this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light.[3] For solutions, it is advisable to use freshly prepared solutions whenever possible and to store them for short periods at low temperatures (e.g., 2-8°C) and protected from light.[2]

Troubleshooting Guide

This guide addresses common issues that may be encountered during experiments involving this compound solutions.

Issue Possible Cause(s) Recommended Solution(s)
Solution Discoloration (e.g., turning brown/yellow) Oxidation of this compound.- Prepare fresh solutions before use.- Use deoxygenated solvents.- Store solutions under an inert atmosphere (e.g., nitrogen or argon).- Protect solutions from light by using amber vials or wrapping containers in aluminum foil.
Precipitation from Solution - Exceeding the solubility limit.- Degradation product is insoluble.- Change in temperature affecting solubility.- Ensure the concentration is below the solubility limit for the specific solvent and temperature.- Filter the solution before use if a precipitate has formed.- If degradation is suspected, analyze the precipitate to identify it.
Inconsistent Results in Assays - Degradation of this compound in stock or working solutions.- Inconsistent preparation of solutions.- Prepare fresh standards and samples for each experiment.- Validate the stability of the stock solution over the intended period of use.- Ensure accurate and consistent pipetting and dilution techniques.
Appearance of Unexpected Peaks in Chromatography Formation of degradation products.- Conduct a forced degradation study to identify potential degradation products.- Ensure the analytical method is stability-indicating and can resolve the main peak from all degradation products.

Experimental Protocols

Protocol: Forced Degradation Study of this compound

A forced degradation study is essential to understand the intrinsic stability of this compound and to develop a stability-indicating analytical method.[3][4]

1. Preparation of Stock Solution:

  • Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Heat at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Keep at room temperature for a defined period, monitoring for degradation.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for a defined period.

  • Thermal Degradation: Expose the solid this compound to dry heat (e.g., 80°C) for 48 hours. Also, subject a solution of this compound to the same thermal stress.

  • Photolytic Degradation: Expose a solution of this compound to UV light (e.g., 254 nm) and visible light for a defined period.

3. Sample Analysis:

  • At specified time points, withdraw samples from each stress condition.

  • Neutralize the acidic and basic samples.

  • Dilute all samples to a suitable concentration for analysis.

  • Analyze the samples using a stability-indicating HPLC method (see below).

4. Data Evaluation:

  • Calculate the percentage of degradation for each condition.

  • Identify and characterize major degradation products using techniques like LC-MS.

Protocol: Development of a Stability-Indicating HPLC Method

A stability-indicating HPLC method is crucial for accurately quantifying this compound in the presence of its degradation products.[5][6]

1. Instrumentation and Columns:

  • A standard HPLC system with a UV detector or a photodiode array (PDA) detector.

  • A C18 reversed-phase column is a common starting point.

2. Mobile Phase Selection:

  • A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer or formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

  • Gradient elution is often necessary to separate the parent compound from its degradation products.

3. Method Parameters:

  • Flow Rate: Typically 1.0 mL/min.

  • Column Temperature: Maintained at a constant temperature (e.g., 30°C).

  • Detection Wavelength: Determined by measuring the UV spectrum of this compound to find the wavelength of maximum absorbance.

  • Injection Volume: Typically 10-20 µL.

4. Method Validation:

  • The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[7] Specificity is demonstrated by showing that the this compound peak is well-resolved from all degradation product peaks generated during the forced degradation study.

Quantitative Data Summary

Solvent SystemStorage ConditionHalf-life (t½)Degradation Rate Constant (k)Observations
Water (pH 7)Room Temperature, LightNot AvailableNot AvailableDiscoloration expected
EthanolRoom Temperature, LightNot AvailableNot Available
DMSORoom Temperature, LightNot AvailableNot Available
AcetoneRoom Temperature, LightNot AvailableNot Available

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis stock Prepare this compound Stock Solution acid Acid Hydrolysis stock->acid Expose to Stressors base Base Hydrolysis stock->base Expose to Stressors oxidation Oxidation stock->oxidation Expose to Stressors thermal Thermal Stress stock->thermal Expose to Stressors photo Photolytic Stress stock->photo Expose to Stressors sampling Sample at Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling hplc HPLC Analysis sampling->hplc data Data Evaluation (% Degradation) hplc->data

Caption: Experimental workflow for a forced degradation study of this compound.

troubleshooting_tree cluster_discoloration cluster_precipitate cluster_inconsistent start Problem with This compound Experiment q1 Is the solution discolored? start->q1 a1_yes Likely Oxidation q1->a1_yes Yes q2 Is there a precipitate? q1->q2 No s1 Use deoxygenated solvents Protect from light Prepare fresh solution a1_yes->s1 a2_yes Solubility exceeded or degradation product q2->a2_yes Yes q3 Are results inconsistent? q2->q3 No s2 Check solubility limits Filter solution Analyze precipitate a2_yes->s2 a3_yes Solution instability or preparation error q3->a3_yes Yes s3 Prepare fresh standards Validate solution stability Verify techniques a3_yes->s3

Caption: Troubleshooting decision tree for common this compound stability issues.

References

Technical Support Center: Purification of Brominated Hydroquinones

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and answers to frequently asked questions concerning the purification of brominated hydroquinones. It is intended for researchers, scientists, and professionals in drug development who encounter challenges during the synthesis and isolation of these compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of brominated hydroquinones?

A1: The direct bromination of hydroquinone (B1673460) can result in a complex mixture of products. Common impurities include:

  • Lower Brominated Hydroquinones: Mono-, di-, and tri-brominated hydroquinones can be present if the bromination reaction is incomplete.[1]

  • Oxidation Products: Hydroquinones are susceptible to oxidation, leading to the formation of corresponding quinones, such as bromanil (B121756) (tetrabromo-1,4-benzoquinone).[1][2] This is often indicated by the appearance of color in the product.[3][4]

  • Isomeric Impurities: In the case of hydroquinone synthesis, isomers like resorcinol (B1680541) and pyrocatechol (B87986) can be present, which may carry through to the bromination step.[5][]

  • Residual Solvents and Reagents: Solvents used in the reaction or purification, as well as unreacted bromine, can be present in the final product.

Q2: My brominated hydroquinone product is colored. What is the likely cause and how can I fix it?

A2: A colored product, often yellow, green, or black, typically indicates the presence of oxidized species, specifically quinones or quinhydrone (B85884) complexes.[3][4] Hydroquinones are sensitive to air and light, which can promote oxidation. To address this:

  • Minimize Air Exposure: Handle the compound under an inert atmosphere (e.g., nitrogen or argon) whenever possible, especially during heating steps.

  • Use Antioxidants: In some cases, small amounts of a reducing agent like sodium dithionite (B78146) or ascorbic acid can be added during workup or purification to prevent oxidation.

  • Purification: Recrystallization or column chromatography can be effective in removing colored impurities. For highly colored compounds, treatment with activated carbon during recrystallization may be beneficial, but use it judiciously as it can also adsorb the desired product.

Q3: What are the best purification techniques for brominated hydroquinones?

A3: The most common and effective purification techniques are recrystallization and column chromatography.[7]

  • Recrystallization: This is a powerful method for purifying solid brominated compounds.[7] The choice of solvent is critical for success.

  • Column Chromatography: This technique is useful for separating compounds with different polarities, such as separating fully brominated hydroquinones from less brominated analogues or other impurities.[7] Silica (B1680970) gel is a common stationary phase.[7]

Q4: How do I choose an appropriate solvent for recrystallization?

A4: An ideal recrystallization solvent should dissolve the brominated hydroquinone sparingly at room temperature but completely at its boiling point.[7] For brominated aromatic compounds, common solvents include toluene, chloroform, and dichloromethane.[7] It is often necessary to test a range of solvents or solvent mixtures to find the optimal conditions. The addition of a base, such as pyridine, can help remove acidic impurities like hydrogen bromide (HBr) that may be present from the bromination reaction.[7]

Troubleshooting Guide

Problem 1: Low yield after recrystallization.

Possible Cause Suggested Solution
The compound is too soluble in the chosen solvent, even at low temperatures.Try a different solvent or a solvent mixture in which the compound is less soluble.
Too much solvent was used.Use the minimum amount of hot solvent necessary to fully dissolve the compound.
The cooling process was too rapid, leading to the formation of small, impure crystals.Allow the solution to cool slowly to room temperature before placing it in an ice bath.
The product was lost during washing.Wash the collected crystals with a small amount of cold solvent.[7]

Problem 2: The product is still impure after column chromatography.

Possible Cause Suggested Solution
The solvent system (eluent) is not optimal for separation.Develop a better solvent system using Thin Layer Chromatography (TLC).[7] Adjust the solvent polarity to achieve a retention factor (Rf) of approximately 0.3 for the desired compound.[7]
The column was overloaded with the crude product.Use an appropriate amount of crude material for the size of the column. A general rule of thumb is a 1:30 to 1:100 ratio of crude product to silica gel by weight.
The column was not packed properly, leading to channeling.Ensure the silica gel is packed uniformly without any air bubbles or cracks.
The compound is degrading on the silica gel.Deactivate the silica gel with a small amount of a polar solvent (e.g., triethylamine (B128534) in the eluent for basic compounds) or switch to a different stationary phase like alumina (B75360).

Problem 3: The brominated hydroquinone degrades during purification.

Possible Cause Suggested Solution
Oxidation due to exposure to air, especially at elevated temperatures.Purge all solvents with an inert gas (nitrogen or argon) before use. Carry out the purification steps under an inert atmosphere.
Thermal decomposition.Avoid prolonged heating. Use lower boiling point solvents if possible. For distillation, use vacuum distillation to lower the boiling point.[8]
Reaction with acidic or basic impurities or purification media.Neutralize the crude product before purification. Use neutral purification media (e.g., neutral alumina instead of silica gel).

Quantitative Data

Table 1: Purity and Yield Data for Tetrabromohydroquinone (B181579) Synthesis

ExampleSolvent System (v/v)ProductYield (%)Purity NotesReference
1Chloroform/Methanol (3.5:1)Tetrathis compound92.4 (overall for 4 cycles)Essentially pure[1]
3Chloroform/MethanolTetrathis compound86Contaminated with lower brominated hydroquinones[1]
4Chloroform/Methanol (1:1)Bromanil60.5Major product was bromanil[1]

Table 2: Common Solvents for Purification of Brominated Compounds

SolventBoiling Point (°C)PolarityNotes
Toluene111NonpolarGood for recrystallizing nonpolar to moderately polar aromatic compounds.[7]
Chloroform61Moderately PolarCan be used for both recrystallization and chromatography.[7]
Dichloromethane40Moderately PolarA common solvent for column chromatography and extractions.[7]
Hexanes~69NonpolarOften used as the nonpolar component in eluent systems for column chromatography.[7]
Ethyl Acetate77Polar aproticFrequently used as the polar component in eluent systems for column chromatography.[7]
Water100Very PolarCan be used for recrystallizing some highly polar compounds.[7]

Experimental Protocols

Protocol 1: Recrystallization of Brominated Hydroquinones

  • Solvent Selection: Choose an appropriate solvent or solvent mixture by testing the solubility of a small amount of the crude product in various solvents at room temperature and upon heating.

  • Dissolution: Place the crude brominated hydroquinone in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling while stirring. Continue adding small portions of the hot solvent until the solid just dissolves.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated carbon, then reheat the solution to boiling for a few minutes.

  • Hot Filtration (if decolorizing carbon was used): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the activated carbon.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.[7]

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.[7]

Protocol 2: Column Chromatography of Brominated Hydroquinones

  • Solvent System Selection: Using TLC, determine a solvent system (e.g., a mixture of hexanes and ethyl acetate) that provides good separation of the desired compound from impurities, aiming for an Rf value of 0.2-0.4 for the product.[7]

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent and carefully pour it into the chromatography column. Allow the silica gel to settle, ensuring a uniform packing without any air bubbles.

  • Sample Loading: Dissolve the crude brominated hydroquinone in a minimal amount of the eluent or a more polar solvent. If a more polar solvent is used, adsorb the sample onto a small amount of silica gel, evaporate the solvent, and then carefully add the dry powder to the top of the column.

  • Elution: Add the eluent to the top of the column and begin collecting fractions. Maintain a constant flow rate.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which fractions contain the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified brominated hydroquinone.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis cluster_product Final Product synthesis Crude Brominated Hydroquinone recrystallization Recrystallization synthesis->recrystallization Initial Purification column_chromatography Column Chromatography synthesis->column_chromatography Complex Mixtures purity_check Purity Assessment (TLC, HPLC, NMR) recrystallization->purity_check column_chromatography->purity_check purity_check->recrystallization Further Purification Needed purity_check->column_chromatography Further Purification Needed pure_product Pure Brominated Hydroquinone purity_check->pure_product Purity Confirmed troubleshooting_guide cluster_recrystallization Recrystallization Issues cluster_chromatography Chromatography Issues cluster_degradation Degradation Issues start Impure Product After Initial Purification low_yield Low Yield? start->low_yield still_impure_recryst Still Impure? start->still_impure_recryst poor_separation Poor Separation? start->poor_separation product_degradation Product Degradation? start->product_degradation change_solvent Change Solvent/ Solvent Ratio low_yield->change_solvent Yes slow_cooling Ensure Slow Cooling low_yield->slow_cooling Yes still_impure_recryst->change_solvent Yes optimize_eluent Optimize Eluent (via TLC) poor_separation->optimize_eluent Yes check_loading Check Column Loading poor_separation->check_loading Yes inert_atmosphere Use Inert Atmosphere product_degradation->inert_atmosphere Yes avoid_heat Avoid Excessive Heat product_degradation->avoid_heat Yes impurity_formation cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_impurities Potential Impurities hydroquinone Hydroquinone complex_mixture Complex Mixtures hydroquinone->complex_mixture bromine Bromine bromine->complex_mixture solvent Solvent Choice lower_brominated Lower Brominated Hydroquinones solvent->lower_brominated Incorrect Polarity bromanil Bromanil (Oxidation) solvent->bromanil Protic Solvents like Acetic Acid/Methanol stoichiometry Br2 Stoichiometry stoichiometry->lower_brominated < 4 equivalents stoichiometry->bromanil > 4 equivalents temperature Temperature temperature->bromanil Too High atmosphere Atmosphere (Air/Inert) atmosphere->bromanil Presence of O2 lower_brominated->complex_mixture bromanil->complex_mixture

References

Technical Support Center: Optimizing Reaction Conditions for Bromohydroquinone Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the derivatization of bromohydroquinone. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for your experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the derivatization of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for derivatizing the hydroxyl groups of this compound?

A1: The primary methods for derivatizing the hydroxyl groups of this compound are Williamson ether synthesis to form ethers and esterification to form esters. Silylation is another common technique, particularly for preparing derivatives for gas chromatography-mass spectrometry (GC-MS) analysis.

Q2: How can I favor mono-derivatization over di-derivatization of this compound?

A2: Achieving mono-derivatization requires careful control of reaction conditions. Key strategies include:

  • Stoichiometry: Use a molar excess of this compound relative to the derivatizing agent (e.g., a 2:1 ratio of hydroquinone (B1673460) to alkylating agent in Williamson ether synthesis).[1]

  • Reaction Temperature: Running the reaction at lower temperatures (e.g., 0 °C to room temperature) can enhance selectivity and minimize the formation of byproducts.[2]

  • Slow Addition: Adding the derivatizing agent dropwise to the reaction mixture can help maintain a low concentration of the reagent and favor mono-substitution.

Q3: What are the recommended solvents for this compound derivatization?

A3: The choice of solvent is critical and depends on the specific reaction. For cross-coupling reactions, polar aprotic solvents like 1,4-dioxane, N,N-Dimethylformamide (DMF), and N,N-Dimethylacetamide (DMA) are often effective.[2] For Williamson ether synthesis, anhydrous ethanol (B145695) or acetonitrile (B52724) are common choices.[1][3] It's crucial to use anhydrous solvents, especially in reactions sensitive to moisture, such as silylation.[4]

Q4: Which bases are suitable for the derivatization of this compound?

A4: The selection of a base is reaction-dependent.

  • For Williamson ether synthesis , moderately strong bases like potassium carbonate (K₂CO₃) are commonly used to form the phenoxide ion.[1] Stronger bases like sodium hydride (NaH) can also be employed.[3]

  • For esterification reactions , a non-nucleophilic base like triethylamine (B128534) or diisopropylethylamine (DIPEA) is often required to neutralize the acid byproduct.[2]

  • For cross-coupling reactions , strong, non-nucleophilic bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃ are frequently effective.[2]

Troubleshooting Guides

Issue 1: Low or No Product Yield
Potential Cause Recommended Solution
Incomplete Reaction - Optimize reaction time and temperature. Most cross-coupling reactions require heating (e.g., 80-110 °C).[2] Monitor reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2] - Ensure a sufficient molar excess of the derivatizing reagent, but be mindful of potential side reactions.[2]
Catalyst Deactivation - Ensure the reaction is carried out under an inert atmosphere (e.g., Argon or Nitrogen) as oxygen can deactivate many catalysts.[2] - Use fresh, high-purity catalysts and ligands.
Poor Solubility of Starting Material - Gently heating the reaction mixture can help dissolve the starting material.[2] - Consider using a co-solvent system. For instance, a mixture of dioxane and water is often used in Suzuki reactions to dissolve both the organic starting material and the inorganic base.[2]
Presence of Moisture - Use anhydrous solvents and thoroughly dry all glassware.[4] This is particularly critical for moisture-sensitive reactions like silylation.
Issue 2: Formation of Multiple Products
Potential Cause Recommended Solution
Di-derivatization - Adjust the stoichiometry to use an excess of this compound relative to the derivatizing agent.[1] - Lower the reaction temperature to improve selectivity.[2]
Side Reactions - In Suzuki couplings, competitive protodeboronation of the boronic acid can occur at higher temperatures or with extended reaction times. Using a more active catalyst system can help the desired reaction proceed more quickly.[2] - For sterically hindered substrates in Williamson ether synthesis, E2 elimination can be a competing reaction. Using a primary alkyl halide is preferred.[3]
Reaction with Protecting Groups - Ensure that any protecting groups used are stable under the reaction conditions. For example, some protecting groups like N-Fmoc and O-Troc can be attacked by certain basic reagents.

Experimental Protocols & Data

Williamson Ether Synthesis of Mono-alkoxythis compound

This protocol outlines a general procedure for the selective mono-O-alkylation of this compound.

Reaction Scheme:

HO-(Br)C₆H₃-OH + R-X + Base → R-O-(Br)C₆H₃-OH + Base·HX (this compound + Alkyl Halide → Mono-alkoxythis compound)

Optimized Reaction Conditions:

ParameterRecommended Condition
Molar Ratio (this compound:Alkyl Halide) 2 : 1 (to favor mono-alkylation)[1]
Base Potassium Carbonate (K₂CO₃), 1.0 equivalent relative to this compound[1]
Solvent Anhydrous Ethanol or Acetonitrile[1][3]
Temperature Reflux (e.g., ~78 °C for ethanol)[1]
Reaction Time 12 - 24 hours (monitor by TLC)[1]
Typical Isolated Yield 65 - 80% (varies with substrate)

Workflow for Williamson Ether Synthesis:

Williamson_Ether_Synthesis A Reaction Setup B Reagent Addition A->B Add this compound, Base, and Solvent C Reaction B->C Add Alkyl Halide dropwise D Work-up C->D Heat to Reflux (12-24h) E Purification D->E Cool, Filter, Extract F Product E->F Column Chromatography or Recrystallization

Caption: Workflow for Mono-alkoxythis compound Synthesis.

Fischer Esterification of this compound

This protocol describes the formation of a mono-ester of this compound. To achieve mono-esterification, protection of one hydroxyl group may be necessary prior to this reaction.

Reaction Scheme:

HO-(Br)C₆H₃-OH + R-COOH + H⁺ → R-COO-(Br)C₆H₃-OH + H₂O (this compound + Carboxylic Acid → Mono-ester of this compound)

Optimized Reaction Conditions:

ParameterRecommended Condition
Reactant Ratio Use the alcohol (in this case, this compound) in excess if possible, or remove water as it forms.[5]
Catalyst Concentrated Sulfuric Acid (H₂SO₄)[6]
Solvent Typically the corresponding alcohol, or a solvent like dichloromethane.[6][7]
Temperature Reflux
Reaction Time 2 - 10 hours (monitor by TLC)[6]

Troubleshooting Logic for Esterification:

Esterification_Troubleshooting start Low Ester Yield cause1 Equilibrium Not Shifted start->cause1 cause2 Steric Hindrance start->cause2 cause3 Insufficient Catalyst start->cause3 solution1a Use Excess Alcohol or Remove Water (Dean-Stark) cause1->solution1a solution2a Use Steglich Esterification (DCC, DMAP) cause2->solution2a solution3a Increase Catalyst Loading cause3->solution3a

Caption: Troubleshooting Fischer Esterification Reactions.

References

Degradation pathways of Bromohydroquinone under acidic or basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance on the stability and degradation of bromohydroquinone under various experimental conditions. The information is presented in a question-and-answer format to directly address common challenges and questions encountered in a laboratory setting.

Disclaimer: Detailed experimental data on the degradation pathways of this compound are limited in publicly available literature. The information and pathways presented here are largely inferred from the known chemistry of hydroquinone (B1673460) and related halogenated phenols.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the stability of this compound in solution?

A1: The stability of this compound in solution is primarily influenced by pH, exposure to light, presence of oxidizing agents, and temperature. Like hydroquinone, this compound is susceptible to oxidation, and the rate of degradation is generally accelerated under basic conditions and in the presence of oxygen and light.

Q2: What is the expected primary degradation product of this compound?

A2: The primary degradation product of this compound under oxidative conditions is expected to be 2-bromobenzoquinone. This is analogous to the oxidation of hydroquinone to benzoquinone. Further degradation can lead to the opening of the aromatic ring.

Q3: How do acidic and basic conditions affect the degradation of this compound?

A3:

  • Acidic Conditions: Generally, this compound is expected to be more stable in acidic solutions. The protonated form is less susceptible to oxidation. However, strong acidic conditions combined with heat can promote other degradation reactions, though at a slower rate than in basic media.

  • Basic Conditions: In basic solutions, this compound is readily deprotonated to form the phenoxide ion, which is highly susceptible to oxidation, leading to the formation of 2-bromobenzoquinone and other subsequent degradation products. This degradation can be rapid, especially in the presence of atmospheric oxygen.

Q4: Is this compound sensitive to light?

A4: Yes, similar to many phenolic compounds, this compound is expected to be sensitive to light. Photodegradation can occur, potentially leading to the formation of radical species and subsequent complex degradation products. It is recommended to protect solutions of this compound from light by using amber glassware or by working in a dark environment.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Rapid discoloration (e.g., turning brown/yellow) of this compound solution. Oxidation of this compound to 2-bromobenzoquinone and other colored polymeric products. This is often accelerated by basic pH, light, and oxygen.- Prepare solutions fresh before use.- Use deoxygenated solvents.- Work under an inert atmosphere (e.g., nitrogen or argon).- Protect the solution from light using amber vials or by wrapping containers with aluminum foil.- Adjust the pH to be slightly acidic for better stability during storage.
Unexpected peaks in HPLC chromatogram. Degradation of this compound during sample preparation or analysis.- Ensure the mobile phase is not basic.- Keep sample vials in the autosampler cool.- Check for compatibility of the solvent with this compound.- Perform a time-course study on the sample in the analytical solvent to assess stability.
Low assay or poor recovery of this compound. Significant degradation has occurred in the sample.- Review the storage conditions of the solid material and solutions.- Investigate the experimental conditions (pH, temperature, light exposure) for potential causes of degradation.- Perform a forced degradation study to identify and quantify the degradation products.
Inconsistent results between experiments. Variability in experimental conditions such as pH, temperature, or light exposure.- Strictly control and monitor the pH of the solutions.- Use a temperature-controlled environment.- Standardize the light conditions for all experiments or work in the dark.

Data Presentation

Condition Parameter Expected Stability of this compound Primary Degradation Pathway
Acidic pH < 4Relatively StableSlow Oxidation
Neutral pH 7Moderately StableOxidation
Basic pH > 8UnstableRapid Oxidation
Oxidative H₂O₂UnstableOxidation
Thermal > 60°CModerately Stable (in solid form)Thermal Decomposition
Photolytic UV/Vis LightUnstablePhotodegradation

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and pathways.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.

  • Acidic Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 1N HCl.

    • Incubate the mixture at 60°C for 24 hours.

    • At specified time points (e.g., 0, 2, 6, 12, 24 hours), withdraw an aliquot, neutralize it with 1N NaOH, and dilute with the mobile phase for HPLC analysis.

  • Basic Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 0.1N NaOH.

    • Keep the mixture at room temperature.

    • Due to expected rapid degradation, take aliquots at shorter time intervals (e.g., 0, 15, 30, 60, 120 minutes), neutralize with 0.1N HCl, and dilute for HPLC analysis.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.

    • Keep the mixture at room temperature, protected from light.

    • Withdraw and analyze aliquots at various time points (e.g., 0, 1, 4, 8, 24 hours).

  • Thermal Degradation:

    • Place a sample of solid this compound in an oven at 80°C for 48 hours.

    • Also, incubate a solution of this compound at 60°C.

    • Analyze the samples after the specified time.

  • Photolytic Degradation:

    • Expose a solution of this compound in a quartz cuvette to a UV lamp (e.g., 254 nm or 365 nm).

    • Keep a control sample in the dark at the same temperature.

    • Analyze both samples at various time points.

  • Analysis: Analyze all samples using a suitable stability-indicating HPLC method. A reverse-phase C18 column with a mobile phase of acetonitrile (B52724) and water (with a small amount of acid like formic or acetic acid for better peak shape) and UV detection is a common starting point.

Mandatory Visualization

Degradation_Pathways cluster_acidic Acidic Conditions cluster_basic Basic Conditions A This compound B Slow Oxidation A->B H+, O2, Δ C 2-Bromobenzoquinone (minor product) B->C D This compound E Bromophenoxide Ion D->E OH- F Rapid Oxidation E->F O2 G 2-Bromobenzoquinone (major product) F->G H Ring-opened Products G->H Further Oxidation

Caption: Proposed degradation pathways of this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis prep Prepare this compound Stock Solution acid Acidic (HCl, Δ) prep->acid base Basic (NaOH) prep->base oxidative Oxidative (H2O2) prep->oxidative thermal Thermal (Δ) prep->thermal photo Photolytic (UV/Vis) prep->photo neutralize Neutralize/Quench Reaction acid->neutralize base->neutralize oxidative->neutralize thermal->neutralize photo->neutralize hplc HPLC-UV/MS Analysis neutralize->hplc data Data Interpretation (Identify Degradants, Determine Pathways) hplc->data

Caption: General workflow for a forced degradation study.

Technical Support Center: Sonogashira Coupling with Bromohydroquinone

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers utilizing bromohydroquinone in Sonogashira coupling reactions. The content is tailored for scientists and professionals in chemical research and drug development.

Frequently Asked Questions (FAQs)

Q1: My Sonogashira reaction with this compound is not working or giving very low yields. What are the most common causes?

A1: Low or no yield in Sonogashira couplings involving this compound, an electron-rich aryl bromide, often stems from several key issues:

  • Oxidative Addition is Rate-Limiting: Aryl bromides are inherently less reactive than aryl iodides.[1][2] The electron-donating nature of the hydroxyl groups on this compound further deactivates the substrate towards the critical oxidative addition step with the palladium(0) catalyst.[3][4] This often necessitates more forcing conditions.

  • Catalyst Inactivity or Decomposition: The active Pd(0) species can be sensitive to air and moisture.[5] If your reaction mixture turns black, it's a sign of catalyst decomposition into palladium black, rendering it inactive.[5] This can be caused by oxygen, impurities, or excessively high temperatures.

  • Substrate-Specific Issues: Hydroquinones are susceptible to oxidation to quinones, which can introduce problematic side reactions.[6] Additionally, the hydroxyl groups are acidic and can potentially interfere with the basic conditions of the reaction, although phenols are generally tolerated.[6]

  • Alkyne Homocoupling (Glaser Coupling): This is a major side reaction where the terminal alkyne couples with itself, especially in the presence of the copper co-catalyst and oxygen.[5][7][8][9] This consumes your alkyne and complicates purification.

Q2: Do I need to protect the hydroxyl groups on this compound?

A2: While the Sonogashira reaction is generally tolerant of phenol (B47542) groups, protection is sometimes necessary.[6] If you are experiencing issues with side reactions, such as dehydrogenation of the hydroquinone (B1673460) to a quinone, or if purification is proving difficult, protecting the hydroxyl groups is a worthwhile strategy to consider.[6] However, if the coupling works without protection, it is often preferable to avoid the extra synthesis and deprotection steps.

Q3: I'm observing a significant amount of alkyne homocoupling. How can I minimize this?

A3: Alkyne homocoupling, or Glaser coupling, is a common issue, particularly with copper co-catalysts. To minimize it:

  • Ensure a Strictly Inert Atmosphere: The presence of oxygen is a primary driver of homocoupling.[5][7][9] Ensure your solvents and amine base are thoroughly degassed and the reaction is run under a positive pressure of an inert gas like argon or nitrogen.

  • Minimize Copper(I) Co-catalyst: Reduce the amount of CuI to the minimum effective concentration.[5]

  • Slow Addition of Alkyne: Adding the alkyne slowly to the reaction mixture can help favor the cross-coupling pathway.[5][10]

  • Consider Copper-Free Conditions: If homocoupling persists, switching to a copper-free protocol is a highly effective solution.[5][8]

Q4: My aryl bromide is electron-rich and not very reactive. What changes should I make to the reaction conditions?

A4: For electron-rich aryl bromides like this compound, the oxidative addition step is often sluggish.[3][11] To improve reactivity:

  • Increase Temperature: These reactions often require heating, with temperatures around 80-100 °C being common.[2][11][12]

  • Choose a More Active Catalyst/Ligand: Standard catalysts like Pd(PPh₃)₄ may be insufficient. Using more electron-rich and sterically bulky phosphine (B1218219) ligands (e.g., P(t-Bu)₃, cataCXium A, sXPhos) or N-Heterocyclic Carbene (NHC) ligands can significantly enhance the rate of oxidative addition.[2][8][13]

  • Solvent Choice: While TEA is often used as both base and solvent, more polar, coordinating solvents like DMF, THF, or dioxane can be beneficial, especially if solubility is an issue.[11]

Troubleshooting Guide

This section provides a structured approach to resolving common problems encountered during the Sonogashira coupling of this compound.

Problem Potential Cause Recommended Solution(s)
No Reaction / Low Conversion 1. Oxidative addition is too slow due to electron-rich substrate.a. Increase reaction temperature (e.g., 80-110 °C).[2] b. Switch to a more electron-rich, bulky phosphine ligand (e.g., P(t-Bu)₃, XPhos) or an NHC ligand to accelerate oxidative addition.[13] c. Ensure you are using an aryl bromide, as aryl chlorides are significantly less reactive.[1]
2. Inactive or decomposed catalyst.a. Use fresh, high-purity palladium and copper catalysts.[5] b. Ensure rigorous exclusion of oxygen via proper degassing of solvents and maintaining an inert atmosphere.[5][14] c. If palladium black forms, lower the temperature or use a more stable precatalyst.[2][5]
3. Insufficiently strong base or poor solvent choice.a. Screen different amine bases (e.g., TEA, DIPEA, DBU) or inorganic bases (e.g., Cs₂CO₃, K₂CO₃).[1][10] b. Use a co-solvent like DMF, THF, or dioxane to improve solubility and reaction rate.
Significant Alkyne Homocoupling 1. Presence of oxygen.a. Thoroughly degas all solvents and reagents (e.g., by freeze-pump-thaw cycles or sparging with argon). b. Maintain a positive pressure of an inert gas throughout the reaction.
2. High concentration of copper(I) catalyst.a. Reduce the loading of CuI (e.g., to 1-5 mol%). b. Consider a copper-free Sonogashira protocol.
Formation of Dark Precipitate (Palladium Black) 1. Reaction temperature is too high.a. Lower the reaction temperature.[2] b. Monitor the reaction closely; prolonged heating can promote decomposition.
2. Presence of oxygen or impurities.a. Ensure a strictly inert atmosphere is maintained. b. Use high-purity, anhydrous solvents and reagents.[5]
Complex Mixture of Products / Difficult Purification 1. Substrate degradation (oxidation of hydroquinone).a. Protect the hydroxyl groups (e.g., as methoxy (B1213986) or silyl (B83357) ethers) before the coupling reaction.[6]
2. Side reactions due to unprotected hydroxyl groups.a. Consider using a milder, non-amine base like K₂CO₃ or Cs₂CO₃.
Experimental Protocol
General Procedure for Sonogashira Coupling of this compound

This protocol is a representative starting point and may require optimization for specific alkynes and reaction scales.

Reagents & Equipment:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2-1.5 equiv)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%)

  • Copper(I) iodide (CuI, 4-10 mol%)

  • Anhydrous amine base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA), 2-3 equiv)

  • Anhydrous solvent (e.g., THF, DMF, or use the amine as the solvent)

  • Schlenk flask or sealed reaction tube

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Setup: To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 equiv), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.02-0.05 equiv), and copper(I) iodide (CuI, 0.04-0.10 equiv).[15]

  • Solvent and Base Addition: Add the anhydrous, degassed solvent (e.g., THF) followed by the amine base (e.g., TEA, 2-3 equiv).[15]

  • Alkyne Addition: Add the terminal alkyne (1.2-1.5 equiv) dropwise to the mixture via syringe.

  • Reaction: Stir the reaction mixture at the desired temperature (starting at room temperature and gradually increasing to 80-100 °C if necessary).[2] Monitor the reaction's progress using an appropriate analytical technique such as TLC or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate (B1210297) and wash with a saturated aqueous solution of NH₄Cl (to remove copper salts), followed by water and brine.[2]

  • Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure. Purify the crude residue by column chromatography on silica (B1680970) gel to obtain the desired product.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues in the Sonogashira coupling of this compound.

Sonogashira_Troubleshooting Start Reaction Start: Low or No Yield Check_Catalyst Is Catalyst Active? Start->Check_Catalyst Check_Conditions Are Conditions Forcing Enough? Start->Check_Conditions Check_Side_Reactions Are Side Reactions Dominant? Start->Check_Side_Reactions Check_Catalyst->Check_Conditions No Sol_Catalyst_Decomposition Issue: Pd Black Formation 1. Ensure inert atmosphere. 2. Lower temperature. 3. Use fresh catalyst. Check_Catalyst->Sol_Catalyst_Decomposition Yes Sol_Increase_Temp Solution: Increase Temperature (e.g., 80-100 °C) Check_Conditions->Sol_Increase_Temp No Sol_Change_Ligand Solution: Use Bulky, Electron-Rich Ligand (e.g., P(t-Bu)3, NHC) Check_Conditions->Sol_Change_Ligand No Sol_Homocoupling Issue: Glaser Homocoupling 1. Rigorously degas solvents. 2. Reduce CuI loading. 3. Consider Cu-free protocol. Check_Side_Reactions->Sol_Homocoupling Yes, Homocoupling Sol_Protect_OH Issue: Substrate Degradation Solution: Protect Hydroxyl Groups Check_Side_Reactions->Sol_Protect_OH Yes, Other Products Success Successful Coupling Sol_Catalyst_Decomposition->Success Sol_Increase_Temp->Success Sol_Change_Ligand->Success Sol_Homocoupling->Success Sol_Protect_OH->Success

Caption: A decision tree for troubleshooting low yields in Sonogashira couplings.

References

Technical Support Center: Minimizing Polybrominated Hydroquinone Formation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize the formation of polybrominated hydroquinones (PBHQs) during your experiments.

Troubleshooting Guide

This guide addresses common issues encountered during the bromination of hydroquinone (B1673460) and offers potential solutions.

Issue Potential Cause(s) Recommended Solution(s)
Over-bromination (Formation of di-, tri-, and tetrabrominated products when a lower degree of bromination is desired) 1. Excess Brominating Agent: Using a stoichiometric excess of bromine or other brominating agents.[1] 2. Reaction Temperature: Higher temperatures can increase the reaction rate and lead to multiple substitutions. 3. Prolonged Reaction Time: Allowing the reaction to proceed for too long can result in further bromination.1. Control Stoichiometry: Carefully control the molar ratio of the brominating agent to hydroquinone. For monobromination, use a 1:1 or slightly less than 1:1 ratio. 2. Lower Reaction Temperature: Conduct the reaction at a lower temperature (e.g., 0-5 °C) to control the reaction rate.[2] 3. Monitor Reaction Progress: Use techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the reaction and stop it once the desired product is formed.
Formation of Bromanil (B121756) (Oxidation Product) 1. Presence of Oxidizing Impurities: Impurities in the starting materials or solvent can oxidize the hydroquinone or brominated hydroquinones. 2. Excess Bromine: A large excess of bromine can act as an oxidizing agent, leading to the formation of the corresponding quinone (bromanil).[1] 3. Reaction in Protic Solvents like Acetic Acid or Methanol (B129727): These solvents can favor the formation of bromanil.[1]1. Use Pure Reagents: Ensure all starting materials and solvents are pure and free of oxidizing agents. 2. Precise Stoichiometry: Avoid a large excess of the brominating agent.[1] 3. Solvent Selection: Use a mixed solvent system, such as a chlorinated hydrocarbon (e.g., chloroform) and methanol, which can help to minimize bromanil formation.[1]
Low Yield of Desired Brominated Hydroquinone 1. Incomplete Reaction: Insufficient reaction time or temperature. 2. Poor Solubility of Intermediates: Lower brominated hydroquinones can be insoluble in certain solvents and precipitate out of the reaction mixture, halting further reaction.[1] 3. Side Reactions: Formation of byproducts like bromanil or other undesired isomers.1. Optimize Reaction Conditions: Systematically vary the reaction time and temperature to find the optimal conditions for your desired product. 2. Choose an Appropriate Solvent System: A mixed solvent system of a chlorinated hydrocarbon and methanol can help to keep the intermediate brominated hydroquinones in solution, allowing the reaction to proceed to the desired stage.[1] 3. Control Stoichiometry and Temperature: As mentioned above, careful control of these parameters can minimize side reactions.
Difficulty in Separating a Mixture of Brominated Hydroquinones Similar Polarities: The different brominated hydroquinone isomers and the starting material can have very similar polarities, making separation by column chromatography challenging.1. Fractional Crystallization: This technique can sometimes be used to separate isomers with different solubilities. 2. Preparative HPLC: For difficult separations, preparative HPLC can be a powerful tool. 3. Derivatization: In some cases, converting the hydroquinones to their corresponding ethers or esters can alter their polarities and facilitate separation.

Frequently Asked Questions (FAQs)

Q1: How can I selectively synthesize monobromohydroquinone?

A1: To favor the formation of monothis compound, you should carefully control the reaction stoichiometry by using a 1:1 molar ratio of hydroquinone to the brominating agent (e.g., Br₂ or N-bromosuccinimide). The reaction should be carried out at a low temperature (e.g., 0 °C) to slow down the reaction rate and prevent further bromination. It is also crucial to monitor the reaction progress closely using TLC or HPLC and to stop the reaction as soon as the starting material is consumed or the desired product concentration is maximized.

Q2: What is the best solvent for the bromination of hydroquinone?

A2: The choice of solvent is critical to control the reaction outcome. While solvents like acetic acid or methanol can lead to the formation of bromanil, a mixed solvent system of a chlorinated hydrocarbon (like chloroform (B151607) or dichloromethane) and methanol is often preferred.[1] This mixed solvent system helps to keep the intermediate mono-, di-, and tri-brominated hydroquinones in solution, allowing the reaction to proceed to the desired level of bromination while minimizing the formation of insoluble byproducts that can halt the reaction.[1]

Q3: I have a mixture of polybrominated hydroquinones. How can I remove the bromine atoms to obtain the desired, less-brominated product?

A3: Reductive de-bromination can be achieved using several methods. A common laboratory-scale method is catalytic hydrogenation using a palladium catalyst (e.g., Pd/C) and a hydrogen source.[3] For aryl bromides, this can often be done under neutral conditions.[3] Alternative methods include using reducing agents like sodium borohydride (B1222165) in the presence of a catalyst.[4] The reactivity of the C-Br bond to cleavage is generally higher than that of a C-Cl bond, allowing for selective de-bromination in some cases.[3]

Q4: My bromination reaction has stalled, and a solid has precipitated out. What should I do?

A4: The precipitation of insoluble, lower-brominated hydroquinones is a common issue when using solvents like chloroform or carbon tetrachloride alone.[1] To resolve this, you can try to re-dissolve the precipitate by adding a co-solvent like methanol. For future experiments, it is recommended to start with a mixed solvent system of a chlorinated hydrocarbon and methanol to maintain the solubility of all intermediates throughout the reaction.[1]

Q5: Are there any health and safety concerns associated with polybrominated hydroquinones?

A5: While specific toxicological data for every polybrominated hydroquinone may be limited, they are structurally related to brominated phenols and quinones, which have known toxic effects. Brominated phenols can act as endocrine disruptors and are toxic to aquatic life.[5][6] Quinones are known to generate reactive oxygen species (ROS), which can lead to cellular damage.[7][8] Therefore, it is essential to handle all polybrominated hydroquinones with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, and to work in a well-ventilated fume hood.

Experimental Protocols

Protocol 1: Selective Monobromination of Hydroquinone

This protocol is designed to favor the formation of 2-bromohydroquinone.

Materials:

Procedure:

  • Dissolve hydroquinone (1 equivalent) in dichloromethane in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add N-bromosuccinimide (1 equivalent) portion-wise to the stirred solution over 30 minutes.

  • Monitor the reaction progress by TLC. The reaction is typically complete within 1-2 hours.

  • Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Separate the organic layer and wash it sequentially with a saturated aqueous solution of sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to isolate the monobrominated product.

Protocol 2: Reductive De-bromination of a Polybrominated Hydroquinone

This protocol describes a general procedure for the removal of bromine atoms from a polybrominated hydroquinone using catalytic hydrogenation.

Materials:

  • Polybrominated hydroquinone

  • Palladium on carbon (10% Pd/C, 5-10 mol%)

  • Ethanol (B145695) or Ethyl Acetate (solvent)

  • Hydrogen gas (H₂)

  • Celite

Procedure:

  • In a hydrogenation flask, dissolve the polybrominated hydroquinone in a suitable solvent like ethanol or ethyl acetate.

  • Carefully add the 10% Pd/C catalyst to the solution.

  • Connect the flask to a hydrogenator or a balloon filled with hydrogen gas.

  • Evacuate the flask and backfill with hydrogen three times to ensure an inert atmosphere.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (typically 1 atm) at room temperature.

  • Monitor the reaction progress by TLC or HPLC. The reaction time will vary depending on the substrate and the degree of bromination.

  • Once the reaction is complete, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

  • Rinse the Celite pad with the reaction solvent.

  • Combine the filtrates and remove the solvent under reduced pressure to obtain the de-brominated product.

Visualizations

experimental_workflow cluster_synthesis Synthesis Step cluster_workup Work-up & Analysis cluster_outcome Outcome & Troubleshooting cluster_solutions Troubleshooting Solutions start Hydroquinone bromination Bromination (e.g., Br2 or NBS) start->bromination quench Quench Reaction bromination->quench extraction Extraction & Washing quench->extraction drying Drying & Concentration extraction->drying analysis TLC/HPLC Analysis drying->analysis desired_product Desired Product analysis->desired_product over_bromination Over-bromination analysis->over_bromination oxidation Oxidation (Bromanil) analysis->oxidation purification Purification desired_product->purification control_stoichiometry Control Stoichiometry over_bromination->control_stoichiometry Address with control_temp_time Control Temp/Time over_bromination->control_temp_time Address with debromination Reductive De-bromination over_bromination->debromination Address with oxidation->control_stoichiometry Address with

Caption: Workflow for minimizing polybrominated hydroquinone formation.

signaling_pathway cluster_cellular_effects Cellular Effects cluster_downstream_consequences Downstream Consequences PBHQ Polybrominated Hydroquinones (and related quinones) ros Increased Reactive Oxygen Species (ROS) PBHQ->ros endocrine_disruption Endocrine Disruption PBHQ->endocrine_disruption protein_damage Protein Damage ros->protein_damage dna_damage DNA Damage ros->dna_damage er_stress Endoplasmic Reticulum Stress protein_damage->er_stress apoptosis Apoptosis dna_damage->apoptosis er_stress->apoptosis inflammation Inflammation apoptosis->inflammation

Caption: Potential cellular signaling pathways affected by polybrominated hydroquinones.

References

Impact of catalyst choice on the synthesis of Bromohydroquinone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Bromohydroquinone. The content focuses on the critical impact of catalyst choice on reaction outcomes.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, with a focus on catalyst-related problems.

Problem Potential Cause Recommended Solution
Low or No Product Formation Inactive Catalyst: Lewis acid catalysts can be deactivated by moisture. Photocatalysts may degrade upon prolonged exposure to light or improper storage.- Lewis Acids: Ensure anhydrous reaction conditions. Use freshly opened or properly stored catalysts. Consider in-situ activation if applicable. - Photocatalysts: Store in a dark, dry environment. Use fresh catalyst for each reaction.
Suboptimal Reaction Temperature: The reaction may be too cold to initiate or too hot, leading to decomposition.Monitor the reaction temperature closely. For photocatalytic reactions, ensure the light source is not generating excessive heat. For other catalytic methods, optimize the temperature incrementally.
Incorrect Solvent: The choice of solvent can significantly affect catalyst activity and substrate solubility.For photocatalytic bromination, acetonitrile (B52724) has been shown to be effective. In other cases, a mixed solvent system (e.g., a chlorinated hydrocarbon and methanol) can prevent the precipitation of intermediates.[1]
Formation of Multiple Products (Low Selectivity) Over-bromination: Use of excess brominating agent or a highly active catalyst can lead to di- or poly-brominated products.Carefully control the stoichiometry of the brominating agent. The amount of brominating agent can be adjusted to control the degree of bromination.[2] Consider a less active catalyst or milder reaction conditions.
Formation of Benzoquinone Derivatives (Oxidation): Hydroquinone (B1673460) is susceptible to oxidation, which can be exacerbated by certain catalysts or reaction conditions.Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. Some catalytic systems, like visible-light photoredox catalysis, can offer milder conditions that may reduce oxidation.
Poor Regioselectivity (Formation of Isomers): The catalyst may not effectively direct the bromination to the desired position.The regioselectivity can be influenced by the catalyst and the steric and electronic properties of the substrate. For photocatalytic reactions on phenols, high regioselectivity has been observed.[3][4] For other systems, catalyst screening may be necessary.
Dark, Tarry Reaction Mixture Decomposition of Reactants or Products: This can be caused by overly harsh reaction conditions, such as high temperatures or a highly reactive catalyst.Use milder reaction conditions. If using a Lewis acid, consider a less reactive one. For photocatalysis, ensure the light intensity is not causing degradation. Purification of the crude product under reduced pressure can also minimize thermal decomposition.
Difficulty in Catalyst Removal Homogeneous Catalyst: Catalysts dissolved in the reaction mixture can be challenging to separate from the product.If using a homogeneous catalyst, such as Ru(bpy)₃Cl₂, purification by column chromatography is typically required. Consider using a heterogeneous (solid-supported) catalyst if available to simplify workup.

Frequently Asked Questions (FAQs)

Q1: What is the role of a catalyst in the synthesis of this compound?

A1: A catalyst in the synthesis of this compound increases the rate of the reaction, allowing it to proceed under milder conditions. It can also improve the selectivity of the reaction, favoring the formation of the desired brominated product over side products. For example, catalysts can help to avoid the formation of complex mixtures or oxidation products like bromanil, which can occur in non-catalyzed direct bromination of hydroquinone.[1]

Q2: Which types of catalysts are used for the bromination of hydroquinone?

A2: Several types of catalysts can be employed. While direct comparative studies on hydroquinone are limited, literature on the bromination of phenols suggests the use of:

  • Photoredox Catalysts: Such as Tris(2,2'-bipyridyl)dichlororuthenium(II) ([Ru(bpy)₃]Cl₂) under visible light irradiation.[2][3][4] This method offers mild reaction conditions.

  • Lewis Acids: While specific examples for hydroquinone are less common in readily available literature, Lewis acids are known to catalyze bromination reactions. However, they can be sensitive to the hydroxyl groups of hydroquinone.

  • Metal Compounds: A patent suggests the use of elemental copper, copper compounds, and compounds of Group IV–VIII transition metals for the bromination of hydroxyaromatic compounds.

Q3: How does the choice of catalyst affect the selectivity of the bromination?

A3: The catalyst can play a crucial role in determining which position on the hydroquinone ring is brominated and the extent of bromination (mono-, di-, etc.). For instance, visible-light photoredox catalysis has been shown to provide high regioselectivity in the bromination of other phenols.[3][4] The catalyst can also influence the chemoselectivity, preventing side reactions like oxidation.

Q4: Can I use N-Bromosuccinimide (NBS) as a brominating agent with a catalyst?

A4: Yes, N-Bromosuccinimide (NBS) is a common brominating agent that can be used in conjunction with a catalyst. For example, the bromination of methyl hydroquinone has been reported using NBS with azobisisobutyronitrile (AIBN) as a radical initiator, which acts as a type of catalyst.[5] Lewis acids have also been used with N-bromoimides for benzylic bromination, a principle that could potentially be adapted.[6]

Q5: What are the advantages of using a photocatalyst for the synthesis of this compound?

A5: Photocatalysis offers several advantages, including:

  • Mild Reaction Conditions: Reactions are often carried out at room temperature, which can prevent the degradation of sensitive substrates and products.

  • High Selectivity: Photocatalytic methods can offer high chemo- and regioselectivity.[3][4]

  • In-situ Generation of Bromine: Some methods generate the brominating agent in situ, avoiding the handling of hazardous liquid bromine.[3][4]

Experimental Protocols

Key Experiment: Visible-Light Photocatalytic Bromination of a Phenol (B47542) Derivative

This protocol is adapted from a procedure for the bromination of 4-methoxyphenol, which serves as a model for the bromination of hydroquinone derivatives.[2][3][4]

Materials:

  • 4-Methoxyphenol (or Hydroquinone)

  • Carbon tetrabromide (CBr₄)

  • [Ru(bpy)₃]Cl₂ (photocatalyst)

  • Acetonitrile (CH₃CN), dry

  • Round bottom flask

  • Magnetic stir bar

  • Blue LEDs (e.g., 1W)

Procedure:

  • To a 10 mL round bottom flask equipped with a magnetic stir bar, add the phenol substrate (0.1 mmol), CBr₄ (0.1 mmol, 1 equiv.), and [Ru(bpy)₃]Cl₂ (0.005 mmol, 5 mol %).

  • Add dry acetonitrile (1 mL) to the flask.

  • Place the flask in a position where it can be irradiated by blue LEDs.

  • Stir the reaction mixture at room temperature while irradiating with the blue LEDs.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture can be concentrated and purified by column chromatography to isolate the brominated product.

Note: This is a general procedure and may require optimization for hydroquinone, particularly concerning the stoichiometry of CBr₄ to control the degree of bromination.

Quantitative Data

The following table summarizes the optimization of reaction conditions for the photocatalytic bromination of 4-methoxyphenol, which can serve as a starting point for the synthesis of this compound.

Table 1: Optimization of Photocatalytic Bromination of 4-Methoxyphenol [3]

EntryCatalyst Loading (mol%)SolventAtmosphereYield (%)
15CH₃CNN₂Lower Yield
25CH₃CNO₂Lower Yield
35CH₃CNAir94
43CH₃CNAirComparable to 5 mol%
51CH₃CNAirComparable to 5 mol%
65DMFAirLow Yield
75MeOHAirLow Yield
85THFAirLow Yield
95CH₂Cl₂AirLow Yield

Data is qualitative for some entries as presented in the source. "Lower Yield" and "Low Yield" indicate significantly less product formation compared to the optimal conditions. "Comparable" indicates similar yields.

Visualizations

experimental_workflow Experimental Workflow for Photocatalytic Bromination cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification prep Combine Substrate, CBr4, and [Ru(bpy)3]Cl2 in a flask add_solvent Add dry Acetonitrile prep->add_solvent irradiate Irradiate with Blue LEDs with Stirring add_solvent->irradiate Reaction Start monitor Monitor reaction by TLC irradiate->monitor concentrate Concentrate the reaction mixture monitor->concentrate Reaction Complete purify Purify by Column Chromatography concentrate->purify product product purify->product Isolated This compound

Caption: Workflow for photocatalytic synthesis of this compound.

troubleshooting_logic Troubleshooting Logic for Low Yield cluster_catalyst Catalyst Issues cluster_conditions Reaction Conditions start Low or No Product check_catalyst Is the catalyst active? start->check_catalyst solution_catalyst Use fresh/properly stored catalyst check_catalyst->solution_catalyst No check_temp Is the temperature optimal? check_catalyst->check_temp Yes solution_temp Optimize temperature check_temp->solution_temp No check_solvent Is the solvent appropriate? check_temp->check_solvent Yes solution_solvent Use recommended solvent (e.g., CH3CN) check_solvent->solution_solvent No

Caption: Decision tree for troubleshooting low yield in this compound synthesis.

References

Removal of unreacted bromine from Bromohydroquinone synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the critical step of removing unreacted bromine following the synthesis of bromohydroquinone.

Troubleshooting Guide

IssuePossible Cause(s)Solution(s)
Persistent yellow or orange color in the organic layer after quenching. 1. Incomplete quenching of unreacted bromine.[1] 2. The quenching agent solution has degraded.[2] 3. Poor mixing of the aqueous quenching solution and the organic reaction mixture.[2]1. Add additional quenching agent (e.g., 10% sodium thiosulfate (B1220275) solution) and stir vigorously until the color disappears.[1] 2. Prepare a fresh solution of the quenching agent.[2] 3. Ensure vigorous stirring to facilitate contact between the two phases.
Formation of a solid precipitate (elemental sulfur) during quenching with sodium thiosulfate. The reaction mixture is acidic. Sodium thiosulfate can decompose under acidic conditions to form solid sulfur.[3]Ensure the reaction mixture is neutral or slightly basic before adding the sodium thiosulfate solution. This can be achieved by washing the reaction mixture with a saturated aqueous solution of sodium bicarbonate.[3] Alternatively, use sodium bisulfite or sodium sulfite (B76179) as the quenching agent, as they are less likely to form sulfur precipitates in acidic media.[2][4]
An emulsion forms during the aqueous wash. 1. The organic and aqueous layers have similar densities. 2. Presence of surfactants.[3]1. Add a saturated aqueous solution of sodium chloride (brine) to increase the ionic strength and density of the aqueous layer. 2. Add more of the organic solvent to dilute the organic layer. 3. Gently swirl the separatory funnel instead of vigorous shaking. 4. Filter the emulsified layer through a pad of Celite®.[3]
Product is contaminated with di- or tri-brominated species. Over-bromination of the hydroquinone (B1673460) starting material. The hydroxyl groups of hydroquinone activate the aromatic ring, making it susceptible to further bromination.[1]To minimize over-bromination, add the bromine solution dropwise at a low temperature (e.g., 0-5 °C) to control the reaction rate.[1] Using a less polar solvent may also help to reduce the rate of aromatic bromination.[1]

Frequently Asked Questions (FAQs)

Q1: What are the most common quenching agents for removing unreacted bromine?

A1: The most common quenching agents are aqueous solutions of sodium thiosulfate (Na₂S₂O₃), sodium bisulfite (NaHSO₃), sodium metabisulfite (B1197395) (Na₂S₂O₅), or sodium sulfite (Na₂SO₃).[2][4] These reducing agents react with elemental bromine to form non-volatile bromide salts, which can be easily removed in an aqueous wash.[5] Unsaturated hydrocarbons like cyclohexene (B86901) can also be used, but the resulting dibrominated product will remain in the organic layer.[4]

Q2: How do I choose the right quenching agent for my reaction?

A2: The choice of quenching agent depends on several factors, including the pH of your reaction mixture and the stability of your product.[2] Sodium thiosulfate is a common and effective choice, but it can form elemental sulfur under acidic conditions.[2] In such cases, sodium bisulfite or sodium sulfite are better alternatives.[4] If your product is sensitive to acidic conditions, you might consider using sodium sulfite or carefully neutralizing the reaction mixture before quenching.

Q3: What are the visual cues for a complete quench?

A3: The most apparent visual cue is the disappearance of the characteristic red-brown or yellow-orange color of bromine, resulting in a colorless or pale yellow organic layer.[2][3] It is crucial to continue adding the quenching agent until this color change is complete.

Q4: What safety precautions should be taken when working with bromine?

A4: Bromine is a highly toxic, corrosive, and volatile substance.[4] Always handle bromine in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[4] It is also advisable to have a quenching solution, such as sodium thiosulfate, readily available in case of a spill.[4][6]

Quantitative Data on Common Bromine Quenching Agents

Quenching AgentChemical FormulaTypical ConcentrationStoichiometry (Quencher:Br₂)Notes
Sodium ThiosulfateNa₂S₂O₃10% aqueous solution[4]2:1[4]Can form elemental sulfur under acidic conditions.[2][4]
Sodium BisulfiteNaHSO₃Saturated aqueous solution[4]1:1[4]A good alternative to thiosulfate in acidic media.[4]
Sodium MetabisulfiteNa₂S₂O₅1.32 M aqueous solution[7]1:2[4]Often used interchangeably with sodium bisulfite.[4]
Sodium SulfiteNa₂SO₃200 g/L aqueous solution[4]1:1[4]Effective and avoids sulfur precipitation.[4]
CyclohexeneC₆H₁₀Neat or in a solvent[4]1:1[4]The product is a dibrominated alkane that remains in the organic layer.[4]

Experimental Protocols

Protocol 1: Quenching with Aqueous Sodium Thiosulfate [4]

  • Preparation of Quenching Solution: Prepare a 10% (w/v) aqueous solution of sodium thiosulfate by dissolving 10 g of sodium thiosulfate pentahydrate in 90 mL of deionized water.

  • Cooling the Reaction Mixture: After the bromination reaction is deemed complete, cool the reaction mixture to room temperature. For exothermic quenching, an ice bath may be necessary.[2]

  • Quenching Procedure: a. Slowly add the 10% sodium thiosulfate solution to the reaction mixture with vigorous stirring. b. Continue adding the quenching solution until the red-brown color of bromine disappears, and the solution becomes colorless. c. If the reaction mixture is biphasic, transfer it to a separatory funnel and separate the aqueous layer. d. Wash the organic layer with water and then with brine. e. Dry the organic layer over a suitable drying agent (e.g., anhydrous sodium sulfate (B86663) or magnesium sulfate). f. Filter to remove the drying agent. g. Concentrate the organic layer under reduced pressure to isolate the crude this compound.

Protocol 2: Quenching with Aqueous Sodium Bisulfite [4]

  • Preparation of Quenching Solution: Prepare a saturated aqueous solution of sodium bisulfite by adding sodium bisulfite to deionized water with stirring until no more solid dissolves.

  • Cooling the Reaction Mixture: Cool the reaction mixture to room temperature.

  • Quenching Procedure: a. Slowly add the saturated sodium bisulfite solution to the reaction mixture with vigorous stirring. b. Continue the addition until the bromine color is discharged. c. Separate the layers and wash the organic layer with water and brine. d. Dry the organic layer over a suitable drying agent and filter. e. Remove the solvent under reduced pressure to obtain the crude product.

Diagrams

Bromohydroquinone_Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification start Hydroquinone bromination Bromination (Br2, Solvent) start->bromination quench Quench Unreacted Br2 (e.g., Na2S2O3) bromination->quench Reaction Mixture extraction Aqueous Extraction quench->extraction drying Drying Organic Layer (e.g., Na2SO4) extraction->drying evaporation Solvent Evaporation drying->evaporation purification Purification (Recrystallization or Column Chromatography) evaporation->purification Crude Product product Pure this compound purification->product

Caption: Workflow for the synthesis and purification of this compound.

Troubleshooting_Bromine_Removal cluster_color Issue: Persistent Color cluster_emulsion Issue: Emulsion cluster_precipitate Issue: Precipitate (Sulfur) start Start: After Quenching Step color_check Is the organic layer colorless? start->color_check emulsion_check Is an emulsion present? color_check->emulsion_check Yes add_quencher Add more quenching agent. Ensure vigorous stirring. color_check->add_quencher No precipitate_check Is a solid precipitate present? emulsion_check->precipitate_check No add_brine Add saturated brine. emulsion_check->add_brine Yes end_success Proceed to Drying and Isolation precipitate_check->end_success No check_ph Is the solution acidic? precipitate_check->check_ph Yes end_fail Consult Further Troubleshooting fresh_quencher Prepare fresh quenching solution. add_quencher->fresh_quencher fresh_quencher->color_check add_solvent Add more organic solvent. add_brine->add_solvent swirl Gently swirl instead of shaking. add_solvent->swirl swirl->emulsion_check check_ph->end_fail No neutralize Neutralize with NaHCO3 before quenching. check_ph->neutralize Yes change_quencher Use NaHSO3 or Na2SO3. neutralize->change_quencher change_quencher->precipitate_check

Caption: Troubleshooting flowchart for bromine removal.

References

Influence of temperature on the selectivity of hydroquinone bromination

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the influence of temperature on the selectivity of hydroquinone (B1673460) bromination. Below you will find troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data to assist in your laboratory work.

Troubleshooting Guide

This guide addresses common issues encountered during the bromination of hydroquinone, with a focus on temperature-related effects.

Issue Possible Cause(s) Recommended Solution(s)
Low Conversion of Hydroquinone 1. Reaction temperature is too low: Insufficient thermal energy to overcome the activation energy barrier. 2. Inadequate reaction time: The reaction has not been allowed to proceed to completion. 3. Poor solubility of hydroquinone: The starting material is not fully dissolved, limiting its availability for reaction.1. Gradually increase the reaction temperature: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) as you incrementally raise the temperature. 2. Extend the reaction time: Continue to monitor the reaction until no further consumption of the starting material is observed. 3. Use a co-solvent: Employing a solvent system, such as a chloroform (B151607)/methanol (B129727) mixture, can improve the solubility of hydroquinone.[1]
Formation of a Mixture of Brominated Products (Poor Selectivity) 1. Reaction temperature is too high: Higher temperatures can lead to over-bromination and the formation of multiple brominated species. 2. Incorrect stoichiometry of brominating agent: An excess of the brominating agent will favor the formation of polybrominated products.1. Lower the reaction temperature: For electrophilic aromatic brominations, conducting the reaction at lower temperatures (e.g., 0°C to room temperature) can enhance selectivity towards less substituted products. For the synthesis of tetrabromohydroquinone (B181579), a staged approach of initial bromination at a lower temperature followed by heating can be effective.[1] 2. Carefully control the stoichiometry: Use the precise molar equivalents of the brominating agent required for the desired product. For example, for monobromination, use one equivalent of bromine.
Formation of Bromoquinone (Oxidation Side Product) 1. Reaction temperature is too high: Elevated temperatures can promote the oxidation of hydroquinone and its brominated derivatives to the corresponding quinones.[1] 2. Presence of excess oxidizing agent or air: Unwanted oxidation can occur if the reaction is not properly controlled.1. Maintain a controlled temperature: Avoid excessive heating. For the preparation of tetrathis compound, a final heating step is used to drive the reaction to completion, but prolonged heating at high temperatures should be avoided.[1] 2. Perform the reaction under an inert atmosphere: Carrying out the reaction under nitrogen or argon can minimize oxidation by atmospheric oxygen.
Precipitation of Intermediates and Stalling of the Reaction 1. Poor solubility of lower brominated hydroquinones: As hydroquinone becomes brominated, the solubility of the products may decrease in certain solvents, causing them to precipitate and hinder further reaction.[1]1. Select an appropriate solvent system: A mixture of solvents, such as chloroform and methanol, can help to keep the intermediates dissolved and allow the reaction to proceed to completion.[1]

Frequently Asked Questions (FAQs)

Q1: What is the general effect of temperature on the selectivity of hydroquinone bromination?

A1: Generally, lower temperatures favor the formation of mono- and di-brominated products, leading to higher selectivity. As the temperature increases, the rate of reaction increases, but this often comes at the cost of selectivity, leading to the formation of more highly substituted products (tri- and tetra-brominated hydroquinone) and an increased likelihood of oxidation side reactions.

Q2: How can I selectively synthesize tetrathis compound?

A2: A common strategy is to add the brominating agent to a solution of hydroquinone at or slightly above room temperature (e.g., 25-40°C). After the initial reaction, the mixture is heated to reflux to ensure the reaction goes to completion and to favor the formation of the fully substituted product.[1]

Q3: What solvents are recommended for the bromination of hydroquinone?

A3: The choice of solvent is crucial. While acetic acid and methanol have been used, they can sometimes lead to the formation of bromoquinone (bromanil) as a major byproduct.[1] A mixed solvent system, such as chloroform and methanol, has been shown to be effective in keeping the reactants and intermediates in solution, which is particularly important for achieving complete bromination to tetrathis compound.[1]

Q4: Can I use N-bromosuccinimide (NBS) instead of liquid bromine?

A4: Yes, NBS is a common and safer alternative to elemental bromine for the bromination of aromatic compounds. The reaction conditions, including temperature, may need to be adjusted when using NBS. Often, a radical initiator or an acid catalyst is used in conjunction with NBS.

Q5: How does the stoichiometry of bromine affect the product distribution?

A5: The molar ratio of bromine to hydroquinone is a critical factor in controlling the degree of bromination. To obtain less substituted products, a stoichiometric or slightly less than stoichiometric amount of bromine should be used. For the synthesis of tetrathis compound, a slight excess of bromine (around 4.1 moles per mole of hydroquinone) is often used to ensure complete reaction.[1]

Data Presentation

The following table provides illustrative data on how temperature can influence the product distribution in the bromination of hydroquinone. This data is synthesized from general principles of electrophilic aromatic substitution and is intended for comparative purposes. Actual yields will vary based on specific reaction conditions such as solvent, reaction time, and the brominating agent used.

Temperature (°C)Monothis compound (%)Dithis compound (%)Trithis compound (%)Tetrathis compound (%)Oxidized Byproducts (%)
065255<1<5
25 (Room Temp)30501555-10
501040351510-15
100 (Reflux)<5154040>15

Experimental Protocols

Protocol 1: Selective Synthesis of 2,5-Dithis compound

This protocol is adapted from established procedures for the dibromination of hydroquinone.

Materials:

  • Hydroquinone

  • Glacial Acetic Acid

  • Bromine

  • Ice bath

  • Stir plate and stir bar

  • Filtration apparatus

Procedure:

  • In a flask equipped with a stir bar, suspend hydroquinone in glacial acetic acid.

  • Cool the suspension in an ice bath with continuous stirring.

  • Slowly add a solution of two molar equivalents of bromine in glacial acetic acid to the cooled suspension. A slight increase in temperature may be observed.

  • After the addition is complete, continue to stir the reaction mixture at room temperature for at least one hour.

  • Collect the precipitated product by filtration and wash with a small amount of cold glacial acetic acid, followed by cold water, to remove any unreacted starting materials and byproducts.

  • Dry the product under vacuum.

Protocol 2: Synthesis of Tetrathis compound

This protocol is based on a patented method for the exhaustive bromination of hydroquinone.[1]

Materials:

  • Hydroquinone

  • Chloroform

  • Methanol

  • Bromine

  • Reaction flask with dropping funnel, condenser, and stirrer

  • Heating mantle

Procedure:

  • Dissolve hydroquinone in a mixed solvent of chloroform and methanol in the reaction flask.

  • With stirring, add a slight excess (approximately 4.1 molar equivalents) of liquid bromine dropwise to the solution while maintaining the temperature between 25-40°C.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for one hour to ensure complete bromination.[1]

  • Cool the reaction mixture to room temperature.

  • Collect the crystalline tetrathis compound product by filtration.

  • Wash the product with a small amount of the cold solvent mixture.

  • Dry the product under vacuum.

Visualizations

Experimental Workflow for Hydroquinone Bromination

The following diagram illustrates the general workflow for the bromination of hydroquinone, highlighting the key steps and decision points.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve Hydroquinone in Solvent C Cool Reaction Mixture (e.g., 0-25°C) A->C Transfer B Prepare Brominating Agent Solution D Slowly Add Brominating Agent B->D Addition C->D E Stir at Controlled Temperature D->E F Optional: Heat to Reflux (for exhaustive bromination) E->F For Tetrabromination G Cool Reaction Mixture E->G For Selective Bromination F->G H Filter Precipitated Product G->H I Wash Product H->I J Dry Product I->J

Caption: General workflow for the bromination of hydroquinone.

Signaling Pathway of Electrophilic Aromatic Substitution

This diagram illustrates the electrophilic aromatic substitution mechanism for the bromination of hydroquinone.

G cluster_step1 Step 1: Formation of the Sigma Complex cluster_step2 Step 2: Deprotonation and Product Formation A Hydroquinone C Sigma Complex (Arenium Ion) A->C + Br2 B Br-Br D Sigma Complex F This compound D->F + Base E Base (e.g., Solvent) G H-Base+

Caption: Mechanism of electrophilic bromination of hydroquinone.

References

Technical Support Center: Characterization of Impurities in Commercial Bromohydroquinone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to identifying and characterizing impurities in commercial bromohydroquinone. The information is presented in a question-and-answer format to directly address common issues encountered during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of impurities in commercial this compound?

A1: Impurities in commercial this compound typically originate from the synthesis process or degradation. The most common synthesis route involves the direct bromination of hydroquinone. Potential impurities from this process include:

  • Unreacted Starting Materials: Residual hydroquinone.

  • Intermediates and By-products: Monobrominated, dibrominated, tribrominated, and tetrabrominated hydroquinones can be present due to incomplete or excessive bromination.[1]

  • Oxidation Products: Hydroquinone and its brominated derivatives can be oxidized to the corresponding benzoquinones (e.g., bromoquinone, bromanil).[1]

  • Isomeric Impurities: Positional isomers of this compound may be formed during synthesis.

Degradation of this compound, particularly when exposed to light, heat, or oxidizing conditions, can also lead to the formation of quinone-type impurities and other degradation products.

Q2: Why is it crucial to characterize impurities in this compound for our research?

A2: Impurities can significantly impact research and development in several ways:

  • Altered Biological Activity: Impurities may possess their own biological activity, leading to misleading or inaccurate results in pharmacological or toxicological studies.

  • Side Reactions: In chemical synthesis, impurities can lead to unintended side reactions, reducing the yield of the desired product and complicating purification.

  • Inaccurate Quantification: The presence of impurities can lead to errors in the quantification of the active pharmaceutical ingredient (API), affecting dosage and efficacy studies.

  • Regulatory Compliance: Regulatory agencies like the FDA and ICH have strict guidelines regarding the identification and control of impurities in drug substances.[2]

Q3: How should I store commercial this compound to minimize degradation?

A3: To minimize the formation of degradation products, commercial this compound should be stored in a cool, dark, and dry place, preferably under an inert atmosphere (e.g., nitrogen or argon). Use of amber-colored glass containers is recommended to protect it from light.

Troubleshooting Guides

Issue 1: I am seeing multiple peaks in my HPLC analysis of a new batch of this compound. How do I identify them?

  • Possible Cause: The additional peaks likely represent impurities from the synthesis or degradation products.

  • Troubleshooting Steps:

    • Review the Certificate of Analysis (CoA): Check the supplier's CoA for a list of known impurities and their typical levels.

    • Spike with Standards: If standards are available for potential impurities (e.g., hydroquinone, 2,4-dithis compound), spike your sample to confirm the identity of the peaks by observing an increase in the corresponding peak area.

    • LC-MS Analysis: Couple your HPLC to a mass spectrometer (MS) to obtain the mass-to-charge ratio (m/z) of the unknown peaks. This will provide the molecular weight of the impurities, aiding in their identification.

    • Forced Degradation Study: Subject a sample of your this compound to stress conditions (e.g., heat, light, acid, base, oxidation) to intentionally generate degradation products. Analyzing these stressed samples by HPLC can help identify which peaks in your original sample are due to degradation.

Issue 2: My GC-MS analysis of this compound shows poor peak shape and low sensitivity.

  • Possible Cause: this compound is a polar and relatively non-volatile compound, which can lead to poor chromatographic performance on standard GC columns. Derivatization is often necessary.

  • Troubleshooting Steps:

    • Derivatization: Convert the polar hydroxyl groups to less polar ethers or esters. A common method is silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).

    • Optimize GC Conditions:

      • Inlet Temperature: Ensure the inlet temperature is high enough for rapid volatilization without causing thermal degradation. A typical starting point is 250-280°C.

      • Column Choice: Use a column suitable for the analysis of phenols, such as a 5% phenyl-methylpolysiloxane column.

      • Oven Program: Start with a lower initial temperature and use a temperature ramp to effectively separate compounds with different boiling points.

    • Injection Mode: Use a splitless injection for trace analysis to maximize the amount of analyte transferred to the column.

Issue 3: The 1H NMR spectrum of my this compound sample is complex, with overlapping signals.

  • Possible Cause: The presence of isomeric impurities or other structurally similar compounds can lead to overlapping signals in the aromatic region of the 1H NMR spectrum.

  • Troubleshooting Steps:

    • 2D NMR Spectroscopy: Perform two-dimensional NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence). COSY will help identify proton-proton coupling networks, while HSQC will correlate protons to their directly attached carbons, aiding in the assignment of signals to specific isomers or impurities.

    • 13C NMR: Acquire a 13C NMR spectrum. Since the chemical shift range for carbon is much larger than for protons, there is often less signal overlap, which can help distinguish between different isomers.

    • NMR Deconvolution: Use software to deconvolute overlapping peaks to quantify the relative amounts of different components in a mixture.[3]

Data Presentation

Table 1: Potential Impurities in Commercial this compound

Impurity NameChemical StructureOriginTypical Analytical Technique
HydroquinoneC₆H₄(OH)₂Unreacted Starting MaterialHPLC, GC-MS (after derivatization)
2,5-Dithis compoundC₆H₂Br₂(OH)₂Synthesis By-productHPLC, GC-MS (after derivatization), NMR
2,6-Dithis compoundC₆H₂Br₂(OH)₂Synthesis By-productHPLC, GC-MS (after derivatization), NMR
Trithis compoundC₆HBr₃(OH)₂Synthesis By-productHPLC, GC-MS (after derivatization)
Tetrathis compound (B181579)C₆Br₄(OH)₂Synthesis By-productHPLC
Bromo-p-benzoquinoneC₆H₃BrO₂Oxidation ProductHPLC

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity Analysis
  • Objective: To separate and quantify this compound and its potential impurities.

  • Methodology:

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Acetic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient Elution: A typical gradient might start at 10% B, ramp to 90% B over 20 minutes, hold for 5 minutes, and then return to initial conditions. The gradient should be optimized based on the separation of known and unknown impurities.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a wavelength of 290 nm.

    • Column Temperature: 30 °C.

    • Sample Preparation: Dissolve approximately 1 mg/mL of the this compound sample in the initial mobile phase composition. Filter through a 0.45 µm syringe filter before injection.

    • Quantification: Use an external standard of pure this compound to create a calibration curve. Impurity levels can be estimated by area percent, assuming a similar response factor, or by using qualified standards for specific impurities if available.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurity Analysis
  • Objective: To identify and quantify volatile and semi-volatile impurities after derivatization.

  • Methodology:

    • Derivatization:

      • Dissolve approximately 1 mg of the this compound sample in 100 µL of a suitable solvent (e.g., acetonitrile).

      • Add 100 µL of a silylating agent (e.g., MSTFA).

      • Heat the mixture at 60-70°C for 30 minutes.

    • GC Conditions:

      • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane capillary column.

      • Inlet Temperature: 270°C.

      • Injection Volume: 1 µL in splitless mode.

      • Oven Temperature Program: Initial temperature of 100°C, hold for 2 minutes, then ramp at 10°C/min to 300°C and hold for 5 minutes.

    • MS Conditions:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: Scan from m/z 50 to 550.

      • Ion Source Temperature: 230°C.

    • Identification: Identify impurities by comparing their mass spectra to a spectral library (e.g., NIST) and their retention times to derivatized standards if available.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
  • Objective: To structurally characterize this compound and its impurities.

  • Methodology:

    • Sample Preparation: Dissolve 5-10 mg of the this compound sample in a suitable deuterated solvent (e.g., DMSO-d₆, Acetone-d₆).

    • 1H NMR: Acquire a standard proton NMR spectrum.

    • 13C NMR: Acquire a proton-decoupled carbon NMR spectrum.

    • 2D NMR (if necessary): If the 1D spectra are complex, acquire 2D NMR spectra such as COSY, HSQC, and HMBC (Heteronuclear Multiple Bond Correlation) to establish connectivity and aid in structure elucidation.

    • Identification: Compare the chemical shifts and coupling constants of the signals with those of a reference standard of this compound and with literature data for potential impurities. The number and splitting patterns of the aromatic signals can help distinguish between different isomers.

Mandatory Visualization

Impurity_Characterization_Workflow Workflow for Impurity Characterization in this compound cluster_0 Initial Analysis cluster_1 Impurity Identification cluster_2 Quantification & Reporting Sample Sample HPLC_Analysis HPLC Purity Analysis Sample->HPLC_Analysis LC_MS LC-MS Analysis (Molecular Weight) HPLC_Analysis->LC_MS Unknown Peak Detected GC_MS GC-MS Analysis (Volatile Impurities) HPLC_Analysis->GC_MS Volatile Impurities Suspected NMR_Spectroscopy NMR Spectroscopy (Structure Elucidation) LC_MS->NMR_Spectroscopy Further Structural Info Needed Reference_Standard Comparison with Reference Standards NMR_Spectroscopy->Reference_Standard GC_MS->Reference_Standard Quantification Quantify Impurities Reference_Standard->Quantification Report Final Report Quantification->Report

Caption: General workflow for the identification and quantification of impurities.

References

Long-term storage and handling of Bromohydroquinone to prevent degradation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Bromohydroquinone. This resource is designed for researchers, scientists, and drug development professionals to ensure the stable long-term storage and proper handling of this compound, minimizing degradation and ensuring experimental reproducibility.

Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for solid this compound?

A1: For optimal stability, solid this compound should be stored in a cool, dry, and dark environment.[1] It is recommended to keep it in a well-ventilated area in a tightly sealed container, preferably under an inert atmosphere such as argon or nitrogen, as it is known to be air-sensitive. Storage at temperatures below 15°C is advised to minimize thermal degradation.

Q2: My this compound powder has developed a yellowish or brownish tint. Is it still usable?

A2: A color change from white or off-white to a yellowish or brownish hue is a visual indicator of degradation, likely due to oxidation. The primary oxidation product is 2-bromo-1,4-benzoquinone, which is yellow. While the compound may not be completely degraded, its purity is compromised. For sensitive applications requiring high purity, it is recommended to use a fresh, uncolored batch. For less sensitive applications, the material should be repurified (e.g., by recrystallization) and its purity verified by an appropriate analytical method like HPLC or NMR before use.

Q3: I am using this compound in a Sonogashira coupling reaction and getting low yields. Could degradation be the cause?

A3: Yes, degradation of this compound can be a contributing factor to low yields in Sonogashira coupling reactions. The presence of its oxidation product, 2-bromo-1,4-benzoquinone, can interfere with the catalytic cycle. Additionally, the reaction conditions themselves, such as the presence of a base and residual oxygen, can promote degradation. It is crucial to use high-purity this compound and to ensure the reaction is performed under strictly anaerobic conditions.

Q4: How should I prepare a stock solution of this compound for my experiments to ensure its stability?

A4: To prepare a stable stock solution, use a deoxygenated solvent (e.g., by sparging with nitrogen or argon). Prepare the solution fresh for each experiment if possible. If storage is necessary, store the solution in a tightly sealed vial with minimal headspace, protected from light (e.g., in an amber vial or wrapped in aluminum foil), and at a low temperature (2-8°C for short-term, or frozen for longer-term, though freeze-thaw cycles should be minimized).

Q5: What is the primary degradation pathway for this compound?

A5: The primary degradation pathway for this compound is oxidation to 2-bromo-1,4-benzoquinone. This process is accelerated by exposure to air (oxygen), light, and elevated temperatures. Other potential degradation pathways include photodegradation, which can involve debromination or the formation of other photoproducts, and hydrolysis under extreme pH conditions.

Troubleshooting Guides

Issue 1: Inconsistent Experimental Results
Symptom Possible Cause Troubleshooting Steps
Variable reaction yields or kinetics between experimental runs.Degradation of this compound stock.- Use a fresh batch of solid this compound. - Prepare fresh stock solutions for each experiment. - Verify the purity of the this compound using HPLC or NMR.
Appearance of unexpected side products in the reaction mixture.Formation of degradation products that participate in side reactions.- Store this compound under an inert atmosphere. - Handle the solid and solutions quickly to minimize air exposure. - Analyze the starting material for impurities before use.
Issue 2: Physical Changes in this compound
Symptom Possible Cause Troubleshooting Steps
Solid this compound changes color from white to yellow/brown.Oxidation to 2-bromo-1,4-benzoquinone.- Discard the discolored reagent or repurify if possible. - Ensure future storage is in a tightly sealed container under inert gas and protected from light.
A prepared solution of this compound changes color over time.Degradation in solution due to oxidation, light exposure, or inappropriate pH.- Prepare solutions fresh. - Use deoxygenated solvents. - Store solutions in amber vials at low temperatures. - Buffer the solution if pH stability is a concern.
Issue 3: Analytical Issues
Symptom Possible Cause Troubleshooting Steps
Multiple peaks observed during HPLC analysis of a supposedly pure sample.Presence of degradation products.- Confirm the identity of the main peak by comparing the retention time with a reference standard. - Use a stability-indicating HPLC method to resolve the parent compound from its degradants. - Consider LC-MS to identify the unknown peaks.
Inaccurate quantification of this compound.Co-elution of this compound with a degradation product.- Optimize the HPLC method (e.g., change the mobile phase composition, gradient, or column) to improve resolution. - Perform peak purity analysis using a diode array detector.

Quantitative Data

The following table provides illustrative data on the stability of this compound under various stress conditions. This data is compiled from general knowledge of halogenated hydroquinones and is intended to be representative. Actual degradation rates should be determined empirically.

Condition Parameter Duration Approximate Degradation (%) Primary Degradation Product
Thermal 40°C (Solid, in air)30 days5 - 10%2-Bromo-1,4-benzoquinone
60°C (Solid, in air)30 days15 - 25%2-Bromo-1,4-benzoquinone
Hydrolytic 0.1 M HCl (in solution)24 hours< 5%Minor hydrolysis products
0.1 M NaOH (in solution)24 hours10 - 20%2-Bromo-1,4-benzoquinone and others
Oxidative 3% H₂O₂ (in solution)24 hours> 50%2-Bromo-1,4-benzoquinone
Photolytic UV Light (254 nm, solid)24 hours20 - 40%2-Bromo-1,4-benzoquinone, debrominated species

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To identify potential degradation products and pathways for this compound under various stress conditions.

Materials:

  • This compound

  • Methanol (B129727) (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with UV detector

  • pH meter

  • Photostability chamber

Procedure:

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.

  • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1 M HCl. Keep the solution at 60°C for 24 hours. Cool, neutralize with 1 M NaOH, and dilute with mobile phase for HPLC analysis.

  • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1 M NaOH. Keep the solution at room temperature for 8 hours. Neutralize with 1 M HCl and dilute with mobile phase for HPLC analysis.

  • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 6% H₂O₂. Keep the solution at room temperature for 24 hours, protected from light. Dilute with mobile phase for HPLC analysis.

  • Thermal Degradation: Place a known quantity of solid this compound in a hot air oven at 80°C for 48 hours. Dissolve the stressed solid in methanol to a known concentration for HPLC analysis.

  • Photodegradation: Expose a thin layer of solid this compound to UV light (254 nm) in a photostability chamber for 48 hours. Dissolve the stressed solid in methanol to a known concentration for HPLC analysis.

  • Analysis: Analyze all samples by a stability-indicating HPLC method (see Protocol 2). Compare the chromatograms of the stressed samples with that of an unstressed control to identify degradation peaks.

Protocol 2: Stability-Indicating RP-HPLC Method for this compound

Objective: To develop an HPLC method capable of separating this compound from its degradation products.

Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent with a diode array detector (DAD).

  • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase A: 0.1% Phosphoric acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-5 min: 30% B

    • 5-20 min: 30% to 80% B

    • 20-25 min: 80% B

    • 25-26 min: 80% to 30% B

    • 26-30 min: 30% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 290 nm.

  • Injection Volume: 10 µL.

Procedure:

  • Standard Preparation: Prepare a standard solution of this compound (e.g., 50 µg/mL) in the mobile phase.

  • Sample Preparation: Dilute the samples from the forced degradation study to an appropriate concentration with the mobile phase.

  • Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

  • System Suitability: Ensure the system suitability parameters (e.g., tailing factor, theoretical plates) are within acceptable limits.

  • Data Evaluation: Identify the peak for this compound based on its retention time compared to the standard. Peaks that appear in the stressed samples but not in the control are considered degradation products. The method's ability to resolve these peaks demonstrates its stability-indicating nature.

Visualizations

Degradation_Pathway This compound This compound Oxidation_Product 2-Bromo-1,4-benzoquinone This compound->Oxidation_Product Oxidation (O2, H2O2) Photodegradation_Products Debrominated species & other photoproducts This compound->Photodegradation_Products Photodegradation (UV light) Hydrolysis_Products Minor hydrolysis products This compound->Hydrolysis_Products Hydrolysis (strong base)

Caption: Primary degradation pathways of this compound.

Experimental_Workflow cluster_stress Forced Degradation Acid Acid Hydrolysis Analysis HPLC Analysis Acid->Analysis Base Base Hydrolysis Base->Analysis Oxidation Oxidation Oxidation->Analysis Thermal Thermal Stress Thermal->Analysis Photo Photostability Photo->Analysis Start This compound Sample Start->Acid Start->Base Start->Oxidation Start->Thermal Start->Photo Results Identify Degradation Products & Establish Degradation Profile Analysis->Results

Caption: Workflow for a forced degradation study of this compound.

Troubleshooting_Logic Problem Inconsistent Results or Low Yield Check_Purity Check Purity of This compound (HPLC/NMR) Problem->Check_Purity Impure Impure Check_Purity->Impure No Pure Pure Check_Purity->Pure Yes Purify Purify or Replace Impure->Purify Check_Conditions Check Reaction/Storage Conditions (Inert, Dark, Cool) Pure->Check_Conditions Optimize Optimize Conditions Check_Conditions->Optimize Suboptimal Proceed Proceed with Experiment Check_Conditions->Proceed Optimal

References

Validation & Comparative

A Comparative Analysis of the Reactivity of Bromohydroquinone and Hydroquinone for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of the chemical reactivity and biological effects of bromohydroquinone and its parent compound, hydroquinone (B1673460), is crucial for researchers in toxicology, pharmacology, and drug development. This guide synthesizes available experimental data to provide a clear comparison of their chemical properties, reaction kinetics, and impact on cellular signaling pathways.

The introduction of a bromine atom to the hydroquinone structure significantly alters its electronic properties, thereby influencing its reactivity and biological activity. Understanding these differences is paramount for applications ranging from the development of novel therapeutics to assessing the toxicological profiles of these compounds.

Chemical Reactivity: A Tale of Two Quinones

The reactivity of hydroquinones is largely dictated by their susceptibility to oxidation, forming the corresponding quinones. This redox cycling capability is central to their biological effects. The addition of a bromine atom, an electron-withdrawing group, is expected to increase the redox potential of this compound compared to hydroquinone, making it a more potent oxidizing agent.

Quantitative Comparison of Physicochemical and Reactivity Parameters
ParameterHydroquinoneThis compoundNotes
Molecular Weight ( g/mol ) 110.11189.01The addition of a bromine atom significantly increases the molecular weight.
Redox Potential E°' ≈ +0.7 V (vs. SHE)Not directly reported, but expected to be higher than hydroquinone due to the electron-withdrawing nature of bromine.The redox potential is a key indicator of the compound's oxidizing strength. A higher potential suggests a greater tendency to accept electrons and undergo redox cycling.
Reaction with Glutathione (B108866) (GSH) Spontaneous reaction to form glutathionyl-hydroquinone conjugates.[1]Forms mono- and di-glutathionyl conjugates.[2]The rate of this reaction is an important determinant of cellular detoxification and potential toxicity. Specific kinetic data for the reaction of this compound with GSH is not readily available in a directly comparable format.

Experimental Protocols

Determination of Redox Potential by Cyclic Voltammetry

Cyclic voltammetry (CV) is an electrochemical technique used to measure the redox potential of a compound.

Procedure:

  • Prepare a solution of the test compound (hydroquinone or this compound) in a suitable electrolyte solution (e.g., 0.1 M KCl in a buffered aqueous solution or an aprotic solvent like acetonitrile (B52724) with a supporting electrolyte).

  • Use a standard three-electrode setup consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

  • Deoxygenate the solution by purging with an inert gas (e.g., nitrogen or argon) for at least 15 minutes.

  • Apply a potential sweep to the working electrode and record the resulting current. The potential is swept from a starting potential to a switching potential and then back to the starting potential.

  • The resulting voltammogram will show oxidation and reduction peaks. The formal redox potential (E°') can be calculated as the midpoint of the anodic and cathodic peak potentials (Epa and Epc, respectively): E°' = (Epa + Epc) / 2.

A schematic representation of the cyclic voltammetry workflow is provided below.

G cluster_prep Sample Preparation cluster_cv Cyclic Voltammetry Measurement cluster_analysis Data Analysis Prep Prepare Analyte Solution Deoxygenate Deoxygenate with N2/Ar Prep->Deoxygenate Electrodes Three-Electrode Setup Deoxygenate->Electrodes Scan Apply Potential Sweep Electrodes->Scan Record Record Voltammogram Scan->Record Analyze Determine Peak Potentials (Epa, Epc) Record->Analyze Calculate Calculate Redox Potential (E°') Analyze->Calculate

Cyclic Voltammetry Experimental Workflow

Biological Reactivity and Cytotoxicity

The biological effects of hydroquinone and this compound are closely linked to their chemical reactivity. Their ability to undergo redox cycling can lead to the generation of reactive oxygen species (ROS), inducing oxidative stress and cellular damage. Furthermore, their electrophilic quinone forms can react with cellular nucleophiles, such as glutathione (GSH) and proteins, leading to cellular dysfunction.

Comparative Cytotoxicity Data

Directly comparative cytotoxicity data for hydroquinone and this compound on the same cell line under identical conditions is limited. However, available data for hydroquinone on the A549 human lung carcinoma cell line provides a benchmark for its cytotoxic potential.

CompoundCell LineIC50 Value (µM)Exposure TimeAssayReference
HydroquinoneA5493324 hMTT[3]
HydroquinoneA549591 hMTT[3]

It is important to note that IC50 values can vary depending on the specific experimental conditions and the cell line used.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Procedure:

  • Seed cells (e.g., A549) in a 96-well plate at a suitable density and allow them to attach overnight.

  • Treat the cells with various concentrations of the test compound (hydroquinone or this compound) for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle-only control.

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals by metabolically active cells.

  • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).

  • Measure the absorbance of the solution at a specific wavelength (typically between 540 and 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the control and determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

Impact on Cellular Signaling Pathways: The NF-κB Connection

The nuclear factor-kappa B (NF-κB) signaling pathway is a critical regulator of inflammatory responses, cell survival, and proliferation. Both hydroquinone and its derivatives have been shown to modulate this pathway, which is a key aspect of their biological activity.

Hydroquinone has been reported to inhibit the activation of NF-κB in various cell types. This inhibition can suppress the expression of pro-inflammatory cytokines and other inflammatory mediators. The mechanism of inhibition is thought to involve the modulation of upstream kinases in the NF-κB pathway.[2][3] While specific studies on the effect of this compound on the NF-κB pathway are less common, it is plausible that its enhanced reactivity could lead to a more potent modulation of this signaling cascade.

G cluster_stimulus Inflammatory Stimulus cluster_pathway NF-κB Signaling Pathway cluster_inhibition Inhibition Stimulus e.g., LPS, TNF-α IKK IKK Complex Stimulus->IKK IκBα IκBα IKK->IκBα phosphorylates NFκB NF-κB (p50/p65) IκBα->NFκB releases nucleus Nucleus NFκB->nucleus translocates to genes Target Gene Expression HQ_BrHQ Hydroquinone/ This compound HQ_BrHQ->IKK inhibits

Modulation of the NF-κB Signaling Pathway

Conclusion

The substitution of a bromine atom onto the hydroquinone ring is predicted to increase its reactivity, primarily by increasing its redox potential. This enhanced reactivity likely translates to altered biological effects, including potentially greater cytotoxicity and a more pronounced impact on cellular signaling pathways such as NF-κB. However, a lack of direct comparative experimental data for this compound alongside hydroquinone necessitates further research to quantify these differences accurately. The experimental protocols provided in this guide offer a framework for conducting such comparative studies, which will be invaluable for the rational design of new therapeutic agents and for a more comprehensive understanding of the toxicology of halogenated hydroquinones.

References

Unveiling the Electrochemical Nuances: A Comparative Analysis of Bromohydroquinone and Chlorohydroquinone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals engaged in drug development, a comprehensive understanding of the electrochemical properties of halogenated hydroquinones is paramount. This guide provides a detailed comparison of the electrochemical behavior of bromohydroquinone and chlorohydroquinone (B41787), supported by available experimental data and methodologies.

The introduction of a halogen substituent onto the hydroquinone (B1673460) ring significantly influences its electrochemical characteristics. This alteration in electron density directly impacts the ease with which the molecule undergoes oxidation and reduction, a critical factor in various biochemical and pharmaceutical applications. While direct comparative studies are limited, by collating available data and understanding the underlying principles of electrochemistry, we can delineate the key differences in the behavior of this compound and chlorohydroquinone.

Core Electrochemical Differences

The primary distinction in the electrochemical behavior of this compound and chlorohydroquinone lies in their oxidation potentials. The nature of the halogen atom—specifically its electronegativity—plays a crucial role in determining this potential. Chlorine is more electronegative than bromine, leading to a greater inductive electron-withdrawing effect from the hydroquinone ring. This withdrawal of electron density makes the removal of electrons during oxidation more difficult, resulting in a higher oxidation potential for chlorohydroquinone compared to this compound.

In essence, this compound is more easily oxidized than chlorohydroquinone. This fundamental difference can have significant implications for their roles in redox reactions within biological systems and their potential as pharmaceutical agents.

Quantitative Electrochemical Data

Precise, directly comparable experimental data for both this compound and chlorohydroquinone under identical conditions is scarce in the published literature. However, we can infer their relative electrochemical behavior from studies on related substituted quinones, the oxidized form of hydroquinones. The redox potential of the quinone/hydroquinone couple is a key parameter.

CompoundRedox Potential (E°) of Quinone/Hydroquinone Couple (mV vs. SHE)Notes
Hydroquinone699Parent compound for reference.[1]
Chlorohydroquinone733The chloro-substituted derivative exhibits a higher redox potential, indicating it is harder to oxidize.[1]
This compoundNot directly availableBased on electronegativity trends, the redox potential is expected to be lower than that of chlorohydroquinone.

Note: The provided redox potentials are for the corresponding quinone/hydroquinone couple. A higher redox potential indicates that the hydroquinone is more difficult to oxidize.

The data clearly indicates that the presence of a chlorine atom increases the redox potential compared to the unsubstituted hydroquinone.[1] Following the trend of electronegativity (F > Cl > Br > I), it is anticipated that this compound would exhibit a redox potential that is lower than that of chlorohydroquinone, making it more susceptible to oxidation.

Experimental Protocols: Cyclic Voltammetry

Cyclic voltammetry is a fundamental electrochemical technique used to study the redox behavior of chemical species. A typical experimental setup and procedure for analyzing halohydroquinones are outlined below.

Objective: To determine the oxidation potential of this compound and chlorohydroquinone.

Materials and Equipment:

  • Working Electrode (e.g., Glassy Carbon Electrode)

  • Reference Electrode (e.g., Ag/AgCl)

  • Counter Electrode (e.g., Platinum wire)

  • Potentiostat/Galvanostat

  • Electrochemical cell

  • This compound and Chlorohydroquinone samples

  • Supporting electrolyte solution (e.g., 0.1 M phosphate (B84403) buffer solution, pH 7.0)

  • Inert gas (e.g., Nitrogen or Argon) for deaeration

Procedure:

  • Electrode Preparation: The working electrode is polished with alumina (B75360) slurry on a polishing pad to ensure a clean and smooth surface, followed by rinsing with deionized water and sonication.

  • Electrolyte Preparation: A solution of the supporting electrolyte is prepared at the desired concentration and pH.

  • Deaeration: The electrolyte solution is purged with an inert gas for a sufficient period (e.g., 15-20 minutes) to remove dissolved oxygen, which can interfere with the electrochemical measurements.

  • Sample Preparation: A known concentration of the halohydroquinone is dissolved in the deaerated electrolyte solution.

  • Electrochemical Measurement:

    • The three electrodes are immersed in the sample solution within the electrochemical cell.

    • The potentiostat is used to apply a potential sweep to the working electrode. The potential is scanned from an initial value to a final value and then back to the initial value, forming a cycle.

    • The resulting current is measured and plotted against the applied potential, generating a cyclic voltammogram.

  • Data Analysis: The oxidation peak potential (Epa) is determined from the voltammogram. This potential corresponds to the energy at which the hydroquinone is oxidized.

Experimental_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis A Polish Working Electrode E Assemble Electrochemical Cell A->E B Prepare Electrolyte C Deaerate Electrolyte B->C D Dissolve Sample C->D D->E F Run Cyclic Voltammetry E->F G Obtain Cyclic Voltammogram F->G H Determine Oxidation Potential G->H

A simplified workflow for the electrochemical analysis of halohydroquinones using cyclic voltammetry.

Signaling Pathways and Logical Relationships

The electrochemical oxidation of a hydroquinone (HQ) to its corresponding quinone (Q) is a fundamental process involving the transfer of two electrons and two protons. The presence of a halogen substituent (X) influences the electron density of the aromatic ring, thereby affecting the ease of this transformation.

Logical_Relationship HQ_Br This compound HQ_Cl Chlorohydroquinone Oxidation_Br -2e⁻, -2H⁺ HQ_Br->Oxidation_Br Oxidation_Cl -2e⁻, -2H⁺ HQ_Cl->Oxidation_Cl Q_Br Bromoquinone Oxidation_Br->Q_Br Comparison Comparison of Oxidation Potentials (Chlorohydroquinone > this compound) Oxidation_Br->Comparison Q_Cl Chloroquinone Oxidation_Cl->Q_Cl Oxidation_Cl->Comparison

The oxidation pathways of this compound and chlorohydroquinone and their relative oxidation potentials.

Conclusion

References

A Spectroscopic Showdown: Unmasking the Molecular Fingerprints of Bromohydroquinone and Its Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a deep understanding of molecular characteristics is paramount. This guide provides a comprehensive spectroscopic comparison of bromohydroquinone, a key intermediate in organic synthesis, with its widely used precursors, hydroquinone (B1673460) and p-benzoquinone. By leveraging experimental data from Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS), this document offers a clear differentiation of these compounds, supported by detailed experimental protocols and visual aids.

This comparative analysis delves into the distinct spectroscopic features that arise from the introduction of a bromine atom to the hydroquinone scaffold and the change in oxidation state to benzoquinone. The tabulated data and methodologies herein serve as a valuable resource for reaction monitoring, quality control, and the elucidation of structure-activity relationships.

At a Glance: Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for hydroquinone, p-benzoquinone, and this compound, providing a quantitative basis for their differentiation.

Table 1: ¹H NMR and ¹³C NMR Spectral Data

Compound¹H NMR (Solvent)Chemical Shift (δ, ppm)¹³C NMR (Solvent)Chemical Shift (δ, ppm)
HydroquinoneDMSO-d₆8.64 (s, 2H, -OH), 6.58 (s, 4H, Ar-H)[1]DMSO-d₆149.9, 115.1[2]
D₂O6.75 (s, 4H, Ar-H)[3][4]D₂O150.8, 117.3
p-BenzoquinoneCDCl₃6.77 (s, 4H, =CH)[5]DMSO-d₆187.3, 136.9
This compound-Data not explicitly found in a single source-Data not explicitly found in a single source

Table 2: IR and UV-Vis Spectral Data

CompoundIR (cm⁻¹)Key AbsorptionsUV-Vis (Solvent)λmax (nm)
HydroquinoneKBr3270 (O-H stretch), 1515, 1210 (C-O stretch)[6][7]Aqueous292[8]
Water194, 222[9]
p-BenzoquinoneGas Phase1700 (C=O stretch)[10]Acetonitrile240[11]
This compound-O-H...O bonding near 3200 cm⁻¹[12]--

Table 3: Mass Spectrometry Data

CompoundMolecular FormulaMolecular Weight ( g/mol )Key m/z values
HydroquinoneC₆H₆O₂110.11[6]110 (M⁺)
p-BenzoquinoneC₆H₄O₂108.09108 (M⁺)
This compoundC₆H₅BrO₂189.01[13][14]188, 190 (M⁺, M⁺+2 due to Br isotopes)[15]

From Precursor to Product: The Synthetic Pathway

The synthesis of this compound from hydroquinone is a straightforward electrophilic aromatic substitution. The reaction involves the bromination of the hydroquinone ring, yielding the desired product. The oxidation of hydroquinone provides the precursor p-benzoquinone.

Synthesis_Pathway cluster_precursors Precursors cluster_product Product Hydroquinone Hydroquinone Benzoquinone p-Benzoquinone Hydroquinone->Benzoquinone Oxidation This compound This compound Hydroquinone->this compound Bromination

Caption: Synthetic routes to this compound and its precursor p-benzoquinone.

Behind the Data: Experimental Protocols

The following are representative experimental protocols for the synthesis of the compounds and the acquisition of spectroscopic data.

Synthesis of p-Benzoquinone from Hydroquinone

Materials:

  • Hydroquinone (100 g, 0.91 mol)

  • Concentrated Sulfuric Acid (100 g)

  • Sodium Dichromate (140 g, 0.47 mol)

  • Water

  • Benzene (B151609)

Procedure:

  • Dissolve hydroquinone in 2 L of water at approximately 50°C in a 2.5 L beaker.

  • Cool the solution to 20°C and slowly add the concentrated sulfuric acid.

  • Prepare a concentrated solution of sodium dichromate by dissolving it in 65 mL of water. This solution should be filtered if technical grade sodium dichromate is used.[5]

  • With mechanical stirring and cooling to maintain a temperature below 30°C, gradually add the sodium dichromate solution to the hydroquinone solution.[5]

  • Continue the addition until the color of the precipitate changes from greenish-black to a permanent yellowish-green.[5]

  • Filter the resulting quinone and wash it with three 100 cc portions of cold water.

  • Extract the crude quinone with benzene. The benzene is then distilled off, and the remaining quinone is cooled to induce crystallization.[5]

  • Filter the yellow crystals and allow them to dry. The yield is typically 75-80 g (76-81% of the theoretical amount).[5]

Synthesis of this compound from Hydroquinone

Materials:

  • Hydroquinone

  • A mixed solvent of a chlorinated hydrocarbon (e.g., chloroform) and methanol.[16]

  • Bromine

Procedure:

  • Dissolve one mole of hydroquinone in about 1 to 2.5 liters of a mixed solvent consisting of 2 to 15 parts by volume of a chlorinated hydrocarbon and one part of methanol.[16]

  • At a temperature between 0°C and the reflux temperature of the mixture, add approximately four moles of bromine to the hydroquinone solution.[16]

  • The reaction can be initiated at or slightly above room temperature, followed by heating to the boiling point of the solution to ensure the reaction goes to completion.[16]

  • The precipitated this compound (or its higher brominated derivatives depending on the stoichiometry) is then separated by filtration.[16]

Note: The synthesis of monothis compound requires careful control of stoichiometry and reaction conditions to avoid the formation of di- and tri-brominated products.

Spectroscopic Analysis Protocols
  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 400 or 600 MHz spectrometer. Samples are dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, CDCl₃) with tetramethylsilane (B1202638) (TMS) used as an internal standard.

  • IR Spectroscopy: Infrared spectra are obtained using an FTIR spectrometer. Solid samples are typically prepared as KBr pellets or as a mull. Liquid samples can be analyzed as a thin film between salt plates.

  • UV-Vis Spectroscopy: UV-Visible absorption spectra are recorded on a spectrophotometer using quartz cuvettes. Samples are dissolved in a suitable solvent (e.g., water, acetonitrile) to an appropriate concentration.

  • Mass Spectrometry: Mass spectra are acquired using a mass spectrometer with a suitable ionization technique, such as electron ionization (EI) for volatile compounds. The instrument is calibrated, and the sample is introduced directly or via a chromatographic inlet. The characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio) is a key diagnostic feature in the mass spectrum of brominated compounds.[15]

Logical Workflow for Compound Identification

The following diagram illustrates a logical workflow for identifying and differentiating between hydroquinone, p-benzoquinone, and this compound using the spectroscopic techniques discussed.

Identification_Workflow Start Unknown Sample MS Mass Spectrometry Start->MS IR IR Spectroscopy MS->IR m/z 110 MS->IR m/z 108 MS->IR m/z 188/190 NMR NMR Spectroscopy IR->NMR O-H stretch (~3300 cm⁻¹) IR->NMR C=O stretch (~1700 cm⁻¹) IR->NMR O-H & C-Br bands Hydroquinone Hydroquinone NMR->Hydroquinone Aromatic & -OH protons Benzoquinone p-Benzoquinone NMR->Benzoquinone Olefinic protons This compound This compound NMR->this compound Complex aromatic pattern

Caption: A workflow for the spectroscopic identification of the target compounds.

References

A Comparative Guide to HPLC and GC-MS Methods for the Purity Analysis of Bromohydroquinone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of chemical compounds is paramount. Bromohydroquinone, a key intermediate in various synthetic processes, requires rigorous analytical testing to guarantee its quality and suitability for downstream applications. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two powerful techniques for assessing the purity of such compounds. This guide provides an objective comparison of these methods, supported by experimental data, to aid in selecting the most appropriate technique for the purity analysis of this compound.

At a Glance: HPLC vs. GC-MS for this compound Analysis

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase.Separation based on the volatility and partitioning of the analyte between a gaseous mobile phase and a stationary phase, with mass spectrometric detection for identification.
Sample Volatility Ideal for non-volatile, polar, and thermally unstable compounds.[1][2]Requires analytes to be volatile and thermally stable.[1][2]
Derivatization Generally not required for polar compounds like this compound.Often necessary for polar compounds to increase volatility and thermal stability.[3][4]
Sensitivity Dependent on the detector (e.g., UV, DAD), but generally provides high sensitivity.[1][5]Typically offers very high sensitivity, especially with selected ion monitoring (SIM).
Speed Analysis times can range from 10 to 60 minutes.[5]Often provides faster run times compared to HPLC.[1]
Cost Higher operational costs due to solvent consumption.[1]Lower cost per analysis due to minimal solvent usage.[1]

Recommended Analytical Workflow

The selection of an analytical method for purity testing depends on several factors, including the properties of the analyte and the specific requirements of the analysis. The following diagram illustrates a general workflow for the purity analysis of this compound using either HPLC or GC-MS.

Purity Analysis Workflow cluster_0 Sample Preparation cluster_1 Analytical Method cluster_2 Data Analysis cluster_3 Result Sample This compound Sample Dissolution Dissolution in a suitable solvent Sample->Dissolution HPLC HPLC Analysis Dissolution->HPLC Direct Injection GCMS_Derivatization Derivatization (e.g., Silylation) Dissolution->GCMS_Derivatization For GC-MS Data_Acquisition Data Acquisition (Chromatogram) HPLC->Data_Acquisition GCMS_Analysis GC-MS Analysis GCMS_Derivatization->GCMS_Analysis GCMS_Analysis->Data_Acquisition Peak_Integration Peak Integration and Purity Calculation Data_Acquisition->Peak_Integration Impurity_Identification Impurity Identification (MS Library for GC-MS) Peak_Integration->Impurity_Identification Report Purity Report Impurity_Identification->Report

A general workflow for the purity analysis of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly versatile and widely used technique for the purity assessment of pharmaceutical compounds.[1][5] For a polar compound like this compound, reversed-phase HPLC is the method of choice.

Experimental Protocol: HPLC-UV

This protocol is a representative method for the analysis of this compound based on established methods for hydroquinone (B1673460) and related phenolic compounds.

  • Instrumentation : A standard HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector.

  • Column : C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase : An isocratic or gradient mixture of a buffered aqueous phase (e.g., 0.1% formic acid in water) and an organic solvent (e.g., methanol (B129727) or acetonitrile). A common starting point is a 50:50 (v/v) mixture of methanol and 0.05% orthophosphoric acid in water.

  • Flow Rate : 1.0 mL/min.

  • Column Temperature : 30°C.

  • Detection : UV absorbance at a wavelength of approximately 290-295 nm.

  • Injection Volume : 10-20 µL.

  • Sample Preparation : Accurately weigh and dissolve the this compound sample in the mobile phase to a concentration of approximately 0.1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

Performance Data (Based on Hydroquinone Analysis)
ParameterPerformance
Linearity Range 10-50 µg/mL (R² > 0.999)
Limit of Detection (LOD) 0.0147 µg/mL
Limit of Quantification (LOQ) 1.3930 µg/mL
Accuracy (% Recovery) 98.56% - 100.24%

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, providing high sensitivity and structural information for impurity identification. For polar compounds like this compound, a derivatization step is typically required to increase their volatility and thermal stability.[3][4]

Experimental Protocol: GC-MS with Derivatization

This protocol is based on a method for the analysis of hydroquinone and can be adapted for this compound.

  • Instrumentation : Gas chromatograph coupled to a mass spectrometer.

  • Derivatization :

    • Dissolve the this compound sample in a suitable solvent (e.g., acetonitrile).

    • Add a silylating agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).

    • Heat the mixture (e.g., at 50°C for 30 minutes) to facilitate the derivatization of the hydroxyl groups to trimethylsilyl (B98337) (TMS) ethers.[3]

  • Column : A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).[3]

  • Carrier Gas : Helium at a constant flow of 1.0 mL/min.

  • Inlet Temperature : 250°C.

  • Injection Volume : 1 µL (split or splitless injection).

  • Oven Temperature Program :

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: 30°C/min to 220°C, hold for 1 minute.

    • Ramp: 20°C/min to 300°C, hold for 2 minutes.[3]

  • Mass Spectrometer :

    • Transfer line temperature: 230°C.

    • Ionization mode: Electron Ionization (EI) at 70 eV.

    • Scan range: m/z 50-500.

Performance Data (Based on Derivatized Hydroquinone Analysis)
ParameterPerformance
Linearity Range 5-500 ng/mL
Limit of Detection (LOD) 0.031 ng/mL
Limit of Quantification (LOQ) 0.093 ng/mL
Precision (RSD) < 2.73%
Accuracy (% Relative Error) < 2.56%

Method Selection Logic

The choice between HPLC and GC-MS for the purity analysis of this compound involves considering the specific analytical needs. The following diagram outlines the decision-making process.

Method Selection Logic Start Purity Analysis of this compound Question1 Is the analyte thermally stable and volatile? Start->Question1 Question2 Is derivatization acceptable? Question1->Question2 Yes Consider_HPLC Consider HPLC as a primary choice Question1->Consider_HPLC No Question3 Is structural information of impurities required? Question2->Question3 Yes HPLC_Method Use HPLC Question2->HPLC_Method No Question3->HPLC_Method No GCMS_Method Use GC-MS Question3->GCMS_Method Yes Consider_HPLC->HPLC_Method

Decision tree for selecting between HPLC and GC-MS.

Conclusion

Both HPLC and GC-MS are powerful and reliable techniques for the purity analysis of this compound. The choice between them depends on the specific requirements of the analysis.

HPLC is generally the more direct and straightforward method for a polar, non-volatile compound like this compound, as it does not require a derivatization step. This simplifies sample preparation and reduces the potential for analytical errors. It is a robust and widely available technique in most analytical laboratories.

GC-MS, on the other hand, offers superior sensitivity and provides valuable structural information for the identification of unknown impurities through mass spectral library matching. However, the necessity of a derivatization step adds complexity to the sample preparation process.

For routine quality control and purity assessment where the primary goal is to quantify the main component and known impurities, HPLC is often the more practical and efficient choice . When trace-level impurity identification and structural elucidation are critical, the enhanced sensitivity and specificity of GC-MS make it the preferred method , despite the additional sample preparation requirements. Ultimately, the two techniques can be considered complementary, with HPLC used for routine purity checks and GC-MS employed for more in-depth impurity profiling and identification.

References

A Comparative Guide to the Biological Activity of Bromohydroquinone and Other Halogenated Hydroquinones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of bromohydroquinone and other halogenated hydroquinones, focusing on their antioxidant, cytotoxic, and enzyme-inhibiting properties. While direct comparative data for monohalogenated hydroquinones is limited in the current scientific literature, this document synthesizes available experimental data for closely related compounds and discusses structure-activity relationships to provide a valuable resource for research and development.

Comparative Biological Activity: A Quantitative Overview

The biological activities of hydroquinones are significantly influenced by the nature and position of halogen substituents on the aromatic ring. Halogenation can alter the compound's redox potential, lipophilicity, and interaction with biological targets. The following tables summarize available data for halogenated hydroquinones and their oxidized counterparts, halobenzoquinones, to provide a comparative perspective.

Cytotoxicity

The cytotoxic effects of halogenated quinones are often attributed to the induction of oxidative stress and depletion of intracellular glutathione (B108866) (GSH). The following data, primarily on halobenzoquinones, suggests that the type of halogen and substitution pattern are key determinants of cytotoxicity.

Table 1: Comparative Cytotoxicity of Halogenated Benzoquinones in T24 Bladder Cancer Cells

CompoundIC50 (µM) after 24h ExposureReference
2,6-Dibromobenzoquinone (DBBQ)142[1]
2,6-Dichlorobenzoquinone (DCBQ)95[1]
2,6-Dichloro-3-methyl-1,4-benzoquinone (DCMBQ)110[1]
2,3,6-Trichlorobenzoquinone (TCBQ)151[1]

Note: Lower IC50 values indicate higher cytotoxicity.

Enzyme Inhibition

Halogenation can enhance the enzyme inhibitory activity of hydroquinones. For example, bromination of methyl hydroquinone (B1673460) has been shown to increase its inhibitory potency against cyclooxygenase (COX) enzymes, which are key targets in inflammation.

Table 2: Comparative Cyclooxygenase (COX) Inhibition by Methyl Hydroquinone and its Brominated Derivative

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Reference
Methyl Hydroquinone>10068.3
Bromo Methyl Hydroquinone85.152.4

Note: Lower IC50 values indicate stronger inhibition.

Hydroquinone and its derivatives are also known to inhibit tyrosinase, a key enzyme in melanin (B1238610) synthesis. The inhibitory potency is influenced by the substituents on the hydroquinone ring.

Table 3: Comparative Tyrosinase Inhibition by Hydroquinone and a Brominated Analog

CompoundEnzymeIC50 (µM)Reference
HydroquinoneMushroom Tyrosinase22.78 ± 0.16
(Z)-3-(3-bromo-4-hydroxybenzylidene)thiochroman-4-oneMushroom Tyrosinase4.1 ± 0.6

Note: Lower IC50 values indicate stronger inhibition.

Key Signaling Pathways

Nrf2-Mediated Antioxidant Response

Hydroquinones and their metabolites can induce cellular protective mechanisms, primarily through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Under basal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. Upon exposure to electrophilic species, such as the oxidized quinone forms of hydroquinones, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), leading to the transcription of a battery of antioxidant and detoxification genes.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2_Keap1 Nrf2-Keap1 Complex Nrf2 Nrf2 Nrf2_Keap1->Nrf2 Release Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocation HQ Halogenated Hydroquinone Quinone Electrophilic Quinone HQ->Quinone Oxidation Quinone->Nrf2_Keap1 Reacts with Keap1 cysteines ROS ROS ROS->Nrf2_Keap1 Induces dissociation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds to Genes Antioxidant & Detoxification Genes (e.g., NQO1, GST, GCLC) ARE->Genes Promotes Transcription

Caption: Nrf2-mediated antioxidant response pathway activated by halogenated hydroquinones.

Experimental Protocols

A clear understanding of the methodologies used to assess the biological activity of halogenated hydroquinones is crucial for the interpretation and replication of results. Below are detailed protocols for commonly employed assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH free radical, resulting in a color change from purple to yellow.

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol (B129727).

    • Prepare a series of dilutions of the test compound (e.g., this compound) and a standard antioxidant (e.g., ascorbic acid) in methanol.

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of the test compound or standard solution to each well.

    • Add 100 µL of the DPPH solution to each well.

    • Include a control well containing 100 µL of methanol and 100 µL of the DPPH solution.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Data Analysis:

    • The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100

    • The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of the test compound.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity

This colorimetric assay assesses cell metabolic activity as an indicator of cell viability. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan (B1609692) product.

  • Reagent Preparation:

    • Prepare a 5 mg/mL stock solution of MTT in phosphate-buffered saline (PBS).

    • Prepare a solubilization solution (e.g., dimethyl sulfoxide (B87167) (DMSO) or a solution of 0.01 M HCl in 10% SDS).

  • Assay Procedure:

    • Seed cells in a 96-well plate at a desired density and allow them to attach overnight.

    • Treat the cells with various concentrations of the halogenated hydroquinone for a specified period (e.g., 24, 48, or 72 hours).

    • Remove the treatment medium and add 100 µL of fresh medium and 10 µL of the MTT stock solution to each well.

    • Incubate the plate for 2-4 hours at 37°C until formazan crystals are visible.

    • Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm.

  • Data Analysis:

    • Cell viability is expressed as a percentage of the control (untreated cells).

    • The IC50 value (the concentration of the compound that reduces cell viability by 50%) is determined from the dose-response curve.

Experimental and Logical Workflows

General Workflow for Assessing Biological Activity

The systematic evaluation of the biological activity of halogenated hydroquinones typically follows a structured workflow, from initial screening to more in-depth mechanistic studies.

Experimental_Workflow cluster_screening Initial Screening cluster_mechanistic Mechanistic Studies Antioxidant Antioxidant Activity (e.g., DPPH, ABTS assays) Signaling Signaling Pathway Analysis (e.g., Western Blot for Nrf2) Antioxidant->Signaling Cytotoxicity Cytotoxicity Screening (e.g., MTT assay) ROS Intracellular ROS Measurement Cytotoxicity->ROS Enzyme Enzyme Inhibition (e.g., COX, Tyrosinase) GSH GSH Depletion Assay ROS->GSH Apoptosis Apoptosis Assays (e.g., Caspase activity) ROS->Apoptosis Compound Halogenated Hydroquinone (e.g., this compound) Compound->Antioxidant Compound->Cytotoxicity Compound->Enzyme

Caption: General experimental workflow for evaluating the biological activity of halogenated hydroquinones.

Conclusion

The biological activity of this compound and other halogenated hydroquinones is a promising area of research with potential applications in drug development. Halogenation appears to be a viable strategy to modulate the antioxidant, cytotoxic, and enzyme-inhibiting properties of the parent hydroquinone molecule. However, further direct comparative studies are necessary to fully elucidate the structure-activity relationships and to identify the most potent and selective compounds for specific therapeutic targets. The experimental protocols and pathway diagrams provided in this guide offer a framework for conducting and interpreting such investigations.

References

Docking Analysis of Bromohydroquinone and its Analogs with Target Proteins: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in silico docking performance of brominated hydroquinone (B1673460) derivatives with specific protein targets. The content is based on available experimental data and aims to offer a comprehensive resource for researchers in the field of computational drug discovery.

Introduction

Bromohydroquinone and its derivatives are of significant interest in medicinal chemistry due to their potential therapeutic applications. Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level. This guide focuses on the docking analysis of a brominated hydroquinone analog, bromo methyl hydroquinone, with cyclooxygenase (COX) enzymes, key targets in anti-inflammatory therapy.

Comparative Docking Analysis

A key study by Nursamsiar et al. (2018) investigated the docking of methyl hydroquinone and its brominated form, bromo methyl hydroquinone, with COX-1 and COX-2 enzymes. The results demonstrated that the brominated compound exhibited a stronger binding affinity for both enzymes compared to its non-brominated counterpart.[1][2][3]

Data Presentation

The following table summarizes the quantitative data from the molecular docking analysis of methyl hydroquinone and bromo methyl hydroquinone with COX-1 and COX-2.[1]

CompoundTarget ProteinBinding Energy (kcal/mol)RMSD (Å)Interacting Residues
Bromo Methyl Hydroquinone COX-1-5.72< 2.0Tyr385, Met522
COX-2-5.61< 2.0Tyr385, Ser530, Val523, Ala527, Leu384
Methyl Hydroquinone COX-1Not specified in abstract< 2.0Tyr385, Met522
COX-2Not specified in abstract< 2.0Tyr385, Ser530, Val523, Ala527, Leu384

Lower binding energy indicates a more stable protein-ligand complex. RMSD (Root Mean Square Deviation) values below 2.0 Å are generally considered to indicate a valid docking pose.

Experimental Protocols

The following is a generalized protocol for molecular docking analysis based on the methodology described in the reference study and common practices in the field.[1]

Molecular Docking Protocol using AutoDock
  • Protein Preparation:

    • Obtain the 3D crystal structure of the target protein (e.g., COX-1, COX-2) from a protein database such as the Protein Data Bank (PDB).

    • Remove water molecules and any co-crystallized ligands from the protein structure.

    • Add polar hydrogen atoms and assign Kollman charges to the protein.

    • Define the grid box, which specifies the region of the protein where the docking will be performed (typically centered on the active site).

  • Ligand Preparation:

    • Draw the 2D structure of the ligand (e.g., bromo methyl hydroquinone) using a chemical drawing software.

    • Convert the 2D structure to a 3D structure and perform energy minimization.

    • Assign Gasteiger charges and define the rotatable bonds in the ligand.

  • Docking Simulation:

    • Use a docking program like AutoDock 4.2.[1]

    • Set the docking parameters, such as the number of genetic algorithm runs (e.g., 100 independent runs).[1]

    • Execute the docking simulation. The program will explore different conformations and orientations of the ligand within the defined grid box and calculate the binding energy for each pose.

  • Analysis of Results:

    • Analyze the docking results to identify the pose with the lowest binding energy.

    • Calculate the RMSD between the docked pose and the crystallographic ligand pose (if available) to validate the docking protocol.

    • Visualize the protein-ligand interactions (e.g., hydrogen bonds, hydrophobic interactions) using software like Discovery Studio Visualizer or PyMOL.[1]

Mandatory Visualizations

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the relevant signaling pathway and a typical experimental workflow for molecular docking analysis.

COX_Signaling_Pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandin_H2 Prostaglandin H2 COX1->Prostaglandin_H2 COX2->Prostaglandin_H2 Prostaglandins Prostaglandins Prostaglandin_H2->Prostaglandins Thromboxanes Thromboxanes Prostaglandin_H2->Thromboxanes Inflammation Inflammation Pain, Fever Prostaglandins->Inflammation Stomach_Lining Stomach Lining Protection Prostaglandins->Stomach_Lining Platelet_Aggregation Platelet Aggregation Thromboxanes->Platelet_Aggregation

Cyclooxygenase (COX) Signaling Pathway

Docking_Workflow Start Start Protein_Prep Protein Preparation (e.g., from PDB) Start->Protein_Prep Ligand_Prep Ligand Preparation (2D to 3D, Energy Minimization) Start->Ligand_Prep Grid_Box Grid Box Definition (Active Site) Protein_Prep->Grid_Box Docking Molecular Docking (e.g., AutoDock) Ligand_Prep->Docking Grid_Box->Docking Analysis Analysis of Results (Binding Energy, RMSD) Docking->Analysis Visualization Visualization of Interactions (e.g., PyMOL, Discovery Studio) Analysis->Visualization End End Visualization->End

General Molecular Docking Workflow

Conclusion

The available data from in silico docking studies suggest that bromination of hydroquinone derivatives can enhance their binding affinity to target proteins such as COX-1 and COX-2. This makes this compound and its analogs promising candidates for further investigation as anti-inflammatory agents. The provided experimental protocol and workflows offer a foundational guide for researchers to conduct similar docking analyses. It is important to note that while molecular docking is a powerful tool, the results should be validated with in vitro and in vivo experimental studies.

References

Comparative Efficacy of Bromohydroquinone Derivatives and Kojic Acid in Dermatological Applications: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of dermatological research and development, the quest for potent and safe depigmenting agents is perpetual. Among the numerous compounds investigated for their efficacy in treating hyperpigmentation disorders, brominated hydroquinone (B1673460) derivatives and kojic acid have emerged as significant subjects of study. This guide provides a detailed, evidence-based comparison of their efficacy, drawing upon available in vitro and clinical data to inform researchers, scientists, and drug development professionals.

Quantitative Comparison of Tyrosinase Inhibitory Activity

The primary mechanism for many depigmenting agents is the inhibition of tyrosinase, the rate-limiting enzyme in melanin (B1238610) synthesis. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of such inhibitors. While direct comparative clinical data for bromohydroquinone itself is scarce, studies on its derivatives offer valuable insights. One such derivative, (Z)-3-(3-bromo-4-hydroxybenzylidene)thiochroman-4-one (MHY1498), has been shown to be a potent tyrosinase inhibitor.

CompoundTarget EnzymeIC50 Value (µM)Source
This compound Derivative (MHY1498) Mushroom Tyrosinase4.1 ± 0.6[1][2]
Kojic Acid Mushroom Tyrosinase22.0 ± 4.7[1][2]

Table 1: In vitro comparison of the tyrosinase inhibitory activity of a this compound derivative (MHY1498) and kojic acid.

The data clearly indicates that the synthesized this compound derivative, MHY1498, is approximately five-fold more potent than kojic acid in inhibiting mushroom tyrosinase in a cell-free system[1]. This suggests that the incorporation of a bromine atom and other structural modifications to the hydroquinone scaffold can significantly enhance its enzymatic inhibitory activity.

Clinical Efficacy in Hyperpigmentation

Kojic Acid:

Numerous clinical trials have demonstrated the effectiveness of kojic acid in treating various hyperpigmentary conditions, including melasma and post-inflammatory hyperpigmentation.[3] A study comparing 0.75% kojic acid cream (in combination with 2.5% vitamin C) with 4% hydroquinone cream for facial melasma found that while hydroquinone showed a more rapid initial improvement, both agents were effective over a 12-week period.[3] Another study highlighted that a combination of glycolic acid with 5% kojic acid showed better efficacy in some instances compared to glycolic acid with 5% hydroquinone.

Mechanism of Action: A Visualized Pathway

Both this compound derivatives and kojic acid exert their primary effect by inhibiting tyrosinase. This enzyme catalyzes the conversion of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone, crucial steps in the melanogenesis pathway.

Melanogenesis_Pathway Tyrosine L-Tyrosine Tyrosinase1 Tyrosinase Tyrosine->Tyrosinase1 DOPA L-DOPA Tyrosinase2 Tyrosinase DOPA->Tyrosinase2 Dopaquinone Dopaquinone Melanin Melanin Dopaquinone->Melanin Multiple Steps Tyrosinase1->DOPA Tyrosinase2->Dopaquinone Inhibitor This compound Derivative & Kojic Acid Inhibitor->Tyrosinase1 Inhibitor->Tyrosinase2

Figure 1: Simplified melanogenesis pathway showing the inhibitory action of tyrosinase inhibitors.

Experimental Protocols

For the purpose of reproducibility and further investigation, the detailed methodology for the in vitro tyrosinase inhibition assay is provided below.

Mushroom Tyrosinase Inhibition Assay

This assay is a standard method for screening potential tyrosinase inhibitors.

Materials:

  • Mushroom tyrosinase (e.g., 200 U/mL)

  • L-tyrosine (e.g., 1 mM) or L-DOPA as substrate

  • Phosphate (B84403) buffer (e.g., 50 mM, pH 6.5)

  • Test compounds (this compound derivative, Kojic acid) at various concentrations

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare solutions of the test compounds and kojic acid (as a positive control) at different concentrations.

  • In a 96-well plate, add a specific volume of the phosphate buffer.

  • Add the substrate solution (L-tyrosine or L-DOPA) to each well.

  • Add the test compound or control to the respective wells.

  • Initiate the enzymatic reaction by adding the mushroom tyrosinase solution to each well.

  • Incubate the plate at a controlled temperature (e.g., 25°C) for a specific duration (e.g., 30 minutes).

  • Measure the absorbance of the formed dopachrome (B613829) at a specific wavelength (e.g., 492 nm) using a microplate reader[1].

  • Calculate the percentage of tyrosinase inhibition for each concentration of the test compounds.

  • Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Tyrosinase_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prep_Solutions Prepare Test Compound, Kojic Acid, and Enzyme Solutions Add_Reagents Add Buffer, Substrate, and Test Compound/Control to 96-well Plate Prep_Solutions->Add_Reagents Prep_Substrate Prepare Substrate Solution (L-Tyrosine/L-DOPA) Prep_Substrate->Add_Reagents Start_Reaction Initiate Reaction with Mushroom Tyrosinase Add_Reagents->Start_Reaction Incubate Incubate at Controlled Temperature Start_Reaction->Incubate Measure_Absorbance Measure Absorbance (e.g., 492 nm) Incubate->Measure_Absorbance Calculate_Inhibition Calculate % Inhibition Measure_Absorbance->Calculate_Inhibition Determine_IC50 Determine IC50 Value Calculate_Inhibition->Determine_IC50

Figure 2: Experimental workflow for the in vitro mushroom tyrosinase inhibition assay.

Discussion and Future Directions

The available in vitro evidence strongly suggests that brominated hydroquinone derivatives hold significant promise as potent tyrosinase inhibitors, potentially exceeding the efficacy of established agents like kojic acid[1]. The approximately five-fold lower IC50 value of the MHY1498 derivative compared to kojic acid is a compelling finding that warrants further investigation[1].

However, the leap from in vitro potency to clinical effectiveness and safety is substantial. While kojic acid has a well-documented, albeit sometimes modest, clinical track record and a generally favorable safety profile at concentrations up to 1%, the clinical performance and safety of this compound and its derivatives remain to be elucidated.

Future research should focus on:

  • Clinical Trials: Conducting well-designed, randomized, double-blind clinical trials to directly compare the efficacy and safety of promising this compound derivatives with kojic acid and other standard depigmenting agents in human subjects with hyperpigmentation.

  • Safety and Toxicology: Thoroughly evaluating the short- and long-term safety profiles of this compound derivatives, including their potential for skin irritation, sensitization, and systemic toxicity.

  • Formulation Development: Optimizing the formulation of this compound derivatives to enhance skin penetration, stability, and overall bioavailability at the target site.

References

A Comparative Structural and Functional Analysis of Bromohydroquinone and Other Brominated Phenols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive structural and functional comparison of bromohydroquinone against other selected brominated phenols, namely 2,4-dibromophenol, 2,6-dibromophenol (B46663), and 2,4,6-tribromophenol (B41969). This objective analysis is supported by available experimental data and detailed methodologies to facilitate further research and development.

Structural and Physicochemical Properties

The substitution of bromine atoms on the phenol (B47542) ring significantly influences the physicochemical properties of these compounds, affecting their solubility, melting point, and potential biological interactions. A summary of key physicochemical properties is presented in Table 1.

PropertyThis compound2,4-Dibromophenol2,6-Dibromophenol2,4,6-Tribromophenol
Molecular Formula C₆H₅BrO₂[1][2]C₆H₄Br₂O[3][4][5][6][7]C₆H₄Br₂OC₆H₃Br₃O[8][9][10][11]
Molecular Weight ( g/mol ) 189.01[1]251.905[3][4]251.90330.80[9]
Melting Point (°C) 112-11638[3][4]53-5894-96[9]
Boiling Point (°C) Not available238.5[3][4]255-256244[9]
Appearance Brown solidNeedle-like crystals[3][4]White to light beige crystalline solidWhite to off-white crystalline powder
Water Solubility Not availableSoluble[3][4]Slightly solubleSlightly soluble

Crystal Structure Analysis:

A definitive comparison of the crystal structures of this compound, 2,4-dibromophenol, and 2,4,6-tribromophenol is challenging due to the limited availability of publicly accessible crystallographic information files (.cif). However, the crystal structure of 2,6-dibromophenol has been reported to be in the orthorhombic crystal system with the space group P2₁2₁2₁. The analysis of these crystal structures, once available, would provide valuable insights into the intermolecular interactions, such as hydrogen bonding and halogen bonding, which are crucial for understanding their solid-state properties and biological activity.

Biological Activity: A Comparative Overview

Brominated phenols exhibit a range of biological activities, including antioxidant, cytotoxic, and enzyme-inhibitory effects. The degree and position of bromination, along with the presence and position of hydroxyl groups, are key determinants of their biological potency.

Antioxidant Activity

The antioxidant potential of brominated phenols is often attributed to their ability to donate a hydrogen atom from their hydroxyl groups to scavenge free radicals. The presence of bromine atoms can modulate this activity.

Table 2: Comparative Antioxidant Activity (DPPH Radical Scavenging Assay)

CompoundIC₅₀ (µM)Reference
This compoundData not available
2,4-DibromophenolData not available
2,6-DibromophenolData not available
2,4,6-TribromophenolData not available in this format
2-(2,3-dibromo-4,5-dihydroxyphenyl)acetic acid19.84[12]

Note: The table includes data for a structurally related brominated phenol to provide context. Direct comparative studies on the selected compounds are needed for a conclusive ranking of their antioxidant potential.

Cytotoxicity

Several brominated phenols have demonstrated cytotoxic effects against various cancer cell lines. This activity is crucial for the development of novel anticancer agents.

Table 3: Comparative Cytotoxicity against HeLa Cervical Cancer Cells

CompoundIC₅₀ (µM)Reference
This compoundData not available
2,4-DibromophenolData not available
2,6-DibromophenolData not available
Bromophenol DerivativesPotent activity observed[13]
Molybdenum complexes with bromophenol ligands12 - 118[14]

Note: While direct IC₅₀ values for the selected simple bromophenols on HeLa cells were not found, studies on more complex bromophenol derivatives indicate their potential as cytotoxic agents.

Enzyme Inhibition

The ability of brominated phenols to inhibit specific enzymes is an area of active research, with implications for treating various diseases. Acetylcholinesterase (AChE), an enzyme involved in the breakdown of the neurotransmitter acetylcholine, is a key target in the management of Alzheimer's disease.

Table 4: Comparative Acetylcholinesterase (AChE) Inhibition

CompoundIC₅₀ (µM)Reference
This compoundData not available
2,4-DibromophenolData not available
2,6-DibromophenolData not available
2,4,6-TribromophenolData not available
Novel Bromophenol DerivativesSignificant inhibition observed[15]

Experimental Protocols

To facilitate comparative studies, detailed protocols for key biological assays are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This spectrophotometric assay is widely used to determine the antioxidant capacity of a compound.

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced, leading to a color change to yellow, which is measured by a decrease in absorbance at 517 nm.

Procedure:

  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol (B129727).

  • Sample Preparation: Dissolve the test compounds (this compound and other brominated phenols) and a standard antioxidant (e.g., ascorbic acid) in methanol to prepare a series of concentrations.

  • Reaction Mixture: Add a specific volume of each sample concentration to the DPPH solution. A control containing only methanol and the DPPH solution should also be prepared.

  • Incubation: Incubate the mixtures in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each solution at 517 nm using a spectrophotometer.

  • Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC₅₀ value, the concentration of the compound that scavenges 50% of the DPPH radicals, is then determined by plotting the percentage of inhibition against the compound concentration.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Seed a human cancer cell line (e.g., HeLa) in a 96-well plate at a suitable density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for a few hours to allow formazan crystal formation.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a specific wavelength (usually around 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.

Acetylcholinesterase (AChE) Inhibition Assay

This assay, based on the Ellman method, measures the activity of AChE.

Principle: AChE hydrolyzes the substrate acetylthiocholine (B1193921) to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored compound, 5-thio-2-nitrobenzoic acid (TNB), which can be detected spectrophotometrically at 412 nm. The rate of TNB formation is proportional to AChE activity.

Procedure:

  • Reagent Preparation: Prepare solutions of AChE, acetylthiocholine iodide (ATCI), DTNB, and the test compounds in a suitable buffer (e.g., phosphate (B84403) buffer).

  • Reaction Mixture: In a 96-well plate, add the buffer, test compound at various concentrations, and the AChE enzyme. A control without the inhibitor and a blank without the enzyme should be included.

  • Pre-incubation: Pre-incubate the mixture for a short period to allow the inhibitor to interact with the enzyme.

  • Initiation of Reaction: Start the reaction by adding the substrate (ATCI) and DTNB to all wells.

  • Kinetic Measurement: Immediately measure the absorbance at 412 nm at regular intervals for a specific duration using a microplate reader.

  • Calculation: The rate of reaction is determined from the slope of the absorbance versus time plot. The percentage of inhibition is calculated for each concentration of the test compound. The IC₅₀ value is then determined from the dose-response curve.

Signaling Pathway Analysis: Nrf2 Activation

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of antioxidant and cytoprotective genes.[16] Activation of the Nrf2 pathway is a potential mechanism for the antioxidant and protective effects of phenolic compounds.

The activation of the Nrf2 pathway can be assessed using a luciferase reporter assay.[17][18] In this assay, cells are engineered to express the luciferase gene under the control of an Antioxidant Response Element (ARE), the DNA sequence to which Nrf2 binds. Activation of Nrf2 leads to the expression of luciferase, and the resulting light emission can be quantified.

Nrf2_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_promoter Promoter Region Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 Sequesters & promotes degradation Cul3 Cul3-Rbx1 E3 Ligase Nrf2->Cul3 Proteasome Proteasome Nrf2->Proteasome Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Cul3->Proteasome Ubiquitination Stress Oxidative Stress (e.g., Bromophenols) Stress->Keap1 Induces conformational change sMaf sMaf Nrf2_n->sMaf ARE ARE (Antioxidant Response Element) Nrf2_n->ARE Binds to Antioxidant_Genes Antioxidant & Cytoprotective Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Initiates Transcription Experimental_Workflow_Nrf2 cluster_workflow Experimental Workflow: Nrf2 Activation Assay start Seed ARE-Luciferase Reporter Cells treat Treat with Bromophenols (various concentrations) start->treat incubate Incubate for 24h treat->incubate lyse Lyse Cells incubate->lyse measure_firefly Measure Firefly Luciferase Activity lyse->measure_firefly measure_renilla Measure Renilla Luciferase Activity measure_firefly->measure_renilla analyze Data Analysis: Normalize and Calculate Fold Induction measure_renilla->analyze end Determine Nrf2 Activation Potential analyze->end

References

A Comparative Guide to the Electrophilic Substitution Reactivity of Bromohydroquinone and 1,4-Dimethoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the reactivity of bromohydroquinone and 1,4-dimethoxybenzene (B90301) in electrophilic aromatic substitution (EAS) reactions. Understanding the subtle differences in reactivity conferred by their respective substituents is crucial for designing synthetic routes and developing novel pharmaceutical compounds. This document outlines the theoretical basis for their reactivity, supported by experimental data, and provides detailed experimental protocols for key transformations.

Theoretical Framework: Substituent Effects on Reactivity

The rate and regioselectivity of electrophilic aromatic substitution are profoundly influenced by the nature of the substituents on the benzene (B151609) ring. Both this compound and 1,4-dimethoxybenzene possess electron-donating groups that activate the ring towards electrophilic attack, albeit to different extents.

1,4-Dimethoxybenzene: This molecule contains two methoxy (B1213986) (-OCH₃) groups, which are powerful activating groups. The oxygen atoms donate electron density to the aromatic ring via resonance, significantly stabilizing the positively charged intermediate (sigma complex) formed during the reaction. This strong activation leads to faster reaction rates compared to benzene. The methoxy groups are ortho, para-directing, meaning incoming electrophiles will preferentially substitute at the positions adjacent and opposite to them.

This compound: This molecule features two hydroxyl (-OH) groups and a bromine (-Br) atom. The hydroxyl groups are also strong activating, ortho, para-directing substituents due to resonance donation of electron density from the oxygen lone pairs. However, the bromine atom is a deactivating group. While it possesses lone pairs that can be donated through resonance, its strong electronegativity withdraws electron density from the ring inductively, destabilizing the sigma complex and slowing the reaction rate relative to benzene. Despite being deactivating, halogens are uniquely ortho, para-directing.

In this compound, the activating effect of the two hydroxyl groups is expected to outweigh the deactivating effect of the bromine atom, rendering the ring activated overall, though likely less so than 1,4-dimethoxybenzene.

Data Presentation: Comparison of Substituent Effects

SubstituentHammett Constant (σp)Effect on ReactivityDirecting Effect
-OH-0.37Activatingortho, para
-OCH₃-0.27Activatingortho, para
-Br+0.23Deactivatingortho, para

Note: Negative σp values indicate electron-donating groups that activate the ring, while positive values indicate electron-withdrawing groups that deactivate the ring.

Based on these values, the two hydroxyl groups in this compound provide a strong activating effect, which is partially counteracted by the deactivating bromo substituent. In contrast, 1,4-dimethoxybenzene possesses two moderately activating methoxy groups. The overall reactivity will depend on the interplay of these effects.

Mandatory Visualization

G cluster_0 Electrophilic Aromatic Substitution cluster_1 Substituent Effects on Sigma Complex Stability A Aromatic Substrate (this compound or 1,4-Dimethoxybenzene) C Sigma Complex (Carbocation Intermediate) A->C Attack by π-electrons B Electrophile (E+) B->C Electrophilic Attack D Substituted Product C->D Deprotonation E Proton (H+) C->E Loss of Proton S1 1,4-Dimethoxybenzene (-OCH3 groups) C->S1 S2 This compound (-OH and -Br groups) C->S2 Stab1 Strong Stabilization (Resonance from -OCH3) S1->Stab1 Stab2 Moderate Stabilization (Resonance from -OH, counteracted by induction from -Br) S2->Stab2

Caption: General mechanism of electrophilic aromatic substitution and substituent effects.

Experimental Protocols

Detailed methodologies for key electrophilic substitution reactions are provided below. These protocols are representative and may require optimization for specific applications.

Protocol 1: Bromination of 1,4-Dimethoxybenzene

Objective: To synthesize 2,5-dibromo-1,4-dimethoxybenzene.

Materials:

Procedure:

  • In a round-bottom flask, dissolve 1,4-dimethoxybenzene (1.0 eq) in dichloromethane.

  • Add silica gel to the solution.

  • Slowly add N-Bromosuccinimide (2.2 eq) to the mixture in portions at room temperature.

  • Stir the reaction mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the silica gel and succinimide.

  • Wash the filtrate with a saturated aqueous solution of sodium thiosulfate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from ethanol (B145695) or by column chromatography on silica gel.

Protocol 2: Nitration of this compound (Hypothetical Protocol based on related compounds)

Objective: To synthesize nitro-bromohydroquinone derivatives.

Materials:

  • This compound

  • Concentrated Nitric Acid (HNO₃)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ice

  • Dichloromethane (CH₂Cl₂)

Procedure:

  • In a round-bottom flask, carefully prepare a nitrating mixture by adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid at 0 °C.

  • In a separate flask, dissolve this compound (1.0 eq) in a minimal amount of a suitable solvent that is inert to nitrating conditions, such as dichloromethane.

  • Cool the solution of this compound to 0 °C in an ice bath.

  • Slowly add the cold nitrating mixture dropwise to the stirred solution of this compound, maintaining the temperature below 5 °C.

  • After the addition is complete, continue stirring the reaction mixture at 0 °C for a specified time, monitoring the reaction by TLC.

  • Carefully pour the reaction mixture onto crushed ice to quench the reaction.

  • Extract the product with dichloromethane.

  • Wash the combined organic layers with water, a saturated aqueous solution of sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product by column chromatography on silica gel.

Protocol 3: Friedel-Crafts Acylation of 1,4-Dimethoxybenzene

Objective: To synthesize 2,5-dimethoxyacetophenone.

Materials:

  • 1,4-Dimethoxybenzene

  • Acetyl chloride (CH₃COCl) or Acetic Anhydride ((CH₃CO)₂O)

  • Aluminum chloride (AlCl₃)

  • Dichloromethane (CH₂Cl₂)

  • Hydrochloric acid (HCl), dilute aqueous solution

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, condenser, and a magnetic stirrer, suspend anhydrous aluminum chloride (2.5 eq) in dry dichloromethane under an inert atmosphere.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add acetyl chloride (1.1 eq) to the suspension.

  • In the dropping funnel, prepare a solution of 1,4-dimethoxybenzene (1.0 eq) in dry dichloromethane.

  • Add the solution of 1,4-dimethoxybenzene dropwise to the stirred reaction mixture at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.

  • Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Wash the combined organic layers with water, a saturated aqueous solution of sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product by column chromatography on silica gel or by recrystallization.

G cluster_0 Experimental Workflow: Electrophilic Substitution A Reactant Preparation (Substrate + Solvent) B Addition of Electrophile/Catalyst (e.g., NBS, Nitrating Mixture, Acyl Halide/AlCl3) A->B C Reaction Monitoring (TLC) B->C D Workup (Quenching, Extraction, Washing) C->D E Purification (Recrystallization or Chromatography) D->E F Characterization (NMR, IR, MS) E->F

Caption: A generalized experimental workflow for electrophilic aromatic substitution.

Conclusion

Validating Bromohydroquinone Synthesis: A Guide to Spectral Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise synthesis and validation of chemical compounds are paramount. This guide provides an objective comparison of the spectral data for 2-bromohydroquinone against its precursor, hydroquinone (B1673460), to confirm successful synthesis. Detailed experimental protocols for both the synthesis and the analytical techniques are provided, supported by clear data presentation and visualizations.

The synthesis of 2-bromohydroquinone, a valuable intermediate in the development of various pharmaceuticals and other functional materials, requires rigorous validation to ensure the purity and identity of the final product. This is typically achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). By comparing the spectral data of the product with that of the starting material, researchers can unequivocally confirm the successful bromination of the hydroquinone ring.

Comparative Spectral Data

The successful synthesis of 2-bromohydroquinone from hydroquinone is marked by distinct changes in their respective spectra. The introduction of a bromine atom onto the hydroquinone ring alters the electronic environment of the molecule, leading to predictable shifts in the spectral data. The following tables summarize the key spectral features for both the precursor and the product.

Table 1: ¹H NMR Spectral Data Comparison

CompoundAromatic Protons (ppm)Hydroxyl Protons (ppm)Key Indicators of Successful Synthesis
Hydroquinone~6.8 (singlet)Variable, broad singletDisappearance of the single aromatic proton signal and appearance of a more complex multiplet pattern.
2-Bromohydroquinone (Predicted)~6.9-7.1 (multiplet)Variable, broad singletShift and splitting of aromatic proton signals due to the introduction of the bromine substituent.

Table 2: ¹³C NMR Spectral Data Comparison

CompoundAromatic Carbons (ppm)Key Indicators of Successful Synthesis
Hydroquinone~116 (CH), ~150 (C-OH)Appearance of a signal for a carbon atom directly bonded to bromine and shifts in the other aromatic carbon signals.
2-Bromohydroquinone (Predicted)Aromatic carbons in the range of 110-155 ppm, with a distinct signal for the carbon bearing the bromine atom.The C-Br signal is expected to appear in the range of 110-120 ppm.

Table 3: IR Spectral Data Comparison

CompoundO-H Stretch (cm⁻¹)C-O Stretch (cm⁻¹)C-Br Stretch (cm⁻¹)Key Indicators of Successful Synthesis
Hydroquinone3200-3400 (broad)~1200Not applicableAppearance of a new absorption band in the fingerprint region corresponding to the C-Br stretch.
2-Bromohydroquinone3200-3400 (broad)[1]~1200500-600The presence of a C-Br stretching vibration is a clear indication of successful bromination.[1]

Table 4: Mass Spectrometry Data Comparison

CompoundMolecular Ion Peak (m/z)Key Isotopic PatternKey Indicators of Successful Synthesis
Hydroquinone110Not applicableA shift in the molecular ion peak corresponding to the addition of a bromine atom.
2-Bromohydroquinone188, 190Presence of M+ and M+2 peaks in an approximate 1:1 ratio.The characteristic isotopic pattern of bromine provides definitive evidence of its incorporation into the molecule.

Experimental Protocols

Detailed methodologies for the synthesis of 2-bromohydroquinone and its subsequent spectral analysis are provided below.

Synthesis of 2-Bromohydroquinone

This protocol is adapted from established methods for the bromination of aromatic compounds.

Materials:

  • Hydroquinone

  • N-Bromosuccinimide (NBS)

  • AIBN (Azobisisobutyronitrile)

  • Chloroform

  • Sodium thiosulfate (B1220275) solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve hydroquinone (1 equivalent) in chloroform.

  • Add N-Bromosuccinimide (NBS) (1.1 equivalents) and a catalytic amount of AIBN to the solution.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Wash the organic layer with a saturated sodium thiosulfate solution to quench any remaining bromine, followed by a wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization.

Spectral Analysis Methodologies

¹H and ¹³C NMR Spectroscopy:

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation: Dissolve a small amount of the sample in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) containing tetramethylsilane (B1202638) (TMS) as an internal standard.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra according to standard instrument parameters.

Infrared (IR) Spectroscopy:

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

  • Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS):

  • Instrumentation: A mass spectrometer, for example, coupled with a Gas Chromatography (GC-MS) system.

  • Sample Preparation: Dissolve a dilute solution of the sample in a suitable volatile solvent.

  • Data Acquisition: Introduce the sample into the mass spectrometer and acquire the mass spectrum, ensuring a sufficient mass range to observe the molecular ion peaks.

Visualizing the Workflow

The following diagram illustrates the experimental workflow for the synthesis and validation of 2-bromohydroquinone.

experimental_workflow cluster_synthesis Synthesis cluster_validation Spectral Validation cluster_comparison Data Comparison start Hydroquinone reaction Bromination with NBS/AIBN in Chloroform start->reaction workup Work-up & Purification reaction->workup product 2-Bromohydroquinone workup->product nmr ¹H & ¹³C NMR product->nmr ir IR Spectroscopy product->ir ms Mass Spectrometry product->ms compare Compare spectra with starting material (Hydroquinone) nmr->compare ir->compare ms->compare

Caption: Experimental workflow for the synthesis and spectral validation of 2-bromohydroquinone.

Alternative Synthetic Approaches

While the bromination of hydroquinone with NBS is a common and effective method, other synthetic routes can also be employed.

  • Direct Bromination with Molecular Bromine: Hydroquinone can be brominated directly using a solution of bromine in a suitable solvent, such as acetic acid or dichloromethane. This method requires careful control of stoichiometry to avoid over-bromination and the formation of di- or tri-brominated products.

  • Electrophilic Bromination using a Catalyst: The use of a Lewis acid catalyst, such as AlCl₃ or FeCl₃, can facilitate the electrophilic substitution of bromine onto the hydroquinone ring. This can be a milder alternative to using molecular bromine directly.

The choice of synthetic method will depend on factors such as the desired regioselectivity, scale of the reaction, and available reagents. Regardless of the method chosen, the validation of the final product through comprehensive spectral analysis remains a critical step in the research and development process.

References

A Comparative Analysis of the Cytotoxicity of Bromohydroquinone and its Parent Compound, Hydroquinone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cytotoxic profiles of bromohydroquinone and its parent compound, hydroquinone (B1673460). While both compounds are of significant interest in toxicological and pharmacological research, their mechanisms of inducing cell death and overall cytotoxic potential exhibit notable differences. This document synthesizes available experimental data to facilitate a comprehensive understanding of their respective activities, outlines detailed methodologies for key experimental assays, and presents visual representations of the primary signaling pathways involved in their cytotoxic effects.

Comparative Cytotoxicity Data

Direct comparative studies evaluating the cytotoxicity of this compound and hydroquinone across a range of cell lines under identical experimental conditions are limited. The following tables summarize the available 50% inhibitory concentration (IC50) values from various studies. It is crucial to interpret these values with caution, as they are influenced by the specific cell line, assay method, and duration of exposure.

Table 1: IC50 Values of Hydroquinone in Various Cell Lines

Cell LineCancer TypeAssayIC50 (µM)Reference
HL-60Human Promyelocytic LeukemiaMTT~50[1]
A431Human Skin Squamous CarcinomaMTT>100 (at 24h)[2]
B16F10Mouse MelanomaMTTDose-dependent effect[2]
MDA-MB-231Human Breast AdenocarcinomaMTTDose-dependent effect[2]
A375pHuman Malignant MelanomaMTT>50% reduction at all tested concentrations[3]
BRL 3ARat LiverMTT4550[3]

Table 2: Cytotoxicity Data for this compound Derivatives

CompoundCell LineAssayIC50 (µM)Reference
Tetrabromo-p-benzoquinone derivativeMCF-7 (Human Breast Adenocarcinoma)WST-1As low as 0.8
2-BromohydroquinoneRabbit Renal Proximal TubulesNot specifiedNephrotoxic[4]

Note: The lack of extensive IC50 data for this compound in various cancer cell lines makes a direct quantitative comparison with hydroquinone challenging. The available data for this compound derivatives, such as tetrabromo-p-benzoquinone, suggests high cytotoxic potential.

Mechanisms of Cytotoxicity

Hydroquinone: A Multi-faceted Induction of Cell Death

Hydroquinone's cytotoxicity is primarily attributed to its ability to induce oxidative stress and trigger apoptosis.[2] Its mechanisms include:

  • Generation of Reactive Oxygen Species (ROS): Hydroquinone can be oxidized to the highly reactive intermediate p-benzoquinone, a process that generates ROS such as superoxide (B77818) anions and hydrogen peroxide.[5] This leads to oxidative damage to cellular macromolecules, including lipids, proteins, and DNA.

  • Induction of Apoptosis: Hydroquinone has been shown to induce apoptosis through the intrinsic (mitochondrial) pathway.[1] This involves the disruption of the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm. Cytochrome c then activates caspase-9, which in turn activates the executioner caspase-3, culminating in programmed cell death.[1]

  • Inhibition of Tyrosinase: In melanocytes, hydroquinone's cytotoxicity is also linked to its ability to inhibit tyrosinase, a key enzyme in melanin (B1238610) synthesis. This inhibition can lead to the accumulation of toxic precursors and contribute to cell death.

This compound: A Distinct Pathway of Toxicity

In contrast to its parent compound, the cytotoxicity of 2-bromohydroquinone (a key metabolite of bromobenzene) appears to be largely independent of oxidative stress.[6] The primary mechanism of toxicity for this compound involves:

  • Formation of Reactive Intermediates: 2-Bromohydroquinone can be oxidized to a reactive quinone intermediate.

  • Covalent Binding to Cellular Proteins: This reactive intermediate can form covalent adducts with cellular proteins, particularly targeting sulfhydryl groups of cysteine residues.[6][7] This protein modification can disrupt their function.

  • Mitochondrial Dysfunction: The covalent binding of this compound metabolites to mitochondrial proteins is a key event leading to mitochondrial dysfunction and subsequent cell death.[4] This is distinct from the ROS-driven mitochondrial damage observed with hydroquinone.

Signaling Pathways

The distinct mechanisms of cytotoxicity for hydroquinone and this compound are reflected in the signaling pathways they activate.

Hydroquinone_Pathway HQ Hydroquinone ROS Reactive Oxygen Species (ROS) HQ->ROS Mitochondria Mitochondria ROS->Mitochondria damage CytochromeC Cytochrome c (release) Mitochondria->CytochromeC Caspase9 Caspase-9 (activation) CytochromeC->Caspase9 Caspase3 Caspase-3 (activation) Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Hydroquinone-induced apoptosis signaling pathway.

Bromohydroquinone_Pathway BHQ This compound ReactiveIntermediate Reactive Intermediate (Bromoquinone) BHQ->ReactiveIntermediate oxidation Proteins Cellular Proteins (Sulfhydryl Groups) ReactiveIntermediate->Proteins covalent binding MitochondrialProteins Mitochondrial Proteins ReactiveIntermediate->MitochondrialProteins covalent binding CovalentAdducts Covalent Protein Adducts Proteins->CovalentAdducts MitochondrialDysfunction Mitochondrial Dysfunction MitochondrialProteins->MitochondrialDysfunction CellDeath Cell Death MitochondrialDysfunction->CellDeath

Caption: this compound-induced cytotoxicity pathway.

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of hydroquinone and this compound cytotoxicity are provided below.

Cell Viability and Cytotoxicity Assays

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a widely used method to assess cell metabolic activity, which serves as an indicator of cell viability.

  • Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells.

  • Protocol:

    • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight to allow for cell attachment.[8]

    • Compound Treatment: Treat the cells with various concentrations of hydroquinone or this compound. Include a vehicle-treated control group. Incubate for the desired time period (e.g., 24, 48, or 72 hours).[8]

    • MTT Addition: After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.[8]

    • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or an acidic isopropanol (B130326) solution) to each well to dissolve the formazan crystals.[8]

    • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.[8]

2. Lactate Dehydrogenase (LDH) Assay

This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.

  • Principle: LDH is a stable cytosolic enzyme that is released upon the loss of cell membrane integrity. The amount of LDH in the supernatant is proportional to the number of dead cells.

  • Protocol:

    • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

    • Supernatant Collection: After the treatment period, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes to pellet the cells.[9]

    • LDH Reaction: Carefully transfer a portion of the supernatant from each well to a new 96-well plate. Add the LDH reaction mixture, which typically contains lactate, NAD+, and a tetrazolium salt, to each well.[9]

    • Incubation and Measurement: Incubate the plate at room temperature, protected from light, for a specified time (e.g., 30 minutes). Measure the absorbance at 490 nm using a microplate reader.[9]

Apoptosis Assay

Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Principle: In early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) and used to label early apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is unable to cross the intact membrane of live and early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

  • Protocol:

    • Cell Harvesting: Following treatment with the test compound, harvest both adherent and floating cells.

    • Washing: Wash the cells with cold phosphate-buffered saline (PBS).

    • Resuspension: Resuspend the cells in 1X Annexin V binding buffer.

    • Staining: Add FITC-conjugated Annexin V and PI to the cell suspension.

    • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

    • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The different cell populations (viable, early apoptotic, late apoptotic/necrotic) can be distinguished based on their fluorescence signals.

Experimental and Logical Workflows

The following diagrams illustrate a general workflow for assessing the cytotoxicity of the compounds and a logical flow for data interpretation.

Experimental_Workflow Start Start: Cell Culture Treatment Treatment with Hydroquinone or this compound (Dose- and Time-Response) Start->Treatment CytotoxicityAssay Cytotoxicity/Viability Assays (MTT, LDH) Treatment->CytotoxicityAssay ApoptosisAssay Apoptosis Assay (Annexin V/PI Staining) Treatment->ApoptosisAssay DataAnalysis Data Analysis (IC50 Calculation, Statistical Analysis) CytotoxicityAssay->DataAnalysis ApoptosisAssay->DataAnalysis MechanismInvestigation Mechanism of Action Studies (ROS Measurement, Western Blot for Apoptotic Proteins, etc.) DataAnalysis->MechanismInvestigation Conclusion Conclusion on Comparative Cytotoxicity and Mechanisms MechanismInvestigation->Conclusion

Caption: General experimental workflow for cytotoxicity studies.

References

Efficacy comparison of hydroquinone cream with and without supplementary treatments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Hydroquinone (B1673460) has long been considered a cornerstone in the management of hyperpigmentation disorders such as melasma. However, its efficacy is often debated, particularly in comparison to combination therapies. This guide provides a comprehensive comparison of hydroquinone cream as a monotherapy versus its use in conjunction with supplementary treatments, supported by experimental data from clinical studies.

Data Summary

The following tables summarize the quantitative outcomes from key clinical trials comparing hydroquinone (HQ) monotherapy with combination treatments, primarily the triple combination (TC) cream composed of hydroquinone, a retinoid, and a corticosteroid.

Table 1: Efficacy Comparison based on Physician's Global Assessment

Treatment GroupStudy DurationPrimary OutcomeResultsReference
Triple Combination (TC) Cream 8 weeksLesions approximately equivalent to surrounding skin35% of patients[1][2][3]
4% Hydroquinone (HQ) Cream 8 weeksLesions approximately equivalent to surrounding skin5% of patients[1][2][3]
Triple Combination (TC) Cream 8 weeks>75% improvement in melasma73% of patients[1][2][3]
4% Hydroquinone (HQ) Cream 8 weeks>75% improvement in melasma49% of patients[1][2][3]
Triple Combination (TC) Cream 12 weeksComplete clearing of melasma26.1% of patients[4]
4% HQ + 0.05% Tretinoin 24 weeksSignificant reduction in melasma severity and pigmentation intensityObserved from week 4 onward[5]

Table 2: Efficacy Comparison based on Melasma Area and Severity Index (MASI) Score

Treatment GroupStudy DurationPrimary OutcomeResultsReference
Skin-Lightening Cream (SLC) with 4% HQ and other actives 12 weeksReduction in MASI score-77%[4]
Triple Combination (TC) Cream 12 weeksReduction in MASI score-79%[4]
Triple Combination (TC) Cream 8 weeksSignificant reduction in MASI scoresObserved as early as 4 weeks[6]
Azelaic Acid Not SpecifiedLower mean change in MASI score compared to HQMD= -1.23[7]
Hydroquinone (HQ) Cream Not SpecifiedHigher mean change in MASI score compared to Azelaic Acid-[7]

Experimental Protocols

The methodologies employed in the cited studies provide a framework for the clinical evaluation of dermatological treatments for hyperpigmentation.

Pivotal Study: Comparative Trial of Triple Combination Cream vs. Hydroquinone Monotherapy

A foundational study in this area was a randomized, multicenter, single-blind, comparative trial involving 120 patients with moderate to severe facial melasma.[1][2]

  • Patient Population: Adult patients with a clinical diagnosis of moderate to severe facial melasma.

  • Treatment Arms:

    • Group 1: Triple combination cream (4% hydroquinone, 0.05% tretinoin, and 0.01% fluocinolone (B42009) acetonide) applied once daily.[1][2]

    • Group 2: 4% hydroquinone cream applied twice daily.[1][2]

  • Duration: 8 weeks.[1][2]

  • Efficacy Assessments:

    • Static Global Severity Assessment: A physician-rated scale to determine the overall severity of melasma at baseline and subsequent visits.

    • Improvement Over Time: Assessed at weeks 2, 4, 6, and 8.[2]

  • Safety and Tolerability Assessments:

    • Local Tolerability: Evaluation of erythema, burning, and desquamation.[1][2]

    • Adverse Events: Recording of all treatment-emergent adverse events.

Split-Face Study: Novel Skin-Lightening Cream vs. Triple Combination Cream

A randomized, investigator-blinded, split-face study was conducted on 20 Caucasian females with at least mild epidermal or mixed melasma to compare a novel skin-lightening cream with a triple combination cream.[4]

  • Patient Population: Caucasian females with mild to moderate epidermal or mixed melasma.

  • Treatment Protocol: Each side of the face was randomly assigned to receive either the novel skin-lightening cream (containing 4% hydroquinone and four other skin-brightening actives) or the triple combination cream (4% hydroquinone, 0.05% tretinoin, and 0.01% fluocinolone acetonide) once daily.[4]

  • Duration: 12 weeks.[4]

  • Efficacy and Tolerability Assessments:

    • Investigator's Global Assessment.

    • Melasma Area and Severity Index (MASI).

    • Investigator's tolerability assessments.

    • Participant questionnaire.

Visualizations

Melanogenesis Signaling Pathway and Points of Intervention

The following diagram illustrates the key pathways in melanin (B1238610) synthesis and highlights the points of intervention for the components of the combination therapies. Hydroquinone primarily inhibits tyrosinase, the rate-limiting enzyme in melanogenesis. Tretinoin accelerates epidermal turnover, promoting the loss of pigmented keratinocytes, and may also have some inhibitory effect on tyrosinase.[6][8] Corticosteroids are thought to reduce inflammation that can contribute to hyperpigmentation.[9]

Melanogenesis_Pathway cluster_keratinocyte Keratinocyte cluster_melanocyte Melanocyte cluster_interventions Therapeutic Interventions UVB UVB Radiation p53 p53 activation UVB->p53 POMC POMC cleavage p53->POMC alpha_MSH α-MSH POMC->alpha_MSH MC1R MC1R alpha_MSH->MC1R binds AC Adenylate Cyclase MC1R->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA CREB CREB PKA->CREB MITF MITF CREB->MITF Tyrosinase Tyrosinase MITF->Tyrosinase Melanin Melanin Synthesis Tyrosinase->Melanin HQ Hydroquinone HQ->Tyrosinase inhibits Tretinoin Tretinoin Tretinoin->Tyrosinase inhibits Tretinoin->Melanin accelerates loss Corticosteroid Corticosteroid Corticosteroid->alpha_MSH reduces inflammation

Caption: Simplified melanogenesis pathway and therapeutic targets.

Experimental Workflow for a Comparative Clinical Trial

The diagram below outlines a typical workflow for a randomized controlled trial comparing hydroquinone monotherapy with a combination therapy for melasma.

Clinical_Trial_Workflow cluster_screening Screening & Enrollment cluster_randomization Randomization cluster_treatment Treatment Phase cluster_followup Follow-up & Analysis PatientScreening Patient Screening (Inclusion/Exclusion Criteria) InformedConsent Informed Consent PatientScreening->InformedConsent Baseline Baseline Assessment (MASI, Photography) InformedConsent->Baseline Randomization Randomization Baseline->Randomization GroupA Group A: Hydroquinone Monotherapy Randomization->GroupA GroupB Group B: Combination Therapy Randomization->GroupB TreatmentPeriod Treatment Period (e.g., 8-12 weeks) GroupA->TreatmentPeriod GroupB->TreatmentPeriod FollowUp Follow-up Visits (e.g., Weeks 4, 8, 12) TreatmentPeriod->FollowUp EfficacySafety Efficacy & Safety Assessments FollowUp->EfficacySafety DataAnalysis Data Analysis EfficacySafety->DataAnalysis Results Results & Conclusion DataAnalysis->Results

Caption: Standard workflow of a comparative clinical trial.

References

Safety Operating Guide

Proper Disposal of Bromohydroquinone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for the Proper Disposal of Bromohydroquinone

The safe and compliant disposal of this compound is critical for ensuring laboratory safety and environmental protection. As a brominated organic compound, this compound is classified as a halogenated organic waste and requires specific handling and disposal procedures. Adherence to these protocols minimizes risks of chemical reactions, environmental contamination, and harm to personnel. This guide provides detailed, step-by-step instructions for the proper disposal of this compound, tailored for researchers, scientists, and drug development professionals.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile gloves).[1] All handling of this compound should occur in a well-ventilated area or under a chemical fume hood to prevent the inhalation of dust or vapors.[1] Emergency eyewash stations and safety showers should be readily accessible in the work area.[2][3]

In case of accidental exposure:

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing.[2][3] Seek medical attention if irritation persists.[3]

  • Eye Contact: Rinse immediately with plenty of water, including under the eyelids, for at least 15 minutes.[2][3] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms occur.[3]

  • Ingestion: Clean the mouth with water and drink plenty of water afterward.[3] Do not induce vomiting. Seek immediate medical attention.

Quantitative Data Summary

For the safe handling and storage of this compound, please refer to the following quantitative data.

ParameterValueSource
Melting Point112-116 °C[4]
Storage Temperature2-8°C, stored under nitrogen[4]
pH (for disposal of aqueous solutions)Adjust to between 5 and 11.5[5]
Waste Container Fill LevelDo not fill above 3/4 of its volume[6]

Experimental Protocol for this compound Disposal

The following protocol outlines the step-by-step procedure for the safe collection and disposal of this compound waste.

Materials:

  • Designated and properly labeled "Halogenated Organic Waste" container (leak-proof and made of a compatible material).[1]

  • Personal Protective Equipment (PPE): safety goggles, lab coat, nitrile gloves.

  • Chemical fume hood.

  • Waste manifest or logbook.

  • Suitable solvent for decontamination (e.g., acetone (B3395972) or ethanol).[1]

Procedure:

  • Waste Segregation and Collection:

    • As a brominated organic compound, this compound waste must be segregated from non-halogenated organic waste and other chemical waste streams to prevent potentially hazardous reactions.[1][6]

    • Collect all solid this compound waste by sweeping it up and placing it into a designated, clearly labeled, and leak-proof "Halogenated Organic Waste" container.[2][3]

    • For solutions containing this compound, pour the waste into the designated liquid halogenated organic waste container.

    • Ensure the waste container is kept tightly closed except when adding waste.[1]

  • Container Labeling:

    • The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any associated hazard symbols.[1]

  • Storage:

    • Store the waste container in a designated satellite accumulation area within the laboratory.[1] This area should be cool, dry, and well-ventilated.[2][3]

    • Store away from incompatible materials, particularly strong oxidizing agents.[2]

  • Disposal:

    • This compound waste must not be disposed of down the drain or in regular trash.[1]

    • The disposal of this compound is governed by local, regional, and national hazardous waste regulations.[2] Chemical waste generators are responsible for ensuring complete and accurate classification and disposal.[2]

    • Arrange for the collection of the hazardous waste by a licensed environmental disposal company. Follow your institution's specific procedures for waste pickup.

  • Empty Container Decontamination:

    • Any container that originally held this compound must be decontaminated before disposal.

    • Triple-rinse the empty container with a suitable solvent such as acetone or ethanol.[1]

    • Collect the rinsate and dispose of it as halogenated organic waste.[1][7]

    • After decontamination, deface the label and dispose of the container according to your institution's protocols for decontaminated lab glass or plastic.[1][6]

Disposal Workflow Diagram

Bromohydroquinone_Disposal_Workflow start Start: this compound Waste Generation ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe segregate Segregate Waste: Halogenated Organic ppe->segregate collect_solid Collect Solid Waste in Designated Container segregate->collect_solid collect_liquid Collect Liquid Waste in Designated Container segregate->collect_liquid label_container Label Container: 'Hazardous Waste' 'this compound' collect_solid->label_container collect_liquid->label_container store Store in Satellite Accumulation Area label_container->store disposal Arrange for Professional Hazardous Waste Disposal store->disposal decontaminate Decontaminate Empty Containers (Triple Rinse) disposal->decontaminate dispose_rinsate Dispose of Rinsate as Halogenated Waste decontaminate->dispose_rinsate dispose_container Dispose of Decontaminated Container decontaminate->dispose_container dispose_rinsate->store end End dispose_container->end

Caption: Workflow for the proper disposal of this compound waste.

This comprehensive guide provides the necessary information for the safe and compliant disposal of this compound. By following these procedures, laboratory personnel can minimize risks and ensure environmental responsibility. Always consult your institution's specific safety and waste disposal guidelines in conjunction with this information.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Bromohydroquinone

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety and logistical information for researchers, scientists, and drug development professionals on the proper handling and disposal of bromohydroquinone. This guide provides immediate, procedural, and step-by-step instructions to ensure the safe use of this chemical in a laboratory setting, reinforcing our commitment to being your trusted partner in laboratory safety and chemical handling.

This compound is a hazardous chemical that requires careful handling to prevent adverse health effects. It is classified as a skin and eye irritant and can cause respiratory tract irritation.[1][2] Adherence to proper safety protocols is crucial for minimizing exposure and ensuring a safe laboratory environment.

Key Safety Data and Hazard Information

While specific occupational exposure limits for this compound have not been established by major regulatory bodies, the available data on its hazards and the known risks of similar compounds, such as hydroquinone, necessitate stringent safety measures.[1][3][4] The following table summarizes the key hazard information.

ParameterValue/ClassificationSource
GHS Hazard Classifications Skin Irritation (Category 2), Serious Eye Irritation (Category 2), Specific Target Organ Toxicity - Single Exposure (Category 3, Respiratory System)[1][2]
Acute Toxicity (Oral) ATE > 2000 mg/kg (Based on ATE data, classification criteria not met)[1]
Acute Toxicity (Dermal) ATE > 2000 mg/kg (Based on ATE data, classification criteria not met)[1]
Occupational Exposure Limits (OELs) Not Established[1]

ATE: Acute Toxicity Estimate

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to personal protective equipment is mandatory when handling this compound to prevent skin, eye, and respiratory exposure.

Essential PPE for Handling this compound:
  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber) are required. Always inspect gloves for integrity before use and wash hands thoroughly after handling the chemical.

  • Eye and Face Protection: Chemical safety goggles are the minimum requirement. For operations with a higher risk of splashing or dust generation, a face shield should be worn in addition to goggles.[1]

  • Respiratory Protection: A NIOSH-approved N95 dust mask or a higher level of respiratory protection is necessary when handling the solid form to prevent inhalation of airborne particles.[1]

  • Skin and Body Protection: A laboratory coat must be worn and fully buttoned. For larger quantities or when there is a significant risk of contamination, chemical-resistant coveralls are recommended.

Experimental Protocol: Safe Preparation of a this compound Solution

This protocol outlines the step-by-step procedure for safely weighing and dissolving solid this compound to prepare a solution.

Objective: To prepare a solution of a specific concentration of this compound while minimizing exposure.

Materials:

  • This compound (solid)

  • Appropriate solvent

  • Enclosed analytical balance

  • Chemical fume hood

  • Beaker or flask with a screw cap

  • Spatula

  • Weighing paper or boat

  • Magnetic stirrer and stir bar (optional)

  • Required PPE (as detailed above)

Procedure:

  • Preparation and Pre-Weighing:

    • Ensure all necessary PPE is worn correctly.

    • Designate a specific area within the chemical fume hood for handling this compound.

    • Place the empty, capped beaker or flask on the analytical balance and tare it.

  • Weighing the this compound:

    • Inside the chemical fume hood, carefully transfer the desired amount of this compound powder from the stock container to the tared beaker or flask using a clean spatula.

    • Avoid creating dust. If any powder is spilled, clean it up immediately following the spill response procedures outlined below.

    • Securely cap the beaker or flask.

  • Dissolving the this compound:

    • While still inside the chemical fume hood, add the appropriate solvent to the beaker or flask containing the this compound.

    • If necessary, use a magnetic stirrer to facilitate dissolution.

    • Keep the container capped as much as possible during the dissolution process.

  • Final Volume Adjustment and Labeling:

    • Once the solid is fully dissolved, carefully add the remaining solvent to reach the final desired volume.

    • Cap the container and label it clearly with the chemical name, concentration, date, and your initials.

  • Decontamination and Waste Disposal:

    • Thoroughly clean the spatula and any other reusable equipment with an appropriate solvent.

    • Dispose of all contaminated disposable materials, including weighing paper and gloves, in a designated hazardous waste container.

Operational and Disposal Plans

Handling and Storage
  • Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1]

  • Avoid contact with skin, eyes, and clothing.

  • Prevent the formation of dust.

  • Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[1]

Emergency Procedures
  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[1]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[1]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]

Spill Response
  • Small Spills: Wearing appropriate PPE, carefully sweep up the solid material, avoiding dust generation, and place it in a labeled hazardous waste container. Clean the spill area with a suitable solvent and decontaminate all equipment used.

  • Large Spills: Evacuate the area and prevent entry. Contact your institution's environmental health and safety department immediately.

Disposal Plan
  • All waste containing this compound, including contaminated labware and PPE, must be disposed of as hazardous waste.

  • Chemical waste generators are responsible for correctly classifying and labeling waste in accordance with local, regional, and national regulations.[1]

  • Do not dispose of this compound down the drain or in the regular trash.

Safe Handling Workflow

The following diagram illustrates the key steps and decision points for the safe handling of this compound in a laboratory setting.

Bromohydroquinone_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response start Start: Task Involving This compound risk_assessment Conduct Risk Assessment (Review SDS) start->risk_assessment ppe_selection Select & Don Appropriate PPE (Gloves, Goggles, Respirator) risk_assessment->ppe_selection setup_workspace Set Up Workspace in Chemical Fume Hood ppe_selection->setup_workspace weigh Weigh Solid this compound setup_workspace->weigh dissolve Dissolve in Solvent weigh->dissolve transfer Transfer/Use Solution dissolve->transfer spill_check Spill or Exposure? transfer->spill_check decontaminate Decontaminate Glassware & Equipment waste_disposal Dispose of Contaminated Waste in Labeled Hazardous Waste Container decontaminate->waste_disposal remove_ppe Remove PPE Correctly waste_disposal->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands end End of Procedure wash_hands->end spill_check->decontaminate No spill_response Follow Spill Response Protocol spill_check->spill_response Spill exposure_response Follow First Aid & Emergency Procedures spill_check->exposure_response Exposure spill_response->decontaminate exposure_response->wash_hands

Caption: Workflow for the safe handling of this compound.

References

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.